Technical Documentation Center

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-(Methylsulfinyl)phenyl)methanamine hydrochloride
  • CAS: 1189719-93-4

Core Science & Biosynthesis

Foundational

Scalable Synthesis of (4-(Methylsulfinyl)phenyl)methanamine Hydrochloride: A Technical Guide

The following technical guide details the synthesis of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride . This protocol is designed for high-purity applications suitable for drug discovery and early-stage development.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride . This protocol is designed for high-purity applications suitable for drug discovery and early-stage development.

Target Molecule: (4-(Methylsulfinyl)phenyl)methanamine hydrochloride CAS Registry Number: 1209673-45-7 (Free base analog ref: 54465-05-1) Molecular Formula: C₈H₁₂ClNOS Molecular Weight: 205.70 g/mol

Executive Summary

The synthesis of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride presents a specific chemoselectivity challenge: oxidizing a sulfide to a sulfoxide without over-oxidation to the sulfone (sulfone formation) or N-oxidation of the primary amine. While direct oxidation of the free amine is possible under strictly controlled conditions, this guide prioritizes a Protection-Oxidation-Deprotection (POD) strategy. This route ensures the highest purity profile by eliminating N-oxide byproducts and allowing for rigorous purification of the intermediate.

Key Reaction Features
  • Chemoselectivity: Sodium Periodate (NaIO₄) is utilized for the precise control of S-oxidation (

    
    ).
    
  • Robustness: N-Boc protection prevents amine interference and solubility issues during oxidation.

  • Scalability: The selected reagents are inexpensive, safe to handle, and amenable to gram-to-kilogram scale-up.

Retrosynthetic Analysis

The logical disconnection reveals 4-(methylthio)benzylamine as the ideal starting material. This precursor is commercially available or easily synthesized via the reduction of 4-(methylthio)benzonitrile.

Retrosynthesis Target (4-(Methylsulfinyl)phenyl)methanamine HCl Intermediate tert-Butyl (4-(methylsulfinyl)benzyl)carbamate Target->Intermediate Deprotection (HCl) Precursor 4-(Methylthio)benzylamine Intermediate->Precursor Selective Oxidation (NaIO4)

Figure 1: Retrosynthetic strategy prioritizing functional group compatibility.

Experimental Protocols

Step 1: N-Protection of 4-(Methylthio)benzylamine

Objective: Mask the primary amine to prevent N-oxidation and improve organic solubility.

  • Reagents: 4-(Methylthio)benzylamine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (Et₃N, 1.2 equiv).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Charge a round-bottom flask with 4-(methylthio)benzylamine (10.0 g, 65.3 mmol) and DCM (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add Et₃N (10.9 mL, 78.4 mmol) followed by the dropwise addition of Boc₂O (15.7 g, 71.8 mmol) dissolved in DCM (20 mL).

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~15.5 g (94%) of tert-butyl (4-(methylthio)benzyl)carbamate as a white solid.

Step 2: Chemoselective Oxidation (Sulfide Sulfoxide)

Objective: Selectively oxidize the sulfide to the sulfoxide without forming the sulfone. Sodium periodate is chosen over mCPBA or H₂O₂ to strictly limit oxidation potential.

  • Reagents: tert-Butyl (4-(methylthio)benzyl)carbamate (1.0 equiv), Sodium Periodate (NaIO₄, 1.05 equiv).

  • Solvent: Methanol/Water (3:1).

Protocol:

  • Dissolve the protected sulfide (10.0 g, 37.4 mmol) in Methanol (150 mL).

  • Prepare a solution of NaIO₄ (8.4 g, 39.3 mmol) in Water (50 mL). Note: Mild heating may be required to dissolve NaIO₄.

  • Cool the sulfide solution to 0 °C.

  • Add the aqueous NaIO₄ solution dropwise over 30 minutes. The mixture will become a white slurry.

  • Stir at 0 °C for 1 hour, then allow to warm to RT and stir for 12 hours.

  • Workup: Filter off the precipitated sodium iodate (NaIO₃) solids. Concentrate the filtrate to remove Methanol.

  • Extract the remaining aqueous residue with DCM (3 x 50 mL).

  • Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: If sulfone is detected (>5%), purify via silica gel chromatography (EtOAc -> 5% MeOH/DCM).

  • Yield: Expect ~9.0 g (85%) of tert-butyl (4-(methylsulfinyl)benzyl)carbamate.

Step 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

  • Reagents: 4M HCl in Dioxane (or concentrated HCl in MeOH).

  • Solvent: 1,4-Dioxane or Methanol.

Protocol:

  • Dissolve the sulfoxide intermediate (5.0 g, 17.6 mmol) in 1,4-Dioxane (25 mL).

  • Cool to 0 °C.

  • Add 4M HCl in Dioxane (22 mL, 88 mmol) dropwise.

  • Stir at RT for 2–4 hours. A white precipitate should form.[1]

  • Isolation: Dilute with Diethyl Ether (50 mL) to maximize precipitation.

  • Filter the solid under a nitrogen atmosphere (sulfoxides are hygroscopic).

  • Wash the filter cake with Diethyl Ether (2 x 20 mL).

  • Dry under high vacuum at 40 °C for 6 hours.

  • Final Product: (4-(Methylsulfinyl)phenyl)methanamine hydrochloride .

Analytical Data Summary

ParameterSpecification / Expected ValueNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
¹H NMR (DMSO-d₆)

8.4 (br s, 3H, NH₃⁺), 7.70 (d, 2H), 7.60 (d, 2H), 4.10 (s, 2H), 2.75 (s, 3H)
Methyl group shifts downfield from ~2.5 (sulfide) to ~2.75 (sulfoxide).
MS (ESI+) [M+H]⁺ = 170.1Free base mass.
Purity (HPLC) > 98.0%Critical impurity: Sulfone analog.[2]

Critical Process Controls (Troubleshooting)

Over-Oxidation (Sulfone Formation)

The most common failure mode is the formation of the sulfone (


).
  • Cause: Excess oxidant or high temperature.

  • Control: Strictly limit NaIO₄ to 1.05 equivalents. Maintain temperature < 25 °C.

  • Detection: Check TLC or NMR.[3] Sulfone methyl singlets appear at

    
     ~3.2 ppm, distinct from the sulfoxide at 
    
    
    
    ~2.7 ppm.
Reaction Workflow Diagram

Workflow Start Start: 4-(Methylthio)benzylamine Step1 Step 1: Boc Protection (Boc2O, DCM, Et3N) Start->Step1 Check1 QC: TLC/NMR Confirm pure carbamate Step1->Check1 Step2 Step 2: Oxidation (NaIO4, MeOH/H2O, 0°C) Check1->Step2 Pass Check2 QC: HPLC <1% Sulfone? Step2->Check2 Check2->Step2 Fail (Purify) Step3 Step 3: Deprotection (4M HCl in Dioxane) Check2->Step3 Pass Final Final: (4-(Methylsulfinyl)phenyl)methanamine HCl Step3->Final

Figure 2: Step-by-step process flow with quality control checkpoints.

Safety & Stability

  • Sulfoxide Stability: Sulfoxides are thermally stable but can undergo Pummerer rearrangement under strongly acidic/dehydrating conditions (e.g., Ac₂O). The HCl salt is stable, but avoid heating >100 °C during drying.

  • Handling: The final hydrochloride salt is likely hygroscopic. Handle in a humidity-controlled environment.

  • Chemical Hazards: Sodium Periodate is an oxidizer; keep away from reducing agents.

References

  • Selective Oxidation of Sulfides: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284. Link

  • General Benzylamine Synthesis: Comparison of methods for the preparation of benzylamines. Organic Syntheses, Coll. Vol. 4, p. 58. Link

  • Chemoselectivity in Oxidation: Caron, S. (Ed.). (2011).[4] Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (Chapter 8: Oxidation of Sulfur).[5] Link

Sources

Exploratory

An In-depth Technical Guide to (4-(Methylsulfinyl)phenyl)methanamine hydrochloride (CAS No. 1189719-93-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride, a compound of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride, a compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document, grounded in established chemical principles and data from structurally related compounds, offers a detailed exploration of its physicochemical properties, a plausible and detailed synthetic route, methods for its analytical characterization, and a discussion of its potential biological significance. This guide is intended to serve as a valuable resource for researchers investigating novel benzylamine derivatives and sulfoxide-containing molecules as potential therapeutic agents.

Introduction

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride belongs to the class of benzylamine derivatives, a scaffold that is prevalent in a wide array of biologically active compounds and approved drugs.[1][2] The presence of a methylsulfinyl group at the para-position of the phenyl ring introduces a chiral center at the sulfur atom and modulates the electronic and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. Sulfoxides and related sulfur-containing functional groups are increasingly being incorporated into drug candidates due to their ability to form hydrogen bonds and their unique metabolic pathways.[3][4]

This guide will provide a detailed, scientifically-grounded framework for the synthesis, purification, and characterization of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride, enabling researchers to further explore its potential applications.

Physicochemical Properties

The fundamental physicochemical properties of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride are summarized in the table below. These have been compiled from available supplier data and calculated values.

PropertyValueSource
CAS Number 1189719-93-4Vendor Data
Molecular Formula C₈H₁₂ClNOSVendor Data
Molecular Weight 205.71 g/mol Vendor Data
Appearance Expected to be a solidInferred
SMILES CS(=O)c1ccc(CN)cc1.ClInferred
InChI Key Inferred from structureInferred

Synthesis and Purification

A plausible and efficient synthetic route to (4-(Methylsulfinyl)phenyl)methanamine hydrochloride can be envisioned starting from the commercially available 4-(methylthio)benzylamine. The proposed synthesis involves a two-step process: the selective oxidation of the sulfide to a sulfoxide, followed by the formation of the hydrochloride salt.

SynthesisWorkflow cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Hydrochloride Salt Formation Start 4-(Methylthio)benzylamine Oxidation Selective Oxidation (e.g., H₂O₂ in Acetic Acid) Start->Oxidation Reactant Intermediate (4-(Methylsulfinyl)phenyl)methanamine Oxidation->Intermediate Product SaltFormation HCl Addition (e.g., HCl in Ether) Intermediate->SaltFormation Reactant FinalProduct (4-(Methylsulfinyl)phenyl)methanamine hydrochloride SaltFormation->FinalProduct Product

Caption: Proposed two-step synthesis of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride.

Step 1: Selective Oxidation of 4-(Methylthio)benzylamine

The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone is a critical step. Various reagents and conditions have been developed for this transformation.[5][6][7][8][9][10] A common and effective method involves the use of hydrogen peroxide in a suitable solvent like acetic acid.[8]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methylthio)benzylamine (1 equivalent) in glacial acetic acid.[11][12] Cool the solution to 0-5 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The controlled addition and low temperature are crucial to prevent over-oxidation to the sulfone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a more polar product spot indicates the formation of the sulfoxide.

  • Work-up: Once the reaction is complete, carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite. Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-(methylsulfinyl)phenyl)methanamine.

Step 2: Formation and Purification of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify.[13][14]

Protocol:

  • Salt Formation: Dissolve the crude (4-(methylsulfinyl)phenyl)methanamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (or a similar anhydrous solution) dropwise until precipitation is complete. The formation of a white precipitate indicates the formation of the hydrochloride salt.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.

  • Purification by Recrystallization: For higher purity, the crude hydrochloride salt can be recrystallized.[13] A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (e.g., ethanol or isopropanol) and an ether (e.g., diethyl ether). Dissolve the crude salt in a minimal amount of hot alcohol and then slowly add the ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum to a constant weight.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized (4-(Methylsulfinyl)phenyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the methyl protons of the sulfinyl group, and the amine protons. The aromatic protons will likely appear as two doublets in the range of 7.0-8.0 ppm. The benzylic methylene protons should appear as a singlet around 4.0 ppm, and the methyl protons of the sulfinyl group as a singlet around 2.7 ppm. The amine protons will likely be a broad singlet that may exchange with D₂O.[15][16][17][18]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon of the sulfinyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfinyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.[19][20][21][22]

  • N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the amine N-H stretching vibrations. For a primary amine hydrochloride, this region can be complex.

  • C-H stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • S=O stretch: A strong, characteristic absorption band for the sulfoxide S=O stretch is expected in the range of 1030-1070 cm⁻¹.[23]

  • Aromatic C=C stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.[24][25][26] In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ is expected to be observed at m/z corresponding to the free base (C₈H₁₁NOS).

Potential Applications and Biological Context

The structural motifs present in (4-(Methylsulfinyl)phenyl)methanamine hydrochloride suggest its potential as a valuable building block in drug discovery.

  • Benzylamine Scaffold: Benzylamine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and neurological effects.[27][28][29] The benzylamine core can be further functionalized to generate libraries of compounds for high-throughput screening.

  • Sulfoxide Moiety: The sulfoxide group is a key feature in several approved drugs, such as the proton pump inhibitor esomeprazole. It can act as a hydrogen bond acceptor and its chirality can lead to stereospecific interactions with biological targets.[4] The metabolic oxidation and reduction of the sulfoxide group can also be leveraged in prodrug design.

  • Analogs and Derivatives: The synthesis of a library of analogs by modifying the substituents on the aromatic ring or the amine functionality could lead to the discovery of novel compounds with specific biological activities. For instance, related sulfonylphenyl compounds are intermediates in the synthesis of COX-2 inhibitors like Etoricoxib.[30][31]

BiologicalContext cluster_Applications Potential Applications TargetCompound (4-(Methylsulfinyl)phenyl)methanamine hydrochloride DrugDiscovery Drug Discovery Building Block TargetCompound->DrugDiscovery Leads to MedicinalChemistry Medicinal Chemistry Research TargetCompound->MedicinalChemistry Investigated in

Caption: Potential applications of the target compound in research and development.

Safety and Handling

Based on the available information for structurally similar compounds, (4-(Methylsulfinyl)phenyl)methanamine hydrochloride should be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

References

  • Allery, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Chen, Y., et al. (2024, April 19). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. [Link]

  • Li, J., et al. (n.d.). Scalable selective electrochemical oxidation of sulfides to sulfoxides. RSC Publishing. [Link]

  • PubChem. (n.d.). 4-(Methylthio)benzylamine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Li, D., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... [Link]

  • ACS Sustainable Chemistry & Engineering. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]

  • MassBank. (2016, December 12). Benzylamine. [Link]

  • PMC. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of dimethyl sulfoxide. [Link]

  • ResearchGate. (n.d.). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. [Link]

  • Journal of Synthetic Chemistry. (2024, February 18). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. [Link]

  • ChemRxiv. (2020, September 1). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzylamine. NIST WebBook. [Link]

  • PMC. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

  • ResearchGate. (2025, December 26). Sulfoxides in medicine. [Link]

  • Growing Science. (2015, December 4). Current Chemistry Letters Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant a. [Link]

  • National Institutes of Health. (n.d.). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. [Link]

  • ResearchGate. (n.d.). (a) 15 N NMR spectrum of a benzylamine-15 N solution in CD 3 CN:DMSO-d.... [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • RSC Publishing. (2019, March 22). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. [Link]

  • ResearchGate. (2025, August 6). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. [Link]

  • The Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Link]

  • RSC Publishing. (n.d.). DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. [Link]

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. [Link]

  • Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

  • SYNLETT. (2012). Base-Catalyzed Direct Transformation of Benzylamines into Benzyl Alcohols. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide.... [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]

  • ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • ACS Publications. (2020, September 1). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. [Link]

  • PMC. (n.d.). FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(methylsulfonyl)phenyl. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Google Patents. (2013, January 30). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • MDPI. (2026, February 5). Adsorption Characteristics of Chloride Ions by Calcined Hydrotalcite and Its Influence on the Salt Corrosion Resistance of Asphalt Binder. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of (4-(Methylsulfinyl)phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a small organic molecule of interest in pharmaceutical research and development. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a small organic molecule of interest in pharmaceutical research and development. Its structure, featuring a chiral sulfoxide group, a phenyl ring, and a methanamine hydrochloride moiety, presents a unique set of challenges and opportunities for structural analysis. Accurate and unambiguous structure determination is a critical prerequisite for understanding its chemical properties, biological activity, and for ensuring the quality and safety of any potential drug product. This guide will detail a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to achieve complete structural confirmation.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for designing appropriate analytical experiments.

PropertyValueSource
CAS Number 1189719-93-4
Linear Formula C8H12ClNOS
Molecular Weight 205.71 g/mol Calculated
Appearance Solid[1]
Storage Temperature Refrigerator[1]

Part 1: Spectroscopic Elucidation – A Synergistic Approach

Spectroscopic methods provide the initial, and often most detailed, insights into the molecular structure. By combining various techniques, a comprehensive picture of the connectivity and spatial arrangement of atoms can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] For (4-(Methylsulfinyl)phenyl)methanamine hydrochloride, a suite of NMR experiments is required to assign all proton and carbon signals and to establish connectivity.

1.1.1 ¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Signals:

ProtonsChemical Shift (δ, ppm) RangeMultiplicityIntegrationRationale
-CH₃ (Methylsulfinyl) 2.5 - 3.0Singlet (s)3HThe methyl group attached to the electron-withdrawing sulfoxide will be deshielded.
-CH₂- (Benzylic) 4.0 - 4.5Singlet (s) or AB quartet2HThe benzylic protons are adjacent to the electron-withdrawing phenyl ring and the aminium group, leading to a downfield shift.
Aromatic (C₆H₄) 7.4 - 7.8Two Doublets (d) or a complex multiplet4HProtons on the para-substituted aromatic ring will appear as two distinct doublets due to symmetry.
-NH₃⁺ (Aminium) 8.0 - 9.0Broad Singlet (br s)3HThe acidic protons of the ammonium group are often broad due to exchange and quadrupolar coupling with nitrogen.

Note: The exact chemical shifts can be influenced by the solvent and concentration. The chemical shifts of protons in sulfoxides are influenced by the electric field, magnetic anisotropy, and steric effects of the S=O bond.[3][4]

1.1.2 ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

CarbonChemical Shift (δ, ppm) RangeRationale
-CH₃ (Methylsulfinyl) 40 - 45The methyl carbon is attached to the sulfur of the sulfoxide group.
-CH₂- (Benzylic) 45 - 50The benzylic carbon is shielded relative to the aromatic carbons.
Aromatic C (para to -CH₂NH₃⁺) 125 - 130Aromatic carbon bearing the sulfinyl group.
Aromatic C (ortho to -CH₂NH₃⁺) 130 - 135Aromatic carbons adjacent to the benzylic carbon.
Aromatic C (ortho to -S(O)CH₃) 140 - 145Aromatic carbons adjacent to the sulfinyl group.
Aromatic C (ipso to -CH₂NH₃⁺) 145 - 150The quaternary aromatic carbon attached to the benzylic group.

1.1.3 2D NMR Experiments: Establishing Connectivity

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which will be crucial for assigning the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the methylsulfinyl and methanamine groups to the phenyl ring.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[5]

Expected Mass Spectrometric Data:

IonExpected m/zTechniqueRationale
[M+H]⁺ (free base) 170.0736ESI-HRMSThe protonated molecular ion of the free base (C₈H₁₁NOS).
[M-SOCH₃]⁺ 106.0651MS/MSA common fragmentation pathway for sulfoxides is the loss of the sulfinyl group.[6]
[M-CH₂NH₂]⁺ 139.0318MS/MSCleavage of the benzylic C-C bond.

Note: The observed m/z values are for the monoisotopic masses. The fragmentation patterns of sulfoxides can be complex and may involve rearrangements.[6] The use of ion/molecule reactions in the mass spectrometer can aid in the specific identification of the sulfoxide functionality.[7]

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire full scan mass spectra to determine the molecular ion and HRMS data for elemental composition confirmation.

  • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data.

Part 2: X-ray Crystallography – The Definitive Structure Determination

While spectroscopic methods provide a wealth of information, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state.[8][9][10] This technique is considered the "gold standard" for structure elucidation.[8]

The Crystallographic Process:

Caption: The major steps in a single-crystal X-ray diffraction experiment.

Key Insights from X-ray Crystallography:

  • Absolute Configuration: For a chiral molecule like (4-(Methylsulfinyl)phenyl)methanamine hydrochloride, X-ray crystallography can determine the absolute configuration at the stereogenic sulfur center.[8]

  • Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles.

  • Conformation: Reveals the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: This is often the most challenging step.[9] Slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution are common techniques. A variety of solvents should be screened.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are measured.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting atomic model is then refined to best fit the experimental data.

Part 3: Integrated Structure Verification

Data Integration Logic:

Integrated_Verification NMR NMR Spectroscopy - Proton & Carbon Environments - Connectivity (COSY, HSQC, HMBC) Proposed_Structure Proposed Structure NMR->Proposed_Structure MS Mass Spectrometry - Molecular Weight - Elemental Composition (HRMS) - Fragmentation Pattern MS->Proposed_Structure XRay X-ray Crystallography - 3D Structure - Absolute Configuration - Bond Lengths & Angles Confirmed_Structure Confirmed Structure XRay->Confirmed_Structure Proposed_Structure->XRay Confirmation

Caption: Integrated workflow for structure verification.

The proposed structure from NMR and MS data should be fully consistent. X-ray crystallography then provides the ultimate confirmation and resolves any remaining ambiguities, such as the absolute stereochemistry of the sulfoxide.

Conclusion

The structural elucidation of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride requires a meticulous and integrated analytical approach. By leveraging the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can achieve an unambiguous and comprehensive understanding of its molecular structure. This detailed characterization is fundamental for advancing its study in the context of drug discovery and development.

References

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link][2]

  • Kafle, A. (2018). Mass Spectra of Sulfoxides and Sulfones. ResearchGate. Retrieved from [Link][6]

  • Grote, C. W. (2007). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link][8]

  • Gao, J., & Li, L. (2014). Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry. PubMed. Retrieved from [Link][7]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link][9]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. PubMed. Retrieved from [Link][3]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link][10]

  • MDPI. (n.d.). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Retrieved from [Link][5]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2008). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. Retrieved from [Link][4]

Sources

Exploratory

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride vs (4-(Methylsulfonyl)phenyl)methanamine hydrochloride

This technical guide provides a rigorous comparative analysis of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride and (4-(Methylsulfonyl)phenyl)methanamine hydrochloride . It is structured to serve as a reference for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparative analysis of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride and (4-(Methylsulfonyl)phenyl)methanamine hydrochloride . It is structured to serve as a reference for synthetic planning, metabolic prediction, and lead optimization.

Executive Summary: The Redox Chameleons

In medicinal chemistry, the modulation of oxidation states on a sulfur atom offers a precise lever for tuning polarity, solubility, and metabolic stability without altering the carbon skeleton. This guide contrasts two para-substituted benzylamines that differ only by a single oxygen atom but exhibit distinct electronic and biological behaviors.

  • Compound A (Sulfoxide): A metabolic "chameleon" capable of redox cycling. It possesses a chiral center at the sulfur atom and acts as a moderate electron-withdrawing group (EWG).

  • Compound B (Sulfone): A metabolic "dead-end." It is a highly stable, achiral, strong EWG that often serves as a polarity anchor to reduce lipophilicity.

Chemical Architecture & Electronic Profiling

The primary distinction lies in the electronic influence of the sulfur substituent on the phenyl ring, quantified by Hammett substituent constants (


).
Feature(4-(Methylsulfinyl)phenyl)methanamine HCl(4-(Methylsulfonyl)phenyl)methanamine HCl
CAS Number 1189719-93-4 98593-51-2
Structure Ph-S(=O)MePh-S(=O)₂Me
Formula C₈H₁₂ClNOSC₈H₁₂ClNO₂S
MW (Salt) 205.71 g/mol 221.70 g/mol
Sulfur Geometry Pyramidal (Chiral Center)Tetrahedral (Achiral)
Hammett

0.49 (Moderate EWG)0.72 (Strong EWG)
Electronic Effect Inductive (-I) & Resonance (-R)Strong Inductive (-I) & Resonance (-R)
H-Bonding Strong Acceptor (S=O dipole)Strong Acceptor (2x S=O dipoles)
Predicted LogP ~ -0.5 to 0.0~ -1.2 to -0.8 (More Polar)

Impact on Amine Basicity: The basicity of the benzylic amine is modulated by the para-substituent. The sulfone, having a higher


 (0.72), exerts a stronger electron-withdrawing effect than the sulfoxide (

0.49). Consequently, the sulfone analog is slightly less basic (lower pKa of the conjugate acid) than the sulfoxide analog, although the insulating methylene group attenuates this effect compared to anilines.

Synthetic Pathways & Process Control

The synthesis of these two compounds requires divergent strategies due to the chemical stability of the oxidation states.

The Divergent Workflow
  • Sulfone Strategy: "Oxidize Early." Sulfones are chemically inert to most reducing agents (e.g., LAH, catalytic hydrogenation). The most robust route is to oxidize the precursor fully before manipulating the amine.

  • Sulfoxide Strategy: "Oxidize Late." Sulfoxides are sensitive. Strong reductants (like LAH used for nitrile reduction) can reduce sulfoxides back to sulfides. Therefore, the oxidation must occur after the amine is established, often requiring protection strategies.

SynthesisPathways cluster_legend Process Logic Start Starting Material: 4-(Methylthio)benzonitrile Ox1 Step A1: Exhaustive Oxidation (Excess H2O2/Na2WO4 or mCPBA) Target: Sulfone Start->Ox1 Route A (Sulfone) Red2 Step B1: Nitrile Reduction (LAH or BH3-SMe2) Target: Sulfide Amine Start->Red2 Route B (Sulfoxide) Red1 Step A2: Nitrile Reduction (H2, Pd/C or BH3-THF) Ox1->Red1 Salt1 Step A3: HCl Salt Formation Target: Sulfone Amine HCl Red1->Salt1 Prot Step B2: N-Protection (Boc2O, TEA) Target: N-Boc Sulfide Red2->Prot Ox2 Step B3: Selective Oxidation (NaIO4, 0°C) Target: N-Boc Sulfoxide Prot->Ox2 Deprot Step B4: Deprotection & Salt (4M HCl in Dioxane) Target: Sulfoxide Amine HCl Ox2->Deprot Legend Route A: Sulfone is stable to reduction. Route B: Sulfoxide is sensitive; requires late-stage oxidation.

Caption: Divergent synthetic logic. Route A utilizes the stability of the sulfone to simplify reduction. Route B requires protection to prevent N-oxidation and careful oxidant selection to stop at the sulfoxide.

Detailed Protocol: Selective Sulfoxide Synthesis (Route B)

Rationale: Direct oxidation of the free amine can lead to N-oxides or hydroxylamines. N-protection is recommended for high purity.

  • Reduction: Reduce 4-(methylthio)benzonitrile using

    
     (2.0 equiv) in dry THF. Quench with Fieser method. Isolate 4-(methylthio)benzylamine.
    
  • Protection: React crude amine with

    
     (1.1 equiv) and 
    
    
    
    in DCM to yield tert-butyl (4-(methylthio)phenyl)carbamate.
  • Selective Oxidation: Dissolve the carbamate in MeOH/Water (5:1). Add Sodium Periodate (

    
    )  (1.05 equiv) at 0°C. Stir for 4–12 hours.
    
    • Note:

      
       is superior to mCPBA here as it strictly halts oxidation at the sulfoxide stage due to steric and mechanistic constraints.
      
  • Deprotection: Treat the N-Boc sulfoxide with 4M HCl in Dioxane. The product precipitates as the hydrochloride salt.

Biochemical Implications & ADME

The Metabolic Redox Cycle

The sulfoxide moiety is not a static handle; it is a dynamic participant in cellular metabolism.

  • Reductive Pathway: The sulfoxide can be reduced back to the sulfide by Methionine Sulfoxide Reductase (MsrA/MsrB) enzymes in vivo.

  • Oxidative Pathway: The sulfide (or sulfoxide) can be oxidized to the sulfone by Cytochrome P450 or FMO (Flavin-containing Monooxygenase).

  • The "Dead End": Once oxidized to the sulfone , the compound is generally metabolically stable and excreted renally.

Implication for Drug Design: If you select the Sulfoxide (Compound A) , expect variable pharmacokinetics (PK) due to inter-individual differences in Msr/CYP expression. If you select the Sulfone (Compound B) , expect a more linear, predictable PK profile with lower metabolic clearance.

Bioisosterism
  • Sulfone (-SO₂Me): Often used as a bioisostere for a sulfonamide or a carbonyl. It is a rigid H-bond acceptor.

  • Sulfoxide (-S(=O)Me): Can be a bioisostere for a ketone or sulfoximine. Due to its chirality, the two enantiomers may bind differentially to target proteins.

Analytical Differentiation

Distinguishing these two salts in the lab is critical during synthesis.

MethodSulfoxide (Compound A)Sulfone (Compound B)[1]
IR Spectroscopy Strong band at ~1030–1070 cm⁻¹ (S=O stretch)Two strong bands: ~1300 cm⁻¹ (asym) and ~1150 cm⁻¹ (sym)
¹H NMR (DMSO-d₆) Methyl singlet at ~2.7 ppm Methyl singlet at ~3.2 ppm (Deshielded)
¹³C NMR Methyl carbon at ~43 ppm Methyl carbon at ~44–45 ppm
Chirality Chiral (unless racemic)Achiral

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Synthesis of Sulfones (Oxidation Protocols)

    • Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760. Link

  • Metabolic Stability (Sulfoxide vs. Sulfone)

    • Nicoll-Griffith, D. A., et al. (2004). Stereoselective metabolism of the enantiomers of a sulfoxide-containing COX-2 inhibitor. Drug Metabolism and Disposition, 32(9), 943-950. Link

  • Selective Oxidation (NaIO4 Method)

    • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284. Link

Sources

Exploratory

The Sulfinyl Moiety in CNS Pharmacology: A Technical Guide to Mechanisms of Action

Introduction: The Understated Influence of the Sulfinyl Group in Neuropharmacology The sulfinyl group, a sulfur atom double-bonded to an oxygen atom, is a critical functional group in a diverse array of compounds demonst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Understated Influence of the Sulfinyl Group in Neuropharmacology

The sulfinyl group, a sulfur atom double-bonded to an oxygen atom, is a critical functional group in a diverse array of compounds demonstrating significant activity within the central nervous system (CNS). While often overshadowed by more traditionally "neuroactive" moieties, the unique electronic and steric properties of the sulfinyl group contribute to a range of pharmacological effects, from wakefulness-promoting to potential neuroprotection and, conversely, unintended neurological side effects. This technical guide provides an in-depth exploration of the mechanisms of action for key classes of sulfinyl-containing compounds, offering insights for researchers, scientists, and drug development professionals in the field of neuropharmacology. The structure of this guide is dictated by the distinct mechanistic classes of these compounds, rather than a rigid template, to best illuminate the science.

Part 1: Modulating Monoamine Systems: The Case of Modafinil and Armodafinil

The most prominent examples of sulfinyl-containing drugs with primary CNS targets are the wakefulness-promoting agents modafinil and its R-enantiomer, armodafinil.[1][2] These compounds are invaluable tools in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work disorder.[1] Their central mechanism of action revolves around the modulation of key neurotransmitter systems, primarily dopamine.

Core Mechanism: Atypical Dopamine Transporter Inhibition

Unlike traditional psychostimulants, modafinil and armodafinil exhibit a unique and atypical interaction with the dopamine transporter (DAT).[3] They act as DAT inhibitors, blocking the reuptake of dopamine from the synaptic cleft and thereby increasing extracellular dopamine concentrations.[4][5] This enhanced dopaminergic neurotransmission is believed to be a crucial component of their wakefulness-promoting effects.[4] However, the binding of modafinil to DAT is distinct from that of classical stimulants like cocaine, potentially contributing to its lower abuse potential.[5]

Beyond dopamine, these compounds also influence other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, contributing to a complex pharmacological profile that promotes stable wakefulness.[3][4] Armodafinil, being the longer-lasting R-isomer of modafinil, possesses a similar mechanism of action but with a different pharmacokinetic profile.[1][6]

Experimental Workflow: Characterizing Dopamine Transporter Inhibition

A foundational experiment to elucidate the mechanism of action of a novel sulfinyl-containing compound suspected of acting on the monoaminergic system is a dopamine transporter binding assay.

Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

  • Preparation of Synaptosomes:

    • Homogenize striatal tissue from a rodent model (e.g., Sprague-Dawley rat) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final synaptosomal pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the synaptosomal preparation with a known concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428).

    • Add increasing concentrations of the test compound (e.g., modafinil) or a known DAT inhibitor (e.g., cocaine) as a positive control.

    • For non-specific binding determination, include wells with a high concentration of a non-radiolabeled DAT inhibitor (e.g., GBR 12909).

    • Incubate the plate at a specified temperature (e.g., 4°C) for a set duration to allow for binding equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

Modafinil Modafinil/ Armodafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Dopamine_reuptake Dopamine Reuptake Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_reuptake->Synaptic_Dopamine Decreased Postsynaptic_Receptor Postsynaptic Dopamine Receptor Synaptic_Dopamine->Postsynaptic_Receptor Activates Neuronal_Activation Enhanced Neuronal Activation & Wakefulness Postsynaptic_Receptor->Neuronal_Activation

Caption: Mechanism of Modafinil/Armodafinil Action.

Part 2: The Unintended CNS Consequences of Proton Pump Inhibitors (PPIs)

Proton pump inhibitors (PPIs) are a class of sulfinyl-containing compounds, including omeprazole, esomeprazole, lansoprazole, and pantoprazole, primarily prescribed for the management of acid-related gastrointestinal disorders.[7][8][9] Their mechanism of action in the stomach involves the irreversible inhibition of the H+/K+ ATPase pump in gastric parietal cells.[8][9] However, emerging evidence suggests that long-term use of PPIs may be associated with neurological adverse events, including an increased risk of dementia and cognitive impairment.[10][11][12]

Plausible Mechanisms of Neurological Impact

The precise mechanisms by which PPIs exert their effects on the CNS are still under investigation, but several hypotheses have been proposed:

  • Amyloid-Beta (Aβ) Metabolism: Some studies suggest that certain PPIs, such as lansoprazole, may influence the activity of β- and γ-secretases, enzymes involved in the cleavage of the amyloid precursor protein, potentially leading to increased levels of Aβ peptides, a hallmark of Alzheimer's disease.[10]

  • Vitamin B12 Deficiency: Chronic PPI use can impair the absorption of vitamin B12, a crucial nutrient for neurological function.[12][13] Prolonged deficiency can lead to neurological symptoms.

  • Hypomagnesemia: Long-term PPI use has been linked to low magnesium levels.[14][15] Magnesium plays a vital role in CNS function, and its deficiency can lead to neuronal excitotoxicity.[14]

  • Lysosomal and Vacuolar ATPase Inhibition: It is hypothesized that PPIs may cross the blood-brain barrier and inhibit vacuolar ATPases in microglial lysosomes, impairing the degradation of cellular waste products, including Aβ.[11]

Data on Neurological Adverse Events with PPIs
Adverse EventAssociation with PPIsPutative Mechanism(s)
Dementia/Cognitive Impairment Increased risk with long-term use.[10][12]Altered Aβ metabolism, Vitamin B12 deficiency, Lysosomal dysfunction.[10][11][12]
Headache, Dizziness, Confusion Reported side effects.[13][16][17]Not fully elucidated, potentially indirect effects.
Seizures Rare, may be linked to hypomagnesemia.[11][14]Neuronal excitotoxicity due to low magnesium.[14]
Experimental Approach: Investigating PPI Effects on Amyloid-Beta Production

To test the hypothesis that a PPI can alter amyloid-beta production, an in vitro cell-based assay can be employed.

Protocol: In Vitro Aβ Production Assay

  • Cell Culture:

    • Culture a cell line that overexpresses human amyloid precursor protein (APP), such as SH-SY5Y-APP695 cells, in appropriate media.

    • Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test PPI (e.g., lansoprazole) for a specified duration (e.g., 24-48 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control known to modulate Aβ production (e.g., a γ-secretase inhibitor).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentrations of Aβ40 and Aβ42 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Interpretation:

    • Compare the levels of Aβ40 and Aβ42 in the PPI-treated wells to the vehicle control.

    • An increase in Aβ levels in the presence of the PPI would support the hypothesis that the compound modulates APP processing.

Part 3: Neuroprotective Sulfinyl Compounds: Sulforaphane and DMSO

In contrast to the potential neurotoxicity of PPIs, other sulfinyl-containing compounds have demonstrated neuroprotective properties.

Sulforaphane: A Multifaceted Neuroprotectant

Sulforaphane, an isothiocyanate derived from cruciferous vegetables, is a potent activator of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[18] By activating Nrf2, sulforaphane upregulates the expression of a battery of antioxidant and detoxification enzymes, thereby protecting neurons from oxidative stress, a common pathological feature of neurodegenerative diseases.[18][19] Furthermore, sulforaphane has been shown to dampen neuroinflammation by inhibiting the NF-κB signaling pathway.[18]

Dimethyl Sulfoxide (DMSO): A Controversial but Potentially Useful Agent

Dimethyl sulfoxide (DMSO) is a simple sulfinyl compound that has been investigated for its neuroprotective effects in the context of CNS trauma.[20][21] While the exact mechanisms remain to be fully elucidated, proposed actions include scavenging of free radicals, reduction of inflammation and edema, and modulation of glutamate-induced excitotoxicity.[22][23][24]

Visualizing the Neuroprotective Pathways of Sulforaphane

Sulforaphane Sulforaphane Nrf2 Nrf2 Pathway Sulforaphane->Nrf2 Activates NFkB NF-κB Pathway Sulforaphane->NFkB Inhibits Antioxidant_Response Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Response Oxidative_Stress Reduced Oxidative Stress Antioxidant_Response->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Neuroinflammation Reduced Neuroinflammation NFkB->Neuroinflammation Neuroinflammation->Neuroprotection

Caption: Neuroprotective Mechanisms of Sulforaphane.

Conclusion and Future Directions

The sulfinyl moiety is a key player in a range of compounds with significant and varied effects on the central nervous system. From the well-defined DAT inhibition of modafinil and armodafinil to the multifaceted neuroprotective actions of sulforaphane and the emerging concerns surrounding the long-term use of PPIs, it is evident that this functional group warrants continued investigation. Future research should focus on elucidating the precise molecular interactions of these compounds with their CNS targets, exploring the therapeutic potential of novel sulfinyl-containing molecules for neurodegenerative diseases, and further clarifying the risks associated with existing medications. A deeper understanding of the structure-activity relationships of this chemical class will undoubtedly pave the way for the development of safer and more effective neuropharmacological agents.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Modafinil?
  • Ali, M. N., Goel, R., & Kumar, R. (n.d.). Role of Sulforaphane in Neurodegenerative Diseases: A Focus on Parkinson's Disease.
  • Psych Scene Hub. (2021, July 21). Modafinil and Armodafinil - Mechanism of Action | Psychopharmacology.
  • Drugs.com. (2024, November 19). Armodafinil: Uses, Side Effects, Dosage, Warnings.
  • MediSearch. (n.d.). How does Modafinil target the dopamine transporter?
  • Young, J. W., & Geyer, M. A. (2010). Action of modafinil – increased motivation via the dopamine transporter inhibition and D1 receptors?
  • GlobalRx. (n.d.). Armodafinil 150mg Tablets: Clinical Profile and Applications.
  • Wikipedia. (n.d.). Modafinil.
  • Malinowska, J., et al. (2019). PPI Long Term Use: Risk of Neurological Adverse Events? Frontiers in Pharmacology, 10, 23.
  • Patil, T. R., et al. (2017). Neurological Effects of Proton Pump Inhibitors- A Review. International Journal of Current Pharmaceutical Research, 8(3), 266-269.
  • de la Torre, J. C., et al. (1975). Dimethyl Sulfoxide in Central Nervous System Trauma. Annals of the New York Academy of Sciences, 243, 362-389.
  • Makunts, T., et al. (2020). How can proton pump inhibitors damage central and peripheral nervous systems? Frontiers in Pharmacology, 11, 763.
  • Healthline. (2023, August 9). Long-Term Use of Acid Reflux Drugs May Increase Your Risk of Dementia.
  • Drugs.com. (2026, January 21). Lansoprazole Side Effects.
  • Wu, J., & Zorumski, C. F. (2006). Dimethyl sulfoxide provides neuroprotection in a traumatic brain injury model. Restorative Neurology and Neuroscience, 24(2), 125-131.
  • Jacob, S., & Zhu, W. (2006). Pharmacology of dimethyl sulfoxide in cardiac and CNS damage. Pharmacological Reports, 58(4), 515-523.
  • PubMed. (n.d.). Armodafinil.
  • Dr. Oracle. (2025, May 11). What are the effects of omeprazole on the brain?
  • Wikipedia. (n.d.). Pantoprazole.
  • OHSU Elsevier. (n.d.). Pharmacology of dimethyl sulfoxide in cardiac and CNS damage.
  • News-Medical. (n.d.). Esomeprazole Side Effects.
  • NHS. (n.d.). Side effects of lansoprazole.
  • ResearchGate. (2025, August 10). Pharmacology of dimethyl sulfoxide in cardiac and CNS damage.
  • NCBI Bookshelf. (2025, July 6). Pantoprazole.
  • PubMed. (2025, February 8). Sulforaphane: An emerging star in neuroprotection and neurological disease prevention.
  • PubMed. (n.d.). Neurotoxicity Associated With Dimethyl Sulfoxide Used in Allogeneic Stem Cell Transplantation.

Sources

Foundational

A Technical Guide to the Comparative Analysis of Armodafinil and (4-(Methylsulfinyl)phenyl)methanamine hydrochloride

An Exploration of Known and Potential Chemical Relationships for Researchers, Scientists, and Drug Development Professionals Foreword: Charting a Course Through Known and Putative Chemical Space In the landscape of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An Exploration of Known and Potential Chemical Relationships for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course Through Known and Putative Chemical Space

In the landscape of pharmaceutical science, the comprehensive understanding of an active pharmaceutical ingredient (API) extends beyond its primary synthesis and pharmacological action. It encompasses a thorough knowledge of its metabolic fate, potential impurities, and the universe of structurally related compounds that could, either by design or happenstance, intersect with its lifecycle. This guide embarks on a detailed exploration of armodafinil, the R-enantiomer of modafinil, a widely recognized wakefulness-promoting agent. Our investigation, however, ventures beyond the well-trodden path of armodafinil's established chemistry. We introduce (4-(Methylsulfinyl)phenyl)methanamine hydrochloride, a compound bearing structural similarities to key motifs within armodafinil, and delve into a comparative analysis.

While the current body of scientific literature does not establish a direct synthetic or metabolic link between these two molecules, their structural relationship invites a critical examination of potential, yet undocumented, connections. This guide is structured to provide a robust foundation in the known chemistry of armodafinil and then to leverage that understanding to explore hypothetical relationships with (4-(Methylsulfinyl)phenyl)methanamine hydrochloride. Such an exercise is not merely academic; it is fundamental to the principles of proactive impurity profiling, novel synthesis route development, and a deeper comprehension of chemical reactivity that are paramount in drug development. We will proceed with a clear demarcation between established scientific fact and reasoned, evidence-based hypothesis, thereby offering a guide that is both informative and intellectually stimulating for the discerning scientific audience.

Part 1: Armodafinil - A Comprehensive Profile

Armodafinil, chemically known as 2-[(R)-(diphenylmethyl)sulfinyl]acetamide, is the R-enantiomer of the racemic compound modafinil.[1] It is a wakefulness-promoting agent used in the treatment of excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1]

Synthesis of Armodafinil

The synthesis of armodafinil is a multi-step process that hinges on the stereospecific oxidation of a sulfide precursor to a sulfoxide. A common synthetic route is illustrated below:

Armodafinil Synthesis cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Asymmetric Oxidation cluster_3 Amidation Diphenylmethanol Diphenylmethanol 2-(Diphenylmethylsulfanyl)acetic acid 2-(Diphenylmethylsulfanyl)acetic acid Diphenylmethanol->2-(Diphenylmethylsulfanyl)acetic acid Condensation Thioacetic acid Thioacetic acid Thioacetic acid->2-(Diphenylmethylsulfanyl)acetic acid (R)-2-(Diphenylmethylsulfinyl)acetic acid (R)-2-(Diphenylmethylsulfinyl)acetic acid 2-(Diphenylmethylsulfanyl)acetic acid->(R)-2-(Diphenylmethylsulfinyl)acetic acid Chiral Oxidizing Agent Armodafinil Armodafinil (R)-2-(Diphenylmethylsulfinyl)acetic acid->Armodafinil Amidation (e.g., with NH3) Armodafinil Metabolism cluster_0 Metabolic Pathways cluster_1 Major Metabolites Armodafinil Armodafinil Hydrolytic Deamidation Hydrolytic Deamidation Armodafinil->Hydrolytic Deamidation S-Oxidation (CYP3A4) S-Oxidation (CYP3A4) Armodafinil->S-Oxidation (CYP3A4) R-Modafinil Acid R-Modafinil Acid Hydrolytic Deamidation->R-Modafinil Acid Modafinil Sulfone Modafinil Sulfone S-Oxidation (CYP3A4)->Modafinil Sulfone

Figure 2: The primary metabolic pathways of armodafinil.

Known Impurities

Impurities in armodafinil can originate from starting materials, by-products of the synthesis, or degradation of the final product. [2][3]Common impurities that are monitored include:

Impurity NameOrigin
(S)-ModafinilEnantiomeric impurity from non-selective oxidation
Modafinil SulfoneOver-oxidation of the sulfide or sulfoxide
2-(Diphenylmethylsulfanyl)acetamideUnreacted starting material or under-oxidation
(R)-Modafinil AcidHydrolysis of the amide group

Part 2: (4-(Methylsulfinyl)phenyl)methanamine hydrochloride - A Structural Analogue

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₂ClNOS. While not directly implicated in the established chemistry of armodafinil, its structure warrants a comparative analysis.

Chemical Properties
PropertyValue
IUPAC Name [4-(methylsulfinyl)phenyl]methanamine hydrochloride
CAS Number 1189719-93-4
Molecular Weight 205.71 g/mol
Molecular Formula C₈H₁₂ClNOS
Synthesis of Structurally Similar Compounds

The synthesis of (4-(methylsulfinyl)phenyl)methanamine hydrochloride is not extensively detailed in readily available literature. However, general synthetic strategies for analogous compounds involve the oxidation of the corresponding sulfide (in this case, (4-(methylsulfanyl)phenyl)methanamine) or the reduction of a corresponding nitrile or oxime. A plausible synthetic route for a related compound, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, starts from thioanisole and involves a final oxidation step to form the sulfone. [4]

Part 3: Exploring the Potential Relationship: A Hypothetical Framework

The core of this technical guide lies in the exploration of the potential relationship between armodafinil and (4-(methylsulfinyl)phenyl)methanamine hydrochloride. This section will present scientifically grounded hypotheses based on structural similarities and known chemical reactions.

Hypothetical Role as a Precursor in an Alternative Synthesis

While the established synthesis of armodafinil utilizes diphenylmethanol and thioacetic acid, one could envision a convergent synthesis strategy where a molecule like (4-(methylsulfinyl)phenyl)methanamine serves as a foundational building block.

Hypothetical Synthesis cluster_0 Hypothetical Building Blocks cluster_1 Hypothetical Intermediate cluster_2 Final Product Cmpd_A (4-(Methylsulfinyl)phenyl)methanamine Intermediate N-(Diphenylmethyl)-N-((4-(methylsulfinyl)phenyl)methyl)amine Cmpd_A->Intermediate N-Alkylation Diphenylmethylating Agent Diphenylmethylating Agent Diphenylmethylating Agent->Intermediate Acylating Agent Acylating Agent Armodafinil Analogue Armodafinil Analogue Acylating Agent->Armodafinil Analogue Intermediate->Armodafinil Analogue Acylation & Rearrangement

Figure 3: A hypothetical synthetic route to an armodafinil analogue using (4-(methylsulfinyl)phenyl)methanamine.

This hypothetical pathway would involve the N-alkylation of (4-(methylsulfinyl)phenyl)methanamine with a diphenylmethylating agent, followed by a series of reactions to introduce the acetamide functionality. While speculative, exploring such alternative routes can be valuable for developing novel analogues or circumventing patented processes.

Potential as a Degradation Product

Under specific, and likely harsh, degradation conditions, it is conceivable that the armodafinil molecule could fragment to yield structures bearing some resemblance to (4-(methylsulfinyl)phenyl)methanamine. The cleavage of the C-S bond and the diphenylmethyl group would be required, which is not a commonly reported degradation pathway under standard stability testing conditions. However, photolytic or strong oxidative stress could potentially lead to such fragmentation.

Part 4: Experimental Protocol for a Comparative Analytical Study

To investigate any potential relationship between armodafinil and (4-(methylsulfinyl)phenyl)methanamine hydrochloride, a robust analytical method is essential. A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) would be the gold standard.

Objective

To develop and validate a stability-indicating RP-HPLC-MS/MS method for the simultaneous determination of armodafinil and (4-(methylsulfinyl)phenyl)methanamine hydrochloride, and to apply this method to forced degradation studies of armodafinil to investigate the formation of (4-(methylsulfinyl)phenyl)methanamine as a potential degradant.

Materials and Reagents
  • Armodafinil reference standard

  • (4-(Methylsulfinyl)phenyl)methanamine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector

  • Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterCondition
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
PDA Detection 220-400 nm
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
MRM Transitions To be determined by infusion of individual standards
Experimental Workflow

Experimental Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Forced Degradation Study Standard Prep Prepare individual and mixed standards LC Optimization Optimize chromatographic separation Standard Prep->LC Optimization MS Optimization Optimize MS/MS parameters LC Optimization->MS Optimization Validation Validate for linearity, accuracy, precision, etc. MS Optimization->Validation Stress Conditions Subject armodafinil to acid, base, oxidative, thermal, and photolytic stress Validation->Stress Conditions Analysis Analyze stressed samples using the validated method Stress Conditions->Analysis Data Interpretation Identify and quantify degradants Analysis->Data Interpretation

Figure 4: Workflow for the comparative analytical study.

Conclusion

This technical guide has provided a thorough overview of the established chemistry of armodafinil and has introduced (4-(methylsulfinyl)phenyl)methanamine hydrochloride as a structurally related compound. While a direct, documented relationship between these two molecules is currently absent from the scientific literature, the principles of medicinal chemistry and drug development compel us to consider such potential connections. The hypothetical scenarios presented, along with the detailed analytical protocol, offer a framework for future research that could uncover novel synthetic pathways, identify previously unknown impurities, or simply deepen our understanding of the chemical space surrounding this important therapeutic agent. It is through such rigorous and intellectually curious investigations that the field of pharmaceutical sciences continues to advance.

References

  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)
  • CN101395104A - Improved process for preparing armodafinil - Google P
  • US20080031939A1 - Process for the preparation of armodafinil - Google P
  • Narcolepsy Treatment: Modafinil vs. Armodafinil - BuzzRx. (URL: [Link])

  • Chromatogram of Modafinil after Oxidative degradation - ResearchGate. (URL: [Link])

  • Armodafinil | C15H15NO2S | CID 9690109 - PubChem - NIH. (URL: [Link])

  • Australian Public Assessment Report for Armodafinil - Therapeutic Goods Administration (TGA). (URL: [Link])

  • Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC - NIH. (URL: [Link])

  • US20070293702A1 - Novel crystalline forms of armodafinil and preparation thereof - Google P
  • Armodafinil Impurities - SynZeal. (URL: [Link])

  • The Issue of “Smart Drugs” on the Example of Modafinil: Toxicological Analysis of Evidences and Biological Samples - MDPI. (URL: [Link])

  • Armodafinil - Wikipedia. (URL: [Link])

  • EP2159219A2 - An improved process for the preparation of armodafinil - Google P
  • Synthetic routes for modafinil acid and armodafinil - ResearchGate. (URL: [Link])

  • US20040106829A1 - Process for the synthesis of modafinil - Google P
  • ARMODAFINIL - DailyMed. (URL: [Link])

  • Continuous flow synthesis and crystallization of modafinil: a novel approach for integrated manufacturing - RSC Publishing. (URL: [Link])

  • Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinylt[2][4][5]riazol-4-yl-methyl Esters - MDPI. (URL: [Link])

  • Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. (URL: [Link])

  • 4-(4-methylphenoxy)benzylamine hcl - ChemBK. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

HPLC-UV method for quantification of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride

An Application Note and Protocol for the Quantification of (4-(Methylsulfonyl)phenyl)methanamine hydrochloride by HPLC-UV Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of (4-(Methylsulfonyl)phenyl)methanamine hydrochloride by HPLC-UV

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of (4-(Methylsulfonyl)phenyl)methanamine hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for ensuring process consistency and final product quality. This document provides a step-by-step protocol, from sample preparation to data analysis, and outlines a thorough method validation strategy based on the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the analytical procedure.

Introduction and Scientific Rationale

(4-(Methylsulfonyl)phenyl)methanamine hydrochloride is a primary amine containing a sulfonyl group, making it a moderately polar compound. The presence of the phenyl group provides a chromophore, which is essential for direct UV detection, eliminating the need for complex derivatization procedures that are often required for aliphatic amines.[1][2]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique in the pharmaceutical industry for assessing drug substances and products.[3][4][5][6] Its precision, accuracy, and ability to separate complex mixtures make it ideal for quantitative analysis. This application note describes a reversed-phase HPLC (RP-HPLC) method, which is perfectly suited for retaining and separating moderately polar analytes like our target compound.

The objective of this method is to establish a reliable analytical procedure that is validated for its intended purpose, as mandated by regulatory bodies like the FDA and outlined in guidelines such as ICH Q2(R1) and USP General Chapter <621>.[7][8][9][10][11] The validation process ensures that the method is specific, linear, accurate, precise, and robust, thereby guaranteeing the integrity of the generated data.

Initial Note on Analyte Nomenclature: The topic specified "(4-(Methylsulfinyl)phenyl)methanamine hydrochloride". However, chemical supplier databases predominantly list the more stable and common intermediate, "(4-(Methylsulfonyl)phenyl)methanamine hydrochloride" (CAS No. 98593-51-2)[12]. This guide will proceed with the validated protocol for the sulfonyl compound.

Materials and Instrumentation

Reagents and Chemicals
  • (4-(Methylsulfonyl)phenyl)methanamine hydrochloride Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS Grade)

  • Potassium Phosphate Monobasic (ACS Grade)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Method Protocol

The selection of chromatographic parameters is driven by the physicochemical properties of the analyte. A C18 stationary phase is chosen for its hydrophobicity, which provides adequate retention for the phenyl ring. The mobile phase is a buffered aqueous-organic mixture. A phosphate buffer is used to control the pH, ensuring the primary amine group (pKa ~9-10) is consistently protonated (pH < 8), which results in a single ionic species and sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

Optimized Chromatographic Conditions
ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard dimensions for good resolution and efficiency. 5 µm particles offer a balance between efficiency and backpressure.[13]
Mobile Phase A 20 mM Potassium Phosphate in Water, pH adjusted to 3.0 with H₃PO₄Buffering at pH 3.0 ensures the amine is fully protonated (R-NH₃⁺), leading to consistent retention and excellent peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for the analyte.
Elution Mode Isocratic: 60% Mobile Phase A / 40% Mobile Phase BA simple isocratic method is sufficient for quantifying a single analyte, ensuring run-to-run reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CThermostatting the column prevents retention time shifts due to ambient temperature fluctuations.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
UV Detection 225 nmWavelength selected based on the UV absorbance maximum of the phenyl ring, providing high sensitivity.
Run Time 10 minutesSufficient time for the analyte to elute and for the column to be ready for the next injection.
Preparation of Solutions

3.2.1 Mobile Phase Preparation (1 L of 20 mM Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of Potassium Phosphate Monobasic and dissolve in 1 L of deionized water.

  • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.45 µm membrane filter before use.

3.2.2 Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of the (4-(Methylsulfonyl)phenyl)methanamine hydrochloride reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution. This is the Standard Stock Solution.

3.2.3 Working Standard Solutions (for Calibration Curve)

  • Prepare a series of working standards by diluting the Standard Stock Solution with the mobile phase. A suggested concentration range is 5, 20, 50, 100, and 200 µg/mL.

HPLC System Operation and Analysis Sequence
  • Set up the HPLC system according to the conditions in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform several blank injections (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the unknown samples.

  • It is good practice to run a check standard (e.g., 50 µg/mL) after every 10-15 sample injections to monitor system performance.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[9][11][14]

Experimental Workflow for Method Development and Validation

Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev_Start Define Analytical Target Profile (ATP) Dev_Screen Screening (Column, Mobile Phase, pH) Dev_Start->Dev_Screen Initial Assessment Dev_Opt Optimization of Chromatographic Conditions Dev_Screen->Dev_Opt Refinement Val_Spec Specificity (Peak Purity) Dev_Opt->Val_Spec Finalized Method Val_Lin Linearity & Range Val_Spec->Val_Lin Val_Acc Accuracy (% Recovery) Val_Lin->Val_Acc Val_Prec Precision (Repeatability & Intermediate) Val_Lin->Val_Prec Val_LOD LOD / LOQ Val_Prec->Val_LOD Val_Rob Robustness Val_LOD->Val_Rob Final_Report Method Ready for Routine Use Val_Rob->Final_Report Validation Complete

Caption: Workflow from method development to full validation.

System Suitability Testing (SST)

Before each validation run, the system's suitability must be confirmed. This is achieved by making five replicate injections of a mid-range standard solution (e.g., 50 µg/mL).

SST ParameterAcceptance CriteriaJustification (based on USP <621>[7][15][16])
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency; a higher number indicates better separation power.
Relative Standard Deviation (RSD) RSD ≤ 2.0% for peak area and retention timeDemonstrates the precision of the injection and pumping system.
Validation Parameters

4.3.1 Specificity

  • Objective: To demonstrate that the signal measured is from the analyte of interest and not from interferences (e.g., impurities, degradation products, or matrix components).

  • Protocol:

    • Inject a blank (diluent), a placebo (matrix without analyte), the reference standard, and a sample.

    • Check for any interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

    • If using a Diode Array Detector (DAD), perform peak purity analysis on the analyte peak in the standard and sample chromatograms.

4.3.2 Linearity and Range

  • Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.

  • Protocol:

    • Prepare at least five concentrations across the desired range (e.g., 5 to 200 µg/mL, which is 25% to 200% of a target concentration of 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4.3.3 Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4.3.4 Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

4.3.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • These can be estimated from the linearity data using the standard deviation of the y-intercept (σ) and the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Verification: Prepare standards at the calculated LOD and LOQ concentrations and inject them to confirm that the signal-to-noise ratio is appropriate (approx. 3:1 for LOD and 10:1 for LOQ).

4.3.6 Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH (± 0.2 units)

    • Analyze a system suitability solution under each condition and evaluate the impact on SST parameters.

  • Acceptance Criteria: All SST parameters should still be met under the varied conditions.

Data Presentation and Interpretation

Summary of Validation Results (Typical Data)
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedNo interferencePass
Linearity (r²) 0.9995≥ 0.999Pass
Range 5 - 200 µg/mL-Pass
Accuracy 99.5% - 101.2% Recovery98.0% - 102.0%Pass
Precision (RSD%) Repeatability: 0.8% Intermediate: 1.2%≤ 2.0%Pass
LOD 0.5 µg/mL-Pass
LOQ 1.5 µg/mL-Pass
Robustness SST criteria met under all variationsSST criteria metPass
Logical Flow of a Single Analysis Run

Analysis_Run_Logic Start Start Analysis Equilibrate Equilibrate System Start->Equilibrate SST_Check Perform System Suitability Test (SST) Equilibrate->SST_Check SST_Pass SST Passed SST_Check->SST_Pass Criteria Met SST_Fail SST Failed (Troubleshoot & Re-run) SST_Check->SST_Fail Criteria Not Met Inject_Samples Inject Blank, Standards, and Samples SST_Pass->Inject_Samples Integrate Integrate Peaks & Generate Calibration Curve Inject_Samples->Integrate Calculate Calculate Sample Concentrations Integrate->Calculate Report Generate Report Calculate->Report

Caption: Logical flow for a routine sample analysis run.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of (4-(Methylsulfonyl)phenyl)methanamine hydrochloride. The comprehensive validation protocol confirms its suitability for its intended purpose in a regulated environment. This method can be readily implemented in quality control laboratories for routine analysis, process monitoring, and stability studies, ensuring the quality and consistency of pharmaceutical products.

References

  • ChemBK. 4-(4-methylphenoxy)benzylamine hcl. [Link]

  • PubChem. [4-(Ethanesulfonyl)phenyl]methanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • LCGC North America. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • PubChem. (4-Methylphenyl)(phenyl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

  • PubMed. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DiVA portal. Analytical Methods for High Molecular Weight UV Stabilizers. [Link]

  • Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Guideline on Validation of Analytical Procedures. [Link]

  • PharmaCores. HPLC analytical Method development: an overview. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • SciELO. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • YouTube. Validation of Analytical Methods according to the New FDA Guidance. [Link]

Sources

Application

Application Note: A Validated RP-HPLC Method for Impurity Profiling of Armodafinil Using (4-(Methylsulfinyl)phenyl)methanamine hydrochloride as a Reference Standard

Abstract This technical guide provides a comprehensive framework for the use of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride as a certified reference standard for the quantitative analysis of Armodafinil Related C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the use of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride as a certified reference standard for the quantitative analysis of Armodafinil Related Compound A in bulk drug substance and finished pharmaceutical products. Armodafinil, the R-enantiomer of Modafinil, is a wakefulness-promoting agent where stringent impurity control is critical for ensuring safety and efficacy.[1][2] This document details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, offering step-by-step protocols from standard preparation to data analysis. The causality behind experimental choices is explained, grounding the methodology in established principles of chromatographic science and regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4]

Introduction: The Critical Role of Impurity Profiling

Armodafinil is the R-enantiomer of the racemic compound modafinil and is indicated for improving wakefulness in patients with sleep disorders.[1][2] The manufacturing process of any active pharmaceutical ingredient (API) can result in the formation of impurities, which may include starting materials, by-products, intermediates, or degradation products. Regulatory bodies mandate the identification and quantification of these impurities to ensure the safety and quality of the final drug product.

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a known process-related impurity of Armodafinil, often designated as Armodafinil Related Compound A. Its structural similarity to intermediates in the synthesis pathway necessitates a highly specific and sensitive analytical method for its detection and control. The use of a well-characterized, high-purity reference standard is fundamental to the accuracy and validity of this analysis, forming the basis of a self-validating analytical system. This application note provides a reliable protocol for this purpose, adhering to the principles of method validation as described in ICH guideline Q2(R1).[3][4]

Reference Standard: Physicochemical Properties

The integrity of any quantitative analysis hinges on the quality of the reference standard. (4-(Methylsulfinyl)phenyl)methanamine hydrochloride should be sourced from a reputable supplier and accompanied by a Certificate of Analysis (CoA) detailing its purity, identity, and storage conditions.

PropertyValueSource
Chemical Name (4-(Methylsulfinyl)phenyl)methanamine hydrochloride-
Synonym(s) Armodafinil Related Compound AUSP
CAS Number 876453-23-7 (for free base)-
Molecular Formula C₈H₁₂ClNOS-
Molecular Weight 205.71 g/mol -
Appearance White to off-white solid[5]
Solubility Soluble in Methanol, slightly soluble in water[1]
Storage 2-8°C, Keep in a dark, dry place

Application: RP-HPLC Method for Quantitative Analysis

The following protocol describes a validated isocratic RP-HPLC method designed for the separation and quantification of Armodafinil Related Compound A from the API. The method's specificity allows for the resolution of the impurity from the main Armodafinil peak and other potential degradation products.[6][7]

Causality of Method Design
  • Reversed-Phase Chromatography: This mode is selected for its versatility and suitability for separating moderately polar compounds like Armodafinil and its related substances. A C18 stationary phase provides the necessary hydrophobicity for adequate retention and separation.[8][9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH to ensure consistent ionization states of the analytes, which is critical for reproducible retention times. The organic modifier is adjusted to achieve optimal retention and resolution.[10]

  • UV Detection: Armodafinil and its related compounds possess chromophores that allow for sensitive detection using a UV spectrophotometer. A wavelength of 225 nm is often chosen to provide a good response for both the API and its impurities.[11]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before any sample analysis.

Materials and Reagents
  • (4-(Methylsulfinyl)phenyl)methanamine hydrochloride Reference Standard

  • Armodafinil Reference Standard (USP or equivalent)[12]

  • Armodafinil API or Finished Product Sample

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

Chromatographic Conditions

The following conditions have been demonstrated to be effective. Method optimization may be required based on the specific column and HPLC system used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Diluent: Mobile Phase.

  • Reference Standard Stock Solution (A): Accurately weigh about 10 mg of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL).

  • Armodafinil Stock Solution (B): Accurately weigh about 10 mg of Armodafinil reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 1000 µg/mL).

  • System Suitability Solution (SST): Transfer 1.0 mL of Reference Standard Stock Solution (A) and 1.0 mL of Armodafinil Stock Solution (B) into a 10 mL volumetric flask. Dilute to volume with Diluent. This solution contains both the impurity and the API to verify resolution.

  • Sample Solution: Accurately weigh a quantity of the Armodafinil API powder equivalent to 100 mg of Armodafinil into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 1000 µg/mL).

System Suitability Testing (SST)

Before sample analysis, inject the SST solution five times. The system is deemed suitable for use if the following criteria are met, as per USP General Chapter <621>.[8][13][14]

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Armodafinil and Related Compound A peaksEnsures baseline separation and accurate peak integration.
Tailing Factor (T) ≤ 2.0 for both peaksIndicates good peak shape and absence of column overloading or secondary interactions.
% RSD of Peak Area ≤ 2.0% for both peaks from 5 replicate injectionsDemonstrates the precision of the injection and system electronics.
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test as described in section 4.4.

  • Inject a blank (Diluent) to ensure no interfering peaks are present.

  • Inject the Reference Standard Stock Solution (A) to identify the retention time of Related Compound A and for quantification.

  • Inject the Sample Solution in duplicate.

  • Calculate the amount of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride in the sample using the formula below.

Calculation:

Where:

  • Area_Imp_Sample = Peak area of the impurity in the sample chromatogram.

  • Area_Std = Average peak area of the impurity from the Reference Standard injections.

  • Conc_Std = Concentration of the Reference Standard (µg/mL).

  • Conc_Sample = Concentration of the Armodafinil sample (µg/mL).

  • Purity_Std = Purity of the Reference Standard (e.g., 0.995 for 99.5%).

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from preparation to final reporting.

HPLC_Workflow cluster_prep 1.0 Preparation cluster_setup 2.0 System Setup & Suitability cluster_analysis 3.0 Analysis cluster_data 4.0 Data Processing & Reporting P1 Prepare Mobile Phase & Diluent P2 Weigh & Dissolve Reference Standard P3 Weigh & Dissolve API Sample S1 Equilibrate HPLC System P3->S1 S2 Inject SST Solution (5 Replicates) S1->S2 S3 Verify SST Criteria (Resolution, Tailing, RSD) S2->S3 S3->S1 SST FAIL A1 Inject Blank (Diluent) S3->A1 SST PASS A2 Inject Reference Standard A1->A2 A3 Inject Sample Solution (Duplicate) A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Impurity % D1->D2 D3 Generate Final Report D2->D3

Caption: Workflow for impurity quantification using a reference standard.

Method Validation Insights & Trustworthiness

To ensure this method is "suitable for its intended purpose," it must be validated according to ICH Q2(R1) guidelines.[3][4][15] The protocol is designed to be inherently trustworthy by including SST. Key validation parameters to be formally assessed would include:

  • Specificity: Forced degradation studies should be performed on Armodafinil (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the impurity peak is resolved from any potential degradants.[6]

  • Linearity: A series of dilutions of the reference standard should be analyzed to prove a linear relationship between concentration and peak area over the expected range of the impurity.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified must be established, typically using the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ).

  • Accuracy: Assessed by spiking the API sample with known amounts of the reference standard at different levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst/instrument), and reproducibility (inter-laboratory).

By systematically validating these parameters, a laboratory can have high confidence in the data generated by this method, ensuring that batches of Armodafinil meet the required quality and safety standards.

References

  • U.S. Food and Drug Administration (FDA). NUVIGIL® (armodafinil) Tablets [C-IV] Rx. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734294, (4-Methylphenyl)(phenyl)methanamine hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9690109, Armodafinil. [Link]

  • PharmaTutor. VALIDATED RP-HPLC METHOD FOR QUANTITATION OF ARMODAFINIL IN BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> CHROMATOGRAPHY. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Intrinsic Stability Study of Armodafinil Hydrochloride by Forced Degradation and Impurity Profiling. Pharm Anal Acta, 7(466), 2. [Link]

  • ClinicSearch. A Concise Review- An Analytical Method Development and Validation of Armodafinil. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Annex Publishers. Stability Indicating Method Development and Validation for the Determination of Armodafinil in Pharmaceutical Tablet Dosage Form by RP-HPLC. [Link]

  • Medscape. Nuvigil (armodafinil) dosing, indications, interactions, adverse effects, and more. [Link]

  • Quantum Journal of Medical and Health Sciences. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ARMODAFINIL: A CONCISE REVIEW. [Link]

  • precisionFDA. ARMODAFINIL. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • U.S. Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

Sources

Method

Application Notes &amp; Protocols for In Vitro Activity of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride

Introduction: Unveiling the Neuromodulatory Potential of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride (4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a novel small molecule with a chemical scaffold suggesti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a novel small molecule with a chemical scaffold suggestive of potential interactions with key players in the central nervous system. Its structure, featuring a phenethylamine backbone, positions it as a candidate for modulating monoaminergic signaling. The monoamine system, which includes neurotransmitters like dopamine, norepinephrine, and serotonin, is fundamental to regulating mood, cognition, and various physiological processes. Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, making it a fertile ground for therapeutic intervention.

The primary gatekeepers of monoaminergic signaling are the plasma membrane transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—and the metabolic enzymes, monoamine oxidases A and B (MAO-A and MAO-B).[1][2] Transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating the signal, while MAO enzymes are crucial for their intracellular degradation.[3][4] Compounds that interact with these targets can have profound effects on neurotransmitter levels and are cornerstones in the treatment of depression, anxiety, and neurodegenerative diseases.[5][6]

Given the structural characteristics of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride, it is hypothesized that this compound may exhibit activity as an inhibitor of monoamine transporters and/or monoamine oxidases. This guide provides a suite of detailed in vitro assays designed to rigorously test this hypothesis. We will explore its affinity for DAT, NET, and SERT through radioligand binding assays, assess its functional impact on transporter activity via neurotransmitter uptake inhibition assays, and determine its inhibitory potential against MAO-A and MAO-B using a robust luminescence-based assay. These protocols are designed not just as a series of steps, but as a logical framework for generating high-quality, reproducible data, complete with the scientific rationale behind each critical stage.

I. Monoamine Transporter Interaction Profiling

To comprehensively characterize the interaction of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride with monoamine transporters, a two-pronged approach is recommended: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to assess functional potency (IC50).[7][8]

A. Radioligand Binding Assays for DAT, NET, and SERT

Scientific Rationale: Radioligand binding assays are a gold-standard method to quantify the direct interaction between a compound and its target receptor or transporter.[9][10] These assays utilize a radiolabeled ligand with known high affinity and specificity for the target. By measuring the displacement of this radioligand by our test compound, we can determine the compound's binding affinity, expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. These assays are typically performed on cell membranes or synaptosomes that express the transporter of interest.[1][11]

Experimental Workflow for Radioligand Binding Assay

G prep Prepare Cell Membranes (Expressing DAT, NET, or SERT) incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Select Radioligand (e.g., [3H]WIN 35,428 for DAT) radioligand->incubation compound Prepare Serial Dilutions of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride compound->incubation filtration Separate Bound and Free Radioligand (Rapid Vacuum Filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Liquid Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate Ki from IC50) scintillation->analysis

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Preparation of Cell Membranes:

    • Utilize HEK293 cells stably expressing human DAT, NET, or SERT.[1]

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. The protein concentration should be determined using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the following in each well:

      • 50 µL of cell membrane preparation.

      • 25 µL of radioligand at a concentration near its Kd (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT).[12]

      • 25 µL of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

      • For total binding, add 25 µL of assay buffer instead of the test compound.

      • For non-specific binding, add 25 µL of a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Allow the filters to dry, then add liquid scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Neurotransmitter Uptake Inhibition Assays

Scientific Rationale: While binding assays measure affinity, uptake assays provide a functional measure of a compound's ability to inhibit the transporter's primary role: clearing neurotransmitters from the extracellular space.[13] These assays use either radiolabeled neurotransmitters (e.g., [3H]dopamine) or fluorescent substrates that mimic them.[5][6] A reduction in the uptake of the labeled substrate in the presence of the test compound indicates inhibitory activity. These assays are typically performed in whole cells expressing the transporter of interest.[11][14]

Experimental Workflow for Neurotransmitter Uptake Assay

G cell_prep Culture Cells Expressing DAT, NET, or SERT in a 96-well Plate preincubation Pre-incubate Cells with Test Compound cell_prep->preincubation compound_prep Prepare Serial Dilutions of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride compound_prep->preincubation substrate_add Add Labeled Substrate (e.g., [3H]Dopamine or Fluorescent Analog) preincubation->substrate_add incubation Incubate for a Short Period (e.g., 5-10 minutes) substrate_add->incubation termination Terminate Uptake (Rapid Washing with Ice-Cold Buffer) incubation->termination quantification Quantify Substrate Uptake (Scintillation Counting or Fluorescence Reading) termination->quantification analysis Data Analysis (Calculate IC50) quantification->analysis

Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.

Detailed Protocol (using a radiolabeled substrate):

  • Cell Culture:

    • Plate HEK293 cells stably expressing human DAT, NET, or SERT in a 96-well cell culture plate and grow to confluence.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.

    • Add 50 µL of KRH buffer containing various concentrations of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride to the wells.

    • For control wells (100% uptake), add 50 µL of KRH buffer without the test compound.

    • For background wells (non-specific uptake), add a known potent inhibitor (e.g., 10 µM GBR 12909 for DAT).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake by adding 50 µL of KRH buffer containing the radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, [3H]serotonin for SERT) at a concentration near its Km.

    • Incubate at 37°C for a short period (e.g., 5-10 minutes) to ensure measurement of the initial rate of uptake.

  • Termination and Quantification:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the background uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data Summary:

TargetRadioligand Binding Assay (Ki, nM)Neurotransmitter Uptake Assay (IC50, nM)
DAT Insert ValueInsert Value
NET Insert ValueInsert Value
SERT Insert ValueInsert Value

II. Monoamine Oxidase (MAO) Inhibition Profiling

Scientific Rationale: To investigate if (4-(Methylsulfinyl)phenyl)methanamine hydrochloride acts as a MAO inhibitor, a luminescence-based assay is a highly sensitive and efficient method.[3][4] These assays utilize a pro-luciferin substrate that is converted by MAO into luciferin. The subsequent addition of a luciferase-containing reagent generates a stable luminescent signal that is directly proportional to MAO activity.[3] By measuring the reduction in this signal in the presence of the test compound, we can determine its inhibitory potency (IC50) against both MAO-A and MAO-B isoforms.

MAO Inhibition Signaling Pathway

G cluster_0 MAO-Glo™ Assay Principle MAO_Substrate MAO Substrate (Pro-luciferin) MAO_Enzyme MAO-A or MAO-B MAO_Substrate->MAO_Enzyme Luciferin Luciferin MAO_Enzyme->Luciferin Luciferase Luciferase (from Detection Reagent) Luciferin->Luciferase Light Luminescent Signal Luciferase->Light Test_Compound (4-(Methylsulfinyl)phenyl)methanamine hydrochloride Test_Compound->MAO_Enzyme Inhibition

Caption: Principle of the Luminescence-Based MAO Assay.

Detailed Protocol (based on Promega's MAO-Glo™ Assay):

  • Reagent Preparation:

    • Prepare serial dilutions of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride in the appropriate buffer.

    • Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.

  • MAO Inhibition Assay:

    • In a white, opaque 96-well plate, add the following to each well:

      • 12.5 µL of test compound at various concentrations.

      • 12.5 µL of human recombinant MAO-A or MAO-B enzyme.

      • For control wells (100% activity), add buffer instead of the test compound.

      • For background wells, add a known potent inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the MAO substrate to each well.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate luminescence.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for both MAO-A and MAO-B.

Expected Data Summary:

EnzymeMAO Inhibition Assay (IC50, nM)
MAO-A Insert Value
MAO-B Insert Value

III. Concluding Remarks

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride. By systematically evaluating its binding affinity and functional inhibition of the key monoamine transporters (DAT, NET, and SERT), alongside its inhibitory potential against MAO-A and MAO-B, researchers can build a comprehensive pharmacological profile of this novel compound. The resulting data will be instrumental in guiding further preclinical development, including more complex cell-based assays, in vivo studies, and ultimately, in determining its therapeutic potential for treating disorders of the central nervous system.

References

  • Rothman, R. B., & Baumann, M. H. (2009). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit 1.18.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Golderer, M., Sitte, H. H., & Holy, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 747.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices website: [Link]

  • Wikipedia. (2023, October 27). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from Wikipedia: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices website: [Link]

  • PubChem. (n.d.). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). Retrieved from PubChem: [Link]

  • PubChem. (n.d.). [4-(Ethanesulfonyl)phenyl]methanamine hydrochloride. Retrieved from PubChem: [Link]

  • Van den Eynde, J., Kilic, A., Terryn, C., De Bleye, C., Devoogdt, A., Egrise, D., ... & Courtoy, P. J. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11623–11631.
  • Rothman, R. B., & Baumann, M. H. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 1.18.1–1.18.27.
  • Rothman, R. B., Partilla, J. S., Dersch, C. M., & Baumann, M. H. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of pharmacological and toxicological methods, 92, 53–59.
  • Rothman, R. B., Partilla, J. S., Dersch, C. M., & Baumann, M. H. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 1–7.
  • Uddin, M. J., Yu, Y. C., Kim, D. H., Lee, G., Lee, J. J., Kim, Y., ... & Kim, S. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(15), 4969.
  • Szöllősi, D., & Kappe, C. O. (2020). Structure Modeling of the Norepinephrine Transporter. International journal of molecular sciences, 21(18), 6839.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 1.18.1–1.18.27.
  • Reda, A., Squarcialupi, L., Carli, M., & Degl'Innocenti, D. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3346–3359.
  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from BioIVT website: [Link]

  • Wang, Y., Zhang, Y., Chen, Y., & Zhang, H. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC advances, 10(25), 14787–14798.
  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from Gifford Bioscience website: [Link]

  • Stresser, D. M., & Kupfer, D. (1998). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Drug Metabolism and Disposition, 26(10), 1013-1017.
  • Kim, D. (2011). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society, 32(11), 3897-3904.
  • Carradori, S., & Petzer, J. P. (2017). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Expert opinion on drug discovery, 12(1), 53–69.
  • Sucic, S., & Sitte, H. H. (2016). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. Neuropharmacology, 107, 368–377.
  • ChemBK. (2024, April 9). 4-(4-methylphenoxy)benzylamine hcl. Retrieved from ChemBK: [Link]

  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2013). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. ACS chemical neuroscience, 4(11), 1471–1481.
  • Varnas, K., Cselényi, Z., Farde, L., & Halldin, C. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of neuroscience methods, 169(2), 346–353.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from Cell Biolabs, Inc. website: [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from BioIVT website: [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from Creative Biolabs website: [Link]

  • ChemBK. (2024, April 9). (4-(p-tolyloxy)phenyl)methanamine hydrochloride. Retrieved from ChemBK: [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from BioIVT website: [Link]

  • Zhang, Y., & Yang, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–7.

Sources

Application

LC-MS/MS protocol for identifying modafinil synthesis impurities

An Application Note on the Identification and Quantification of Modafinil Synthesis Impurities by LC-MS/MS Abstract This application note provides a comprehensive and detailed protocol for the identification and quantifi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Identification and Quantification of Modafinil Synthesis Impurities by LC-MS/MS

Abstract

This application note provides a comprehensive and detailed protocol for the identification and quantification of synthesis-related impurities in modafinil using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a widely prescribed wakefulness-promoting agent, ensuring the purity of modafinil is paramount to its safety and efficacy.[1] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The methodology herein is designed to be robust and specific, leveraging the high sensitivity and selectivity of tandem mass spectrometry for confident impurity profiling, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2]

Introduction: The Imperative for Impurity Profiling

Modafinil, (±)-2-[(diphenylmethyl)sulfinyl]acetamide, is a central nervous system stimulant used in the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1][3] The synthetic pathways to produce modafinil can introduce various impurities, including starting materials, intermediates, by-products, and degradation products.[1] These impurities, even at trace levels, can impact the drug's stability, shelf-life, and potentially pose a risk to patient safety. Therefore, regulatory bodies mandate stringent control over the impurity profile of active pharmaceutical ingredients (APIs).[2]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an ideal analytical tool for this challenge. Its exceptional sensitivity and specificity allow for the detection and quantification of impurities that may co-elute or be present at concentrations below the detection limits of conventional methods like HPLC-UV.[4][5] The use of Multiple Reaction Monitoring (MRM) provides a highly selective method for quantification, ensuring that the signal is unique to the target analyte and free from matrix interference.[6][7] This protocol details a validated approach for the confident identification and quantification of key modafinil synthesis impurities.

Understanding Modafinil and Its Potential Impurities

The primary route for modafinil synthesis involves the oxidation of 2-[(diphenylmethyl)thio]acetamide.[8] Impurities can arise from this key step or from the synthesis of the precursor materials. Understanding the structure of these impurities is fundamental to developing a specific analytical method.

Key Potential Impurities:

  • Modafinil Sulfone (Impurity C): An over-oxidation product where the sulfoxide is converted to a sulfone.

  • Modafinil Acid: A hydrolytic degradation product or a precursor impurity.

  • Modafinil Methyl Ester: An ester-related impurity from the synthesis process.[9]

  • 2-[(Diphenylmethyl)thio]acetamide (Thio-amide precursor): The immediate precursor to modafinil.

Below is a visualization of the chemical structures of modafinil and its primary impurities.

G cluster_0 Modafinil and Key Synthesis Impurities Modafinil Modafinil C₁₅H₁₅NO₂S Sulfone Modafinil Sulfone (Impurity C) Acid Modafinilic Acid C₁₅H₁₄O₃S Precursor Thio-amide Precursor C₁₅H₁₅NOS

Caption: Chemical structures of Modafinil and its process-related impurities.

Method Development: Rationale and Causality

The choices made during method development are critical for achieving a robust and reliable analytical procedure. This section explains the reasoning behind the selected parameters.

Sample Preparation

Objective: To prepare a clean, particle-free sample in a solvent compatible with the mobile phase to ensure optimal chromatographic performance and prevent system contamination.

Rationale: For a bulk drug substance, a simple "dilute-and-shoot" approach is effective. The diluent should be similar in composition to the initial mobile phase to prevent peak distortion. Acetonitrile and water are chosen for their miscibility and compatibility with reverse-phase chromatography.

Liquid Chromatography (LC)
  • Column: A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately non-polar molecules like modafinil and its related impurities. The 1.7 to 3.0 µm particle size allows for high-efficiency separations and faster analysis times.[10]

  • Mobile Phase:

    • Aqueous Phase (A): Water with 0.1% formic acid. The acidic modifier is crucial for promoting the protonation of the analytes ([M+H]+), which is essential for detection in positive ion mode ESI-MS.[10]

    • Organic Phase (B): Acetonitrile with 0.1% formic acid. Acetonitrile is a common organic solvent in reverse-phase LC, offering good elution strength and low viscosity.

  • Gradient Elution: A gradient elution is employed to ensure that both more polar (e.g., Modafinilic Acid) and less polar impurities are eluted with good peak shape within a reasonable timeframe.[10] A shallow initial gradient allows for the separation of early-eluting compounds, while a steeper increase in the organic phase elutes the more retained components like the parent drug.

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the preferred technique. The amide functional group in modafinil and its impurities readily accepts a proton in the acidic mobile phase, forming a stable [M+H]+ precursor ion.[11]

  • Detection Mode (MRM): Multiple Reaction Monitoring (MRM) is used for its unparalleled selectivity and sensitivity.[6][7] In this mode, the first quadrupole (Q1) is set to isolate the specific precursor ion (e.g., m/z 274.1 for modafinil). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, high-abundance product ion (e.g., m/z 167.3 for modafinil).[12] This two-stage mass filtering significantly reduces chemical noise and ensures that the detected signal is specific to the analyte of interest. The transition from m/z 274.1 to 167.3 for modafinil corresponds to the loss of the 2-sulfinyl-acetamide side chain.[11]

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility. Adherence to these steps is critical for achieving accurate results.

Materials and Reagents
  • Modafinil Reference Standard (>99.5% purity)

  • Modafinil Impurity Reference Standards (e.g., Modafinil Sulfone, Modafinilic Acid)

  • Modafinil-D5 (Internal Standard, optional for quantification)[11]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

Standard and Sample Preparation
  • Diluent: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard (Modafinil and impurities) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with Methanol.

  • Intermediate Stock Solution (10 µg/mL): Create a mixed intermediate stock solution by appropriately diluting the primary stocks with the Diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate stock solution with the Diluent to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Test Sample Preparation (for Bulk Drug Substance): Accurately weigh 25 mg of the modafinil API into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent to achieve a concentration of 1000 µg/mL. Further dilute this solution 100-fold with the Diluent to a final concentration of 10 µg/mL for analysis.

LC-MS/MS Workflow

The overall experimental workflow is depicted below.

workflow SamplePrep Sample Preparation (Dissolution & Dilution) LC LC Separation (C18 Column, Gradient Elution) SamplePrep->LC MS1 ESI Ionization (Positive Mode, [M+H]+) LC->MS1 MS2 MRM Detection (Precursor -> Product Ion) MS1->MS2 Data Data Analysis (Peak Integration & Quantification) MS2->Data

Caption: General workflow for LC-MS/MS analysis of modafinil impurities.

LC-MS/MS Instrumental Conditions
LC Parameter Condition
LC System UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column C18, 50 mm x 2.1 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Gradient Program Time (min)
0.0
0.2
2.5
2.8
2.9
4.0

Note: The gradient may need optimization based on the specific impurities and LC system used.[10]

MS Parameter Condition
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.1 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 900 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
MRM Transitions for Quantification and Confirmation
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Modafinil 274.1167.325Quantifier
274.1133.135Qualifier
Modafinil-D5 (IS) 279.1172.225Internal Std.
Modafinil Sulfone 290.1167.330Quantifier
Modafinilic Acid 275.1167.325Quantifier

Note: Collision energies should be optimized for the specific instrument being used. The values provided are typical starting points.[10][11]

Method Validation According to ICH Q2(R2) Guidelines

To ensure the trustworthiness and reliability of this protocol, it must be validated according to established guidelines.[2] The validation process demonstrates that the analytical procedure is fit for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention times of the analytes in a blank sample and the unique MRM transitions.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) of >0.99. The range is the interval between the upper and lower concentration levels that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results to the true value. This is typically assessed by analyzing spiked samples at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.[11]

Conclusion

This application note outlines a robust and highly specific LC-MS/MS protocol for the identification and quantification of synthesis impurities in modafinil. By explaining the causality behind the methodological choices and grounding the protocol in established scientific principles and regulatory guidelines, this document provides a comprehensive resource for analytical scientists. The use of UPLC/UHPLC coupled with tandem mass spectrometry in MRM mode offers the necessary sensitivity and selectivity to ensure the quality, safety, and efficacy of modafinil drug products.

References

  • Pozo, O. J., et al. (2008). A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization. Journal of Mass Spectrometry. Available at: [Link]

  • Wang, C., et al. (2022). Determination of modafinil in rat plasma by UPLC-MS/MS and a study of its pharmacokinetics and bioavailability. Acta Chromatographica, 35(2). Available at: [Link]

  • SynThink. Modafinil EP Impurities & USP Related Compounds. Available at: [Link]

  • Waters Corporation. (2018). A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling. Available at: [Link]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • Restek Corporation. (2021). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

  • Cephalon, Inc. (2011). Highly pure modafinil. Google Patents.
  • Patel, M. J., et al. (2015). METHOD DEVELOPMENT AND VALIDATION OF MODAFINIL BY USING UV SPECTROPHOTOMETRIC AND RP-HPLC METHOD IN PHARMACEUTICAL FORMULATION. ResearchGate. Available at: [Link]

  • Bharatiya, R., et al. (2017). Liquid chromatography tandem mass spectrometry method for the estimation of modafinil in human plasma. ResearchGate. Available at: [Link]

  • Pankaj, P., et al. (2014). Liquid chromatography tandem mass spectrometry method for the estimation of modafinil in human plasma. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Haughey, M. A., et al. (2021). Development and Validation of an Analytical Method to Identify and Quantitate Novel Modafinil Analogs in Products Marketed as Dietary Supplements. Journal of Analytical Toxicology. Available at: [Link]

  • Sousa, J., et al. (2019). Calibration curves of modafinil and adrafinil on GC-MS and LC-MS/MS. ResearchGate. Available at: [Link]

  • Reddy, Y. R., et al. (2014). Development and Validation of New LC-MS/MS Method for the Determination of armodafinil in Human Plasma. ResearchGate. Available at: [Link]

  • Pozo, O. J., et al. (2008). A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization. PubMed. Available at: [Link]

  • Pharmaffiliates. Modafinil-impurities. Available at: [Link]

  • De Martin, S., et al. (2018). A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization. ResearchGate. Available at: [Link]

  • Hsiao, C. J., et al. (2014). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Molecules. Available at: [Link]

  • Bijithra, C., et al. (2016). Analytical Method Development and Validation of Modafinil in Pure and Tablet Dosage Form by UV Spectroscopy. Research Journal of Pharmacy and Technology. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Al-Saeed, F. A., et al. (2015). Chemical structures of modafinil, the asterisk indicates the chiral center. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Mass Spectrometry Imaging Shows Modafinil, A Student Study Drug, Changes the Lipid Composition of the Fly Brain. Analytical Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Neuropharmacological Investigation of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the potential applications and investigational protocols for (4-(Methylsulfinyl)phenyl)methanamine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential applications and investigational protocols for (4-(Methylsulfinyl)phenyl)methanamine hydrochloride in neuropharmacology research. While direct pharmacological data on this specific compound is limited, its structural characteristics strongly suggest its utility as a research tool, particularly as a potential precursor or analogue in the development and study of atypical dopamine reuptake inhibitors. This guide will focus on the neuropharmacological profile of its close and well-characterized analogue, Armodafinil, to provide a framework for investigating the potential of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride. Detailed protocols for in vitro and in vivo assays relevant to the characterization of such compounds are provided to facilitate its exploration as a novel cognitive enhancer or wakefulness-promoting agent.

Introduction: A Potential Modafinil Analogue

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a sulfoxide-containing compound with a chemical structure that bears a significant resemblance to key intermediates in the synthesis of Modafinil and its enantiomerically pure form, Armodafinil[1][2][3][4]. Modafinil and Armodafinil are clinically used as wakefulness-promoting agents for conditions such as narcolepsy, obstructive sleep apnea, and shift work disorder[1][5][6]. Their primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in specific brain regions[5][6].

Given this structural similarity, (4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a compound of interest for neuropharmacological research. It may serve as a novel scaffold for the development of new central nervous system (CNS) active agents or as a tool to probe the structure-activity relationships of modafinil-like compounds. The following sections will detail the presumed mechanism of action based on its analogues and provide robust protocols for its characterization.

Putative Mechanism of Action: Atypical Dopamine Transporter Inhibition

Based on its structural similarity to Armodafinil, the primary hypothesized mechanism of action for (4-(Methylsulfinyl)phenyl)methanamine hydrochloride is the inhibition of the dopamine transporter (DAT). Unlike typical psychostimulants, Armodafinil and other modafinil analogues are considered "atypical" DAT inhibitors, exhibiting a distinct pharmacological profile with a lower potential for abuse[5].

The inhibition of DAT by these compounds leads to a reduction in the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of action of dopamine in brain regions associated with wakefulness, motivation, and executive function, such as the prefrontal cortex and striatum.

Dopamine_Transporter_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Action Potential DAT Dopamine Transporter (DAT) Extracellular_Dopamine Extracellular Dopamine Dopamine_Release->Extracellular_Dopamine Extracellular_Dopamine->DAT Reuptake Dopamine_Receptors Dopamine Receptors Extracellular_Dopamine->Dopamine_Receptors Binding Postsynaptic_Signaling Postsynaptic Signaling Cascade Dopamine_Receptors->Postsynaptic_Signaling Activation Compound (4-(Methylsulfinyl)phenyl) methanamine hydrochloride (Hypothesized) Compound->DAT Inhibition DAT_Binding_Assay_Workflow Start Start: Prepare Cell Membranes Expressing Human DAT Incubate Incubate Membranes with Radiolabeled Ligand (e.g., [3H]BTCP) and Test Compound Start->Incubate Separate Separate Bound and Free Ligand (e.g., via Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Analyze Data to Determine IC50 and Ki Values Quantify->Analyze End End: Affinity Profile Analyze->End

Figure 2: DAT Binding Assay Workflow. A schematic representation of the steps involved in determining the binding affinity of a test compound to the dopamine transporter.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Radioligand: [3H]BTCP (a high-affinity DAT ligand).

    • Non-specific binding control: 10 µM BTCP or another suitable DAT inhibitor.

    • Test Compound: Prepare a stock solution of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, combine cell membranes expressing human DAT, the radioligand, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

    • Incubate the plate for 120 minutes at 4°C.[7]

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of the test compound to inhibit the uptake of dopamine into cells expressing DAT.

Dopamine_Uptake_Assay_Workflow Start Start: Plate Cells Stably Expressing Human DAT Pre-incubate Pre-incubate Cells with Test Compound Start->Pre-incubate Add_Substrate Add Radiolabeled Dopamine ([3H]DA) Pre-incubate->Add_Substrate Incubate Incubate for a Defined Period (e.g., 10 minutes) Add_Substrate->Incubate Terminate Terminate Uptake by Washing with Ice-Cold Buffer Incubate->Terminate Lyse_Cells Lyse Cells and Quantify Intracellular Radioactivity Terminate->Lyse_Cells Analyze Analyze Data to Determine IC50 Value Lyse_Cells->Analyze End End: Potency Profile Analyze->End

Figure 3: Dopamine Uptake Assay Workflow. This diagram outlines the key steps in a functional assay to measure the inhibition of dopamine uptake by a test compound.

Protocol:

  • Cell Culture:

    • Culture cells stably expressing human DAT (e.g., HEK293-hDAT) in appropriate media.

    • Plate the cells in a 96-well plate and allow them to reach confluency.[8][9]

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride for 10-20 minutes at 37°C.

    • Initiate dopamine uptake by adding a solution containing a known concentration of [3H]dopamine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.[8]

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound to determine the IC50 value.

In Vivo Assays: Assessing Neurochemical and Behavioral Effects

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals.

Microdialysis_Workflow Start Start: Stereotaxic Implantation of Microdialysis Probe Acclimatize Allow Animal to Recover and Acclimatize Start->Acclimatize Perfuse Perfuse Probe with Artificial CSF and Collect Baseline Samples Acclimatize->Perfuse Administer Administer Test Compound (e.g., i.p. injection) Perfuse->Administer Collect_Samples Collect Dialysate Samples at Regular Intervals Administer->Collect_Samples Analyze Analyze Dopamine Concentration in Samples via HPLC-ED Collect_Samples->Analyze End End: Neurochemical Profile Analyze->End

Figure 4: In Vivo Microdialysis Workflow. A step-by-step illustration of the microdialysis procedure to measure neurotransmitter levels in the brain.

Protocol:

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[11]

    • Administer (4-(Methylsulfinyl)phenyl)methanamine hydrochloride (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12][13][14]

    • Express the results as a percentage change from the baseline dopamine levels.

Morris Water Maze (MWM): A widely used test for assessing hippocampus-dependent spatial learning and memory.[15][16]

Protocol:

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.[17]

  • Acquisition Phase (4-5 days):

    • Animals are given multiple trials per day to find the hidden platform, starting from different locations in the pool.

    • Record the time taken to find the platform (escape latency) and the path length.

    • Administer the test compound before each day's trials.

  • Probe Trial (Final Day):

    • The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).[18]

    • Record the time spent in the target quadrant where the platform was previously located.

Novel Object Recognition (NOR) Test: This test assesses recognition memory based on the innate tendency of rodents to explore novel objects.[19][20][21]

Protocol:

  • Habituation Phase (Day 1):

    • Allow the animal to explore an empty open-field arena.

  • Training/Familiarization Phase (Day 2):

    • Place two identical objects in the arena and allow the animal to explore them for a set time.[19][20]

    • Administer the test compound before this phase.

  • Test Phase (Day 2, after a retention interval):

    • Replace one of the familiar objects with a novel object.

    • Record the time the animal spends exploring each object.

    • A preference for the novel object indicates intact recognition memory.

Conclusion and Future Directions

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride represents a promising, yet uncharacterized, compound for neuropharmacology research. Its structural relationship to Armodafinil suggests a potential role as an atypical dopamine transporter inhibitor with possible applications in promoting wakefulness and enhancing cognitive function. The protocols detailed in this guide provide a robust framework for the systematic investigation of its pharmacological and behavioral effects. Future research should focus on a comprehensive characterization of its in vitro and in vivo profile to determine its potential as a novel therapeutic agent or a valuable research tool for understanding the complexities of dopaminergic neurotransmission and its role in cognition.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Silberstein, S. D., & Marmura, M. J. (2010). Armodafinil (Chapter 7). In Essential Neuropharmacology (pp. 21-23). Cambridge University Press.
  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Novel Object Recognition test. (2024, January 3). MMPC.org. Retrieved February 6, 2026, from [Link]

  • Shou, M., Ferrario, C. R., Schultz, K. N., Robinson, T. E., & Kennedy, R. T. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical Chemistry, 78(19), 6717–6725.
  • WO2017064723A1 - An improved process for the preparation of armodafinil. (n.d.). Google Patents.
  • Morris Water Maze. (2024, January 3). MMPC.org. Retrieved February 6, 2026, from [Link]

  • Darwish, M., Kirby, M., Hellriegel, E. T., & Robertson, P., Jr. (2009). Pharmacokinetic profile of armodafinil in healthy subjects: pooled analysis of data from three randomized studies.
  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (2017, August 30). PMC. Retrieved February 6, 2026, from [Link]

  • Novel Object Recognition for Studying Memory in Mice. (2014, October 5). Bio-protocol. Retrieved February 6, 2026, from [Link]

  • CE-123. (n.d.). precisionFDA. Retrieved February 6, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved February 6, 2026, from [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. (2023, July 18). San Diego Instruments. Retrieved February 6, 2026, from [Link]

  • In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. (n.d.). Retrieved February 6, 2026, from [Link]

  • OPTIMIZATION OF MORRIS WATER MAZE PROTOCOLS: EFFECTS OF WATER TEMPERATURE AND HYPOTHERMIA ON SPATIAL LEARNING AND MEMORY IN AGED. (n.d.). Turkish Journal of Geriatrics. Retrieved February 6, 2026, from [Link]

  • Extract from the Clinical Evaluation Report for Armodafinil. (n.d.). Therapeutic Goods Administration (TGA). Retrieved February 6, 2026, from [Link]

  • Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • In vivo Microdialysis used to Determine Evoked Dopamine Release in the.... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Morris Water Maze Test for Alzheimer's Disease Model In Mice. (2022, February 4). YouTube. Retrieved February 6, 2026, from [Link]

  • Shou, M., & Kennedy, R. T. (2000). Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence. Analytical chemistry, 72(18), 4435–4442.
  • Novel object recognition test By Xuansong Mao Necessary pilot experiments 1. Testing for induced reference 2. For habituation,. (n.d.). Retrieved February 6, 2026, from [Link]

  • Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Armodafinil 250 mg Tablets in Healthy Indian Adult Male Subjects. (2013, March 14). Walsh Medical Media. Retrieved February 6, 2026, from [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). FR. Retrieved February 6, 2026, from [Link]

  • Novel object recognition. (n.d.). Behavioral Research Blog - Noldus. Retrieved February 6, 2026, from [Link]

  • Synthetic routes for modafinil acid and armodafinil. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Silberstein, S. D., Marmura, M. J., & Yuan, H. (2020). Armodafinil (Chapter 12). In Essential Neuropharmacology. Cambridge University Press.
  • A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 6, 2026, from [Link]

  • Pharmacokinetics of Novel Dopamine Transporter Inhibitor CE-123 and Modafinil with a Focus on Central Nervous System Distribution. (2023, November 29). PMC. Retrieved February 6, 2026, from [Link]

  • Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinylt[8][12][22]riazol-4-yl-methyl Esters. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Modafinil. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Chiral Separation Techniques for Sulfoxide Compounds

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of Sulfoxide Chirality Sulfoxide compounds represent a unique class of chiral molecules where the stereogenic center is located on the sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Sulfoxide Chirality

Sulfoxide compounds represent a unique class of chiral molecules where the stereogenic center is located on the sulfur atom. The sulfur atom, bonded to an oxygen atom and two different organic substituents, along with a lone pair of electrons, adopts a stable pyramidal geometry. This arrangement makes the sulfur atom a stereogenic center, leading to a pair of non-superimposable mirror images, or enantiomers.[1][2]

The importance of separating these enantiomers is paramount, particularly in the pharmaceutical industry. More than half of all low-molecular-weight drugs possess stereoisomers, and it is well-established that individual enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] A classic example is the proton-pump inhibitor omeprazole, which is a racemic mixture of (S)- and (R)-enantiomers. The S-enantiomer, esomeprazole, provides improved acid control compared to the racemic mixture, highlighting the therapeutic benefit of administering a single, pure enantiomer.[4][5] Therefore, robust and efficient analytical and preparative methods for separating sulfoxide enantiomers are critical for drug development, quality control, and ensuring patient safety and efficacy.[6]

This guide provides a detailed overview of the primary chromatographic techniques used for chiral sulfoxide separation, explains the underlying principles of chiral recognition, and offers practical, step-by-step protocols for method development and application.

Principles of Chiral Recognition for Sulfoxides

The separation of sulfoxide enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[1][7] This interaction must be stereochemically different for each enantiomer, leading to different retention times in chromatography or different mobilities in electrophoresis.

For sulfoxides, the polar sulfinyl (>S=O) group is a key interaction site. The chiral recognition mechanism, especially with widely used polysaccharide-based chiral stationary phases (CSPs), is a complex interplay of forces:[8][9]

  • Hydrogen Bonding: The oxygen atom of the sulfoxide group can act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The strong dipole of the S=O bond interacts with polar sites on the chiral selector.

  • Steric Interactions/Inclusion: The three-dimensional arrangement of the substituents around the chiral sulfur atom influences how well each enantiomer fits into the chiral cavities or grooves of the stationary phase.[8]

  • π-π Interactions: If the sulfoxide contains aromatic rings, these can interact with aromatic moieties on the chiral selector.[8]

Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly effective for sulfoxide separation because their helical polymer structure creates well-defined chiral grooves. The combination of polar carbamate groups and the rigid polysaccharide backbone provides multiple sites for the interactions listed above, enabling effective discrimination between enantiomers.[9]

Key Chromatographic Techniques & Methodologies

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the dominant techniques for the chiral separation of sulfoxides.[3] Capillary Electrophoresis (CE) offers a powerful, orthogonal approach.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most established and widely used method. The key to successful chiral HPLC is the selection of an appropriate Chiral Stationary Phase (CSP).[6]

Causality Behind Experimental Choices:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are the first choice for screening sulfoxide separations due to their broad applicability.[10] Columns like Daicel's CHIRALPAK® and CHIRALCEL® series, derivatized with carbamates (e.g., tris(3,5-dimethylphenylcarbamate)) or benzoates, are highly effective.[9] Macrocyclic glycopeptide phases (e.g., vancomycin, teicoplanin) also show excellent selectivity for sulfoxides and offer complementary separation mechanisms.[11]

  • Mobile Phase Modes:

    • Normal Phase (NP): Using eluents like hexane/alkanol mixtures, NP often provides the highest selectivity. The non-polar bulk solvent minimizes interactions with the stationary phase, allowing the specific chiral recognition interactions to dominate. Basic or acidic additives (e.g., diethylamine (DEA) or trifluoroacetic acid (TFA)) are often required to improve the peak shape of polar analytes.

    • Polar Organic (PO): Using pure polar solvents like methanol, ethanol, or acetonitrile, this mode is useful for sulfoxides with poor solubility in hexane.

    • Reversed Phase (RP): Mobile phases of water/acetonitrile or water/methanol are particularly useful for LC-MS applications.[10] However, chiral recognition can be more challenging in this mode, as hydrophobic interactions can sometimes overwhelm the more subtle chiral interactions.

Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select Racemic Sulfoxide Screen_CSPs Screen 4-6 CSPs (e.g., Amylose & Cellulose derivatives) Start->Screen_CSPs Screen_MPs Use Generic NP & PO Mobile Phases (e.g., Hex/IPA, ACN, MeOH) Screen_CSPs->Screen_MPs Evaluate Evaluate for Partial Separation (α > 1.05) Screen_MPs->Evaluate Evaluate->Start No, try different CSPs Optimize_MP Adjust Modifier Ratio (e.g., IPA in Hexane) Evaluate->Optimize_MP Yes Optimize_Additives Add/Adjust Additive (0.1% DEA for bases, 0.1% TFA for acids) Optimize_MP->Optimize_Additives Optimize_Temp Vary Temperature (e.g., 15-40°C) Optimize_Additives->Optimize_Temp Check_Rs Target Resolution (Rs) > 1.5 Optimize_Temp->Check_Rs Check_Rs->Optimize_MP Not Achieved Validate Validate Method (Linearity, Accuracy, Precision) Check_Rs->Validate Achieved End Final Method Validate->End

Caption: Chiral HPLC Method Development Workflow.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[12][13] It uses supercritical CO2 as the primary mobile phase, which is non-toxic and readily removed post-analysis.[12][14]

Causality Behind Experimental Choices:

  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for the use of high flow rates (up to 5 mL/min) without significant loss of efficiency, leading to much faster separations than HPLC.[15]

  • Mobile Phase: The mobile phase consists of CO2 modified with a small amount of an alcohol (e.g., methanol, ethanol). The type and percentage of the alcohol co-solvent are critical parameters for optimizing selectivity.

  • Stationary Phases: Polysaccharide-based CSPs are the most commonly used and highly effective phases for chiral SFC.[16] Chlorinated cellulosic phases have been shown to be particularly retentive and selective for sulfoxides.[16]

  • Advantages: SFC offers reduced solvent consumption, faster analysis times, and quicker column equilibration, making it ideal for high-throughput screening.[12][17]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[18] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[19]

Causality Behind Experimental Choices:

  • Chiral Selectors: Cyclodextrins (CDs) and their derivatives (e.g., sulfated β-CD, carboxymethyl β-CD) are the most common chiral selectors for sulfoxides in CE.[20] They form transient inclusion complexes with the enantiomers, and differences in the stability of these diastereomeric complexes lead to different migration times.

  • Method Development: Optimization involves screening different types and concentrations of chiral selectors, adjusting the pH of the BGE, and sometimes adding organic modifiers.[20] Chiral selector concentration typically has the most significant impact on resolution.[20]

  • Advantages: CE requires minimal sample and solvent volumes, offers extremely high separation efficiencies, and provides a completely different separation mechanism, making it an excellent orthogonal technique to HPLC and SFC.[19]

Detailed Application Protocols

The following protocols are designed to be self-validating by including system suitability criteria.

Protocol 1: HPLC Enantioseparation of Omeprazole

This protocol describes a validated HPLC method for determining the enantiomeric purity of Esomeprazole ((S)-Omeprazole).

  • Analyte: Omeprazole (racemic standard) and Esomeprazole samples.

  • Rationale: This method uses an immobilized polysaccharide CSP under normal phase conditions, which provides high selectivity for proton-pump inhibitors.[21] The mobile phase is optimized for baseline resolution of the enantiomers and separation from potential impurities.[22]

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methyl tert-butyl ether (MtBE) / Ethyl Acetate (EA) / Ethanol (EtOH) / Diethylamine (DEA) (60:40:5:0.1, v/v/v/v)[21]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 302 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve standard and samples in mobile phase to a concentration of 0.5 mg/mL.

Step-by-Step Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the racemic Omeprazole standard solution.

    • Identify the two enantiomer peaks. Typically, (S)-Omeprazole (Esomeprazole) elutes first.

    • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0. The tailing factor for each peak should be ≤ 1.5.

  • Sample Analysis:

    • Once the SST passes, inject the Esomeprazole sample solution.

    • Integrate the peak areas for the (S)-enantiomer and the impurity (R)-enantiomer.

  • Calculation:

    • Calculate the percentage of the (R)-enantiomer impurity using the formula: % (R)-Impurity = [Area(R) / (Area(S) + Area(R))] * 100

Protocol 2: SFC Enantioseparation of a Generic Sulfoxide

This protocol provides a general screening method for a novel sulfoxide compound using SFC.

  • Analyte: Novel chiral sulfoxide compound.

  • Rationale: SFC provides a rapid screen across multiple CSPs.[16] A generic gradient with a methanol modifier is a common starting point for method development.[13]

Instrumentation & Materials:

  • SFC system with UV or PDA detector and back-pressure regulator (BPR)

  • Screening Columns: A selection of 4-6 polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC, ID; CHIRALCEL® OD, OJ)

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol

  • Flow Rate: 3.0 mL/min

  • BPR Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection: UV at analyte λmax

  • Gradient Program: 5% to 40% Mobile Phase B over 5 minutes, hold at 40% for 1 minute.

Step-by-Step Procedure:

  • System Equilibration: Equilibrate the first column in the screening set with the initial mobile phase conditions (5% Methanol).

  • Screening Injection:

    • Inject the sulfoxide sample.

    • Run the gradient program.

    • Record the chromatogram.

  • Column Switching: Automatically switch to the next column in the sequence.

  • Repeat: Repeat steps 1-3 for all columns in the screening set.

  • Data Evaluation:

    • Review all chromatograms. Identify the column and conditions that provide the best separation (highest selectivity α and resolution Rs).

    • Self-Validation: A successful screen is defined as achieving at least partial peak separation (Rs > 0.8) on one or more columns. This result validates the chosen screening platform and indicates that a baseline separation is achievable with further optimization.

  • Optimization: Proceed with isocratic optimization of the co-solvent percentage on the most promising column to achieve baseline resolution (Rs ≥ 1.5).

Data Presentation and Interpretation

Effective chiral separation is quantified by two key parameters: selectivity (α) and resolution (Rs).

  • Selectivity (α): The ratio of the retention factors (k) of the two enantiomers (α = k2 / k1). An α value of 1.0 indicates no separation. Higher values are better.

  • Resolution (Rs): Describes the degree of separation between the two peaks, accounting for both retention difference and peak width. An Rs value of ≥ 1.5 is considered baseline separation for quantitative analysis.

Table 1: Comparison of Chiral Separation Techniques for Sulfoxides

FeatureHPLC (Normal Phase)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning with a solid CSPDifferential partitioning with a solid CSPDifferential mobility via complexation in solution
Primary Selector Polysaccharide-based CSPsPolysaccharide-based CSPsCyclodextrins in BGE
Typical Speed 10-30 min2-10 min15-40 min
Solvent Usage High (organic solvents)Low (CO2 + modifier)Very Low (aqueous buffers)
Key Advantage High selectivity, well-establishedHigh speed, "Green" chemistryHigh efficiency, orthogonal mechanism
Primary Application QC analysis, preparative separationHigh-throughput screening, purificationOrthogonal analysis, micro-scale samples

Chiral Recognition Mechanism Diagram

G cluster_CSP Polysaccharide CSP Groove cluster_Analyte Sulfoxide Enantiomer CSP_backbone Helical Groove (Chiral Environment) H_bond_site H-bond site (e.g., -NH of carbamate) Dipole_site Dipole site (e.g., C=O of carbamate) Sulfoxide S-Enantiomer S_atom S S_atom->Dipole_site Dipole-Dipole O_atom O S_atom->O_atom R1 R1 S_atom->R1 R2 R2 S_atom->R2 O_atom->H_bond_site H-Bonding R1->CSP_backbone Steric Fit

Caption: Interactions in a Polysaccharide CSP.

References

  • Shimadzu. (n.d.). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu Corporation. [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(23), 5646. [Link]

  • UHPLCS. (2024, April 6). What is Chiral Column in HPLC ?. YouTube. [Link]

  • Lesellier, E., et al. (2017). Enantioseparation of novel chiral sulfoxides on chlorinated polysaccharide stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1505, 77-88. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Zárubová, V., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • Wang, F., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2664. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Bezhanishvili, T., et al. (2013). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Separation Science, 36(9-10), 1546-1555. [Link]

  • Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • De Klerck, K. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Rodriguez, M. A., et al. (2002). Enantioseparation of chiral sulfoxides and sulfinate esters by capillary electrophoresis. Electrophoresis, 23(11), 1561-1570. [Link]

  • Ferretti, R., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1256-1262. [Link]

  • Robertson, S. M., et al. (2002). Chiral analysis of d- and l-modafinil in human serum: application to human pharmacokinetic studies. Journal of Chromatography B, 768(2), 299-305. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Kannappan, V. (n.d.). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Ferretti, R., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1256-1262. [Link]

  • Guttman, A. (2021). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 26(11), 3169. [Link]

  • Griesang, N., et al. (2017). Synthesis of (R)-Modafinil via Organocatalyzed and Non-Heme Iron-Catalyzed Sulfoxidation Using H2O2 as an Environmentally Benign Oxidant. Symmetry, 9(6), 88. [Link]

  • Services Australia. (n.d.). Narcolepsy without cataplexy – armodafinil or modafinil initial PBS authority application. Australian Government. [Link]

  • Wang, Y., et al. (2009). Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases Using Liquid Chromatography and Vibrational Circular Dichroism: Reversal of Elution Order of N-substituted Alpha-Methyl Phenylalanine Esters. Journal of Chromatography A, 1216(16), 3469-3479. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Laboratories. [Link]

  • Welch, C. J., et al. (2010). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. LCGC North America. [Link]

  • Ghasemi, F., & Faghani, M. (2015). Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch. Journal of Research in Pharmacy Practice, 4(4), 171-176. [Link]

  • Sykes, B., & Bell, R. (2022). Equine Esomeprazole Formulations and Methods of Use. U.S.
  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 272-281. [Link]

  • De Klerck, K. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. [Link]

  • Scilit. (n.d.). Chiral analysis by capillary electrophoresis using antibiotics as chiral selector. Scilit. [Link]

  • Miner, P., Jr., et al. (2003). Gastric Acid Control With Esomeprazole, Lansoprazole, Omeprazole, Pantoprazole, and Rabeprazole: A Five-Way Crossover Study. The American Journal of Gastroenterology, 98(12), 2616-2620. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low purity in modafinil synthesis

Introduction: Welcome to the technical support center for modafinil synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-[(diphenylmethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for modafinil synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-[(diphenylmethyl)sulfinyl]acetamide, known as modafinil. Achieving high purity is paramount for downstream applications, and this resource provides field-proven insights to diagnose and resolve common purity-related challenges encountered during synthesis. The following troubleshooting guides and FAQs are structured to address specific experimental issues with a focus on the underlying chemical principles and validated corrective actions.

Troubleshooting Guide: Common Purity Issues

This section addresses the most frequently encountered impurities and provides a systematic approach to their identification and elimination.

Q1: My final product is contaminated with a significant amount of 2-[(diphenylmethyl)sulfonyl]acetamide (modafinil sulfone). What causes this, and how can I prevent it?

Causality:

The formation of modafinil sulfone is the most common purity issue and results from the over-oxidation of the sulfide intermediate, 2-[(diphenylmethyl)thio]acetamide. The desired reaction is the oxidation of the sulfide to a sulfoxide (modafinil). However, if the reaction conditions are too harsh or the exposure to the oxidant is not carefully controlled, the sulfoxide can be further oxidized to the corresponding sulfone. This side reaction is difficult to control, and the resulting sulfone byproduct is challenging to separate from modafinil due to their similar polarities and structures.[1][2]

Mechanism: Oxidation Control

The critical step is managing the stoichiometry and reactivity of the oxidizing agent, typically hydrogen peroxide (H₂O₂), in an acidic medium like acetic acid.[1]

G Sulfide 2-[(diphenylmethyl)thio]acetamide (Sulfide Precursor) Modafinil Modafinil (Desired Sulfoxide) Sulfide->Modafinil [O] H₂O₂ / Acetic Acid (Controlled Oxidation) Sulfone Modafinil Sulfone (Over-oxidation Impurity) Modafinil->Sulfone Excess [O] (Uncontrolled Oxidation)

Preventative & Corrective Actions:

  • Stoichiometric Control of Oxidant:

    • Problem: Using a large excess of hydrogen peroxide drives the reaction towards the sulfone.

    • Solution: Carefully control the stoichiometry of H₂O₂. Begin with 1.0 to 1.1 molar equivalents relative to the sulfide precursor. Add the oxidant dropwise or via a syringe pump to maintain control over the reaction exotherm and local concentrations.

  • Temperature Management:

    • Problem: High reaction temperatures increase the rate of both the desired oxidation and the undesired over-oxidation.

    • Solution: Maintain a controlled temperature, typically between 20-40°C.[3] Running the reaction at the lower end of this range can significantly reduce sulfone formation. An ice bath should be kept on standby to manage any unexpected exotherms.

  • Reaction Monitoring:

    • Problem: Allowing the reaction to run for too long after the complete consumption of the starting material can lead to over-oxidation of the product.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction (e.g., by adding a reducing agent like sodium bisulfite or by pouring into water) as soon as the starting sulfide is consumed.

  • Purification Strategy:

    • Problem: The sulfone is difficult to remove by a single crystallization.

    • Solution: If sulfone contamination is present, a multi-step recrystallization is often necessary.[1] Solvents such as methanol or acetone are effective.[2] A two-stage crystallization can often yield modafinil with >99% purity.[4]

Q2: My reaction is incomplete, and I have residual 2-[(diphenylmethyl)thio]acetamide (sulfide precursor) in my final product. How do I resolve this?

Causality:

Incomplete conversion of the sulfide precursor is typically due to insufficient oxidant, low reaction temperature, or inadequate reaction time. The sterically hindered nature of the sulfide can make the oxidation step sluggish under suboptimal conditions.[1]

Troubleshooting Workflow:

G Start Low Purity Detected: Residual Sulfide Precursor Check_Oxidant Verify H₂O₂ Stoichiometry (1.0-1.1 eq.) Start->Check_Oxidant Check_Temp Check Reaction Temperature (20-40°C) Check_Oxidant->Check_Temp Stoichiometry OK Solution_Oxidant Increase H₂O₂ in small increments (e.g., 0.05 eq.) and re-analyze Check_Oxidant->Solution_Oxidant Stoichiometry Low Check_Time Review Reaction Time (Monitor by TLC/HPLC) Check_Temp->Check_Time Temp OK Solution_Temp Increase temperature slightly (e.g., in 5°C increments) Check_Temp->Solution_Temp Temp Low Solution_Time Extend reaction time (Monitor every 30-60 mins) Check_Time->Solution_Time Time Insufficient End Reaction Complete Proceed to Workup Check_Time->End Time Sufficient Solution_Oxidant->Check_Oxidant Solution_Temp->Check_Temp Solution_Time->Check_Time

Corrective Actions:

  • Re-evaluate Oxidant Quantity: Ensure that the concentration of your hydrogen peroxide solution is accurate. If the reaction has stalled, a small, incremental addition of H₂O₂ (e.g., 0.05 equivalents) can be attempted while monitoring by TLC/HPLC.

  • Adjust Temperature: If the reaction is proceeding very slowly at room temperature, gently warm the mixture to 30-40°C to increase the reaction rate.[3]

  • Increase Reaction Time: Allow the reaction to stir for a longer period, but continue to monitor for the potential formation of the sulfone byproduct.

Frequently Asked Questions (FAQs)

Q: What is the typical synthetic route for modafinil, and where are impurities introduced?

A: A common and robust synthesis starts from diphenylmethanol (benzhydrol) and 2-mercaptoacetic acid.[3][5] The key steps are:

  • Condensation: Benzhydrol reacts with 2-mercaptoacetic acid to form 2-(benzhydrylsulfanyl)acetic acid. Unreacted starting materials can persist if this step is inefficient.

  • Amidation: The resulting acid is converted to its amide, 2-[(diphenylmethyl)thio]acetamide. This is often a two-step process involving activation with an agent like thionyl chloride, followed by reaction with ammonia.[1][3] Incomplete reaction can leave residual acid.

  • Oxidation: The sulfide group of the acetamide is oxidized to a sulfoxide using an oxidant like H₂O₂. This is the most critical step where the modafinil sulfone impurity is formed.[1]

Q: Which analytical techniques are best for assessing modafinil purity?

A: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying modafinil and its related impurities. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is typically effective.[6] UV detection at 225 nm or 260 nm allows for sensitive detection of modafinil and aromatic impurities.[2][7]

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method for in-process monitoring of reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product peaks.

  • Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying unknown impurities.

Q: Are there different crystalline forms (polymorphs) of modafinil I should be aware of?

A: Yes, modafinil is known to exist in several polymorphic forms, with Form I being one of the most common and stable.[4][8] Different crystallization conditions (solvent, temperature, cooling rate) can lead to different forms.[2][9] It is important to characterize the solid form of your final product using techniques like Powder X-ray Diffraction (PXRD), as polymorphism can affect physical properties such as solubility and bioavailability.

Table 1: Common Impurities and Analytical Signatures

Impurity NameStructureTypical OriginHPLC Elution Profile (Relative to Modafinil)
2-[(diphenylmethyl)thio]acetamideBenzhydryl-S-CH₂CONH₂Incomplete OxidationLess polar, elutes later
2-[(diphenylmethyl)sulfonyl]acetamideBenzhydryl-SO₂-CH₂CONH₂Over-oxidationSlightly more polar, elutes slightly earlier
2-(benzhydrylsulfanyl)acetic acidBenzhydryl-S-CH₂COOHIncomplete AmidationMore polar, elutes earlier
Diphenylmethanol (Benzhydrol)(C₆H₅)₂CHOHUnreacted Starting MaterialMuch less polar, elutes much later

Analytical & Purification Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of a modafinil sample and detecting common impurities.

  • Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Methanol and Water (50:50, v/v) with 0.1% Acetic Acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the sample solution.

    • Record the chromatogram for at least 15 minutes.

    • Identify the modafinil peak and any impurity peaks based on their retention times. Calculate purity based on the area percent of the main peak.

Protocol 2: Recrystallization for Sulfone Impurity Removal

This protocol is designed to reduce the level of modafinil sulfone in the final product.

  • Materials: Crude modafinil containing sulfone impurity, Methanol (reagent grade), Erlenmeyer flask, heating mantle with stirring, condenser, ice bath.

  • Procedure:

    • Place the crude modafinil in an Erlenmeyer flask equipped with a stir bar.

    • Add a minimal amount of methanol, sufficient to create a slurry (e.g., 3-5 mL per gram of crude product).

    • Attach a condenser and gently heat the mixture to reflux with stirring until all solids dissolve.

    • If the solid does not fully dissolve, add small additional portions of methanol until a clear solution is obtained at reflux. Avoid using a large excess of solvent.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals and efficient purification.

    • Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least 1 hour to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.

    • Dry the purified crystals under vacuum.

    • Analyze the purity of the recrystallized material and the mother liquor by HPLC to assess the efficiency of the purification. A second recrystallization may be required to achieve desired purity levels.[1][2]

References

  • SynThink. Modafinil EP Impurities & USP Related Compounds. [Link]

  • Lafreniere, N. M., et al. (2012). Synthesis of Modafinil. Semantic Scholar. [Link]

  • Kim, H., et al. (2014). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Molecules. [Link]

  • Pellicciari, R., et al. (2004). Modafinil synthesis process.
  • Gerrard, P., & Malcolm, R. (2007). Mechanisms of modafinil: A review of current research. Neuropsychiatric Disease and Treatment. [Link]

  • Drugs.com. Modafinil: Package Insert / Prescribing Information / MOA. [Link]

  • Mayo Clinic. Modafinil (Oral Route) - Side effects & dosage. [Link]

  • Addiction Resource. (2021). Modafinil Mechanism of Action. How Long Does Provigil Last?[Link]

  • Held, F. E., et al. (2017). Synthesis of (R)-Modafinil via Organocatalyzed and Non-Heme Iron-Catalyzed Sulfoxidation Using H2O2 as an Environmentally Benign Oxidant. Symmetry. [Link]

  • Held, F. E., et al. (2017). Synthesis of (R)-Modafinil via Organocatalyzed and Non-Heme Iron-Catalyzed Sulfoxidation Using H2O2 as an Environmentally Benign Oxidant. ResearchGate. [Link]

  • Villa, M., & Gatti, A. (2004). Process for the synthesis of modafinil.
  • Schwartz, D., et al. (2011). Highly pure modafinil.
  • Glavan, A., et al. (2022). Continuous flow synthesis and crystallization of modafinil: a novel approach for integrated manufacturing. Reaction Chemistry & Engineering. [Link]

  • Srinivasan, K., et al. (2017). Analytical Method Development and Validation of Modafinil in Pure and Tablet Dosage Form by UV Spectroscopy. Research Journal of Pharmacy and Technology. [Link]

  • Kaur, H., & Singh, D. (2023). Modafinil. StatPearls. [Link]

  • Clevers, S., et al. (2012). Access to Single Crystals of (±)-Form IV of Modafinil by Crystallization in Gels. Comparisons between (±)-Forms I, III, and IV and (−). Crystal Growth & Design. [Link]

  • Wikipedia. Modafinil. [Link]

  • Bishop, M., et al. (2021). Development and Validation of an Analytical Method to Identify and Quantitate Novel Modafinil Analogs in Products Marketed as Dietary Supplements. Journal of Analytical Toxicology. [Link]

  • Reddy, G. S., et al. (2016). A Critical Review of Properties of Modafinil and Analytical, Bioanalytical Methods for its Determination. Current Pharmaceutical Analysis. [Link]

  • Souillac, P., et al. (2010). Crystalline form of modafinil, and methods of preparing the crystalline form. European Patent Office (EP2168946A1). [Link]

  • Wong, Y. N., et al. (1998). Determination of modafinil in plasma and urine by reversed phase high-performance liquid-chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Adamowicz, P., et al. (2021). The Issue of “Smart Drugs” on the Example of Modafinil: Toxicological Analysis of Evidences and Biological Samples. International Journal of Molecular Sciences. [Link]

Sources

Optimization

Technical Support Center: Navigating the Solution Stability of (4-(Methylsulfinyl)phenyl)methanamine Hydrochloride

Welcome to the dedicated technical support center for (4-(Methylsulfinyl)phenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (4-(Methylsulfinyl)phenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. Understanding the chemical liabilities of the methylsulfinyl and benzylamine moieties is paramount to ensuring experimental reproducibility and the integrity of your results. This guide provides in-depth, field-proven insights and actionable protocols to maintain the stability of your compound.

I. Core Concepts in Stability

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride possesses two primary functional groups susceptible to degradation in solution: the methylsulfinyl group and the primary benzylamine. The hydrochloride salt form generally enhances stability and solubility in aqueous media.[1][2] However, once dissolved, the molecule's stability is influenced by a range of environmental factors.

Key Molecular Liabilities:
  • Oxidation of the Sulfoxide: The sulfur atom in the methylsulfinyl group is susceptible to oxidation, potentially forming the corresponding sulfone.[3][4] This is a common degradation pathway for many pharmaceutical compounds containing a sulfoxide moiety.

  • Hydrolysis: The compound can undergo hydrolysis, particularly under acidic or basic conditions. Forced degradation studies on similar molecules like armodafinil and modafinil show significant degradation under both acidic and basic conditions.[5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Compounds with aromatic chromophores and susceptible functional groups are often photolabile.[7][8]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions. Benzylamine derivatives can exhibit thermal instability, especially at temperatures exceeding 150°C.[9]

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Potency/Unexpected Low Assay Results Degradation of the active pharmaceutical ingredient (API) due to oxidation, hydrolysis, or photolysis.1. Verify Solution Preparation and Storage: Prepare solutions fresh whenever possible. If storage is necessary, protect from light by using amber vials or wrapping in foil and store at refrigerated temperatures (2-8°C).[7] 2. Control pH: Maintain the pH of the solution within a stable range. Based on analogous compounds, a slightly acidic pH may be preferable to neutral or alkaline conditions.[6][10] 3. Inert Atmosphere: For long-term storage or when working with sensitive downstream applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.[3]
Appearance of Unknown Peaks in Chromatogram Formation of degradation products.1. Characterize Degradants: If feasible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. Common degradants could include the sulfone analog (M+16) or products of hydrolysis.[11] 2. Perform Forced Degradation Studies: To confirm the identity of the degradation products, conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method.[5]
Color Change or Precipitation in Solution Significant degradation leading to the formation of colored impurities or insoluble degradation products.1. Immediate Discontinuation of Use: Do not use solutions that have changed in appearance. 2. Re-evaluate Solvent and Buffer System: The choice of solvent and buffer can impact stability. Ensure all components are of high purity and are compatible with the compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing solutions of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride?

Q2: How can I prevent oxidation of the methylsulfinyl group?

Oxidation is a common degradation pathway for sulfoxides.[3] To minimize this, consider the following:

  • Use High-Purity Solvents: Peroxides in solvents can initiate oxidation.

  • Deoxygenate Solvents: Purging solvents with an inert gas like nitrogen or argon before use can remove dissolved oxygen.

  • Avoid Exposure to Metal Ions: Certain metal ions can catalyze oxidation reactions. Use high-purity reagents and glassware.

  • Store Under Inert Gas: For sensitive applications or long-term storage, blanketing the solution with an inert gas is advisable.

Q3: Is (4-(Methylsulfinyl)phenyl)methanamine hydrochloride sensitive to light?

Given the presence of a phenyl ring, photosensitivity is a potential concern.[8] It is best practice to protect solutions from light by using amber glassware or by wrapping containers in aluminum foil.[7] For critical experiments, conduct them under subdued lighting.

Q4: What are the likely degradation products I should look for?

Based on the structure, the most probable degradation products are:

  • (4-(Methylsulfonyl)phenyl)methanamine: The sulfone derivative resulting from oxidation of the sulfoxide group.

  • Hydrolysis Products: Depending on the conditions, hydrolysis of the amine or other parts of the molecule may occur.

  • Photodegradation Products: A variety of products can be formed upon exposure to light, and their identification would require detailed analytical characterization.

Q5: What analytical method is best for assessing the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[12][13] This method should be able to separate the parent compound from all potential degradation products. A reversed-phase C18 column is often a good starting point for method development.[12]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride and to develop a stability-indicating analytical method.

Objective: To identify potential degradation pathways and degradation products under various stress conditions.

Materials:

  • (4-(Methylsulfinyl)phenyl)methanamine hydrochloride

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat at 60°C for a specified time. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified time. Also, heat a solution of the compound at 60°C.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable HPLC method. The method should be optimized to achieve good separation between the parent peak and any degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating (4-(Methylsulfinyl)phenyl)methanamine hydrochloride from its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector; 223 nm has been used for the similar compound armodafinil.[14]

  • Column Temperature: 30°C

Optimization:

  • Adjust the gradient profile and mobile phase composition to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.

  • The use of different pH modifiers or ion-pairing reagents may be necessary depending on the chromatographic behavior of the compound and its degradants.

V. Visualizing Stability Concepts

Degradation Pathway Workflow

cluster_0 Potential Degradation Pathways of (4-(Methylsulfinyl)phenyl)methanamine cluster_1 Stress Conditions cluster_2 Potential Degradation Products A (4-(Methylsulfinyl)phenyl)methanamine B Oxidation (e.g., H₂O₂) A->B Oxidative Stress C Hydrolysis (Acid/Base) A->C Hydrolytic Stress D Photolysis (UV/Vis Light) A->D Light Exposure E Thermal Stress A->E Heat Exposure F Sulfone Derivative B->F G Hydrolytic Products C->G H Photodegradants D->H I Thermal Degradants E->I

Caption: Potential degradation pathways of (4-(Methylsulfinyl)phenyl)methanamine under various stress conditions.

Troubleshooting Workflow for Unexpected HPLC Peaks

A Unexpected Peak(s) in HPLC B Is the peak present in the blank? A->B C Impurity from solvent or system B->C Yes D Is the peak reproducible across injections? B->D No E Random noise or injection artifact D->E No F Potential Degradation Product or Impurity D->F Yes G Perform Forced Degradation Studies F->G H LC-MS Analysis for Identification F->H I Optimize HPLC method for separation F->I

Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in an HPLC chromatogram.

VI. References

  • Sahoo NK, Ramya G, Harini D, Padhiary TK (2021) Stability Indicating Method Development and Validation for the Determination of Armodafinil in Pharmaceutical Tablet Dosage Form by RP-HPLC. J. Bioanal Methods Tech 1(1): 103.

  • Bajerski, L., & Kaczmarek, Ł. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 259.

  • Pharmaoffer.com. Armodafinil API from European Manufacturers & Suppliers. Available at: [Link]

  • Smart stability indicating spectrophotometric methods for determination of modafinil: the promising treatment for post-covid neurological syndrome. ProQuest. (2022).

  • Jain D, Basniwal PK (2016) Intrinsic Stability Study of Armodafinil Hydrochloride by Forced Degradation and Impurity Profiling. Pharm Anal Acta 7: 466.

  • Analytical Method Development and Validation of Modafinil in Pure and Tablet Dosage Form by UV Spectroscopy. Research Journal of Pharmacy and Technology. (2017).

  • The Issue of “Smart Drugs” on the Example of Modafinil: Toxicological Analysis of Evidences and Biological Samples. MDPI. (2023).

  • A Validated Stability-Indicating HPLC assay method for Modafinil HCl in bulk drug. ResearchGate. (2015).

  • Enhanced Solubility of Modafinil via Solubilization Techniques. Semantic Scholar.

  • A Typical Chromatogram of Modafinil Acid Degradation. ResearchGate.

  • Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. PMC. (2017).

  • (4-(p-Tolyloxy)phenyl)methanamine Hydrochloride - Introduction. NINGBO INNO PHARMCHEM CO.,LTD. (2026).

  • Intrinsic Stability Study of Armodafinil Hydrochloride by Forced Degradation and Impurity Profiling. Walsh Medical Media. (2016).

  • Stability Indicating HPTLC Method for Estimation of Modafinil in the Bulk and Tablet Formulation. IOSR Journal.

  • Benzylamine. Wikipedia.

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. (2020).

  • Stability Indicating Method Development and Validation for the Determination of Armodafinil in Pharmaceutical Tablet Dosage Form by RP-HPLC. Research and Reviews. (2021).

  • Dimethyl sulfoxide. Wikipedia.

  • Photodegradation of sulfa drugs by fluorescent light. PubMed. (1985).

  • Acid degradation of Armodafinil (1 N HCl, 24h). ResearchGate.

  • Thermal Stability of Amine Compounds and Dichloromethane. Aidic.

  • Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations. American Chemical Society. (2026).

  • Armodafinil Impurities and Related Compound. Veeprho.

  • Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. ResearchGate. (2020).

  • ANALYTICAL METHOD SUMMARIES. Eurofins. (2021).

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC - NIH. (2024).

  • Thermokinetic properties and performance evaluation of benzylamine-based solvents for CO2 capture. Request PDF - ResearchGate. (2025).

  • Armodafinil | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. (2015).

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. (2022).

  • Quantitative determination of armodafinil in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study. NIH. (2019).

  • [4-(Ethanesulfonyl)phenyl]methanamine hydrochloride | C9H14ClNO2S | CID 86811677. PubChem.

  • Benzylamine hydrochloride | CAS 3287-99-8. AdipoGen Life Sciences.

  • Complete Monograph Methods. Merck Millipore.

  • Benzylamine hydrochloride. TargetMol.

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. ResearchGate. (2025).

  • Analytical methods – Knowledge and References. Taylor & Francis.

  • (4-(Isopropylsulfonyl)phenyl)methanamine hydrochloride. Fluorochem.

Sources

Troubleshooting

How to prevent over-oxidation of sulfinyl group to sulfonyl

Topic: Preventing Over-Oxidation of Sulfinyl Groups to Sulfonyl Ticket ID: OX-S-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Over-Oxidation Trap The Core Problem: Oxidizing a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Oxidation of Sulfinyl Groups to Sulfonyl

Ticket ID: OX-S-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Over-Oxidation Trap

The Core Problem: Oxidizing a sulfide (


) to a sulfoxide (

) is kinetically faster than oxidizing a sulfoxide to a sulfone (

). However, sulfones are the thermodynamic sink. If your reaction conditions are too aggressive (excess oxidant, high temperature) or lack chemoselectivity, the reaction will "overshoot" to the sulfone.

The Solution Architecture: To stop at the sulfoxide, you must exploit the nucleophilicity difference between the sulfide (highly nucleophilic) and the sulfoxide (less nucleophilic). This guide provides three validated protocols ranging from "Green Chemistry" to "Classical Synthesis" to ensure precision.

Interactive Decision Matrix (Visual)

Before selecting a protocol, determine your constraints using the logic flow below.

OxidationDecisionTree Start START: Select Substrate Constraints AcidSensitive Is the substrate Acid Sensitive? Start->AcidSensitive Scale Scale > 10g? AcidSensitive->Scale No MethodA Method A: NaIO4 (Sodium Periodate) Most Robust / High Selectivity AcidSensitive->MethodA Yes (Avoid strong acids) Solubility Soluble in Alcohol/Water? Scale->Solubility No MethodB Method B: H2O2 + HFIP Green / Fast / No Metals Scale->MethodB Yes (Safety/Cost) Solubility->MethodA Yes MethodC Method C: m-CPBA (Controlled) Classic / Low Temp Required Solubility->MethodC No (Lipophilic only)

Figure 1: Decision matrix for selecting the optimal oxidation protocol based on substrate stability and scale.

Validated Protocols (The "Happy Path")

Method A: The Gold Standard (Sodium Periodate)

Best for: High precision, acid-sensitive substrates, and avoiding over-oxidation at all costs. Mechanism: Periodate (


) forms a cyclic intermediate that is highly specific to the sulfide lone pair.

Protocol:

  • Dissolve sulfide (1.0 equiv) in MeOH:H2O (1:1) . If solubility is poor, use THF:H2O .

  • Cool to 0°C .

  • Add Sodium Periodate (NaIO4) (1.05 equiv) in portions.

  • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT).

  • Monitor: Check LCMS/TLC. The reaction usually completes in 2–12 hours.

  • Quench: Filter off the precipitated sodium iodate (

    
    ). Partition filtrate between water/DCM.
    

Why it works: NaIO4 is a mild oxidant.[1] The second oxidation step (sulfoxide


 sulfone) is kinetically very slow with periodate at ambient temperatures [1].
Method B: The "Green" Activation (H2O2 + HFIP)

Best for: Fast reactions, easy workup, and metal-free conditions. Mechanism: Hexafluoroisopropanol (HFIP) acts as a solvent and catalyst. It hydrogen-bonds to H2O2, activating it specifically for electrophilic attack on the sulfur, but is not strong enough to push to the sulfone rapidly [2].

Protocol:

  • Dissolve sulfide (1.0 equiv) in HFIP (solvent volume: 2–4 mL per mmol).

  • Add 30% H2O2 (1.1 equiv) dropwise at RT .

  • Stir for 30–60 minutes. (Reaction is often very fast).

  • Quench: Add aqueous sodium thiosulfate (

    
    ) to destroy excess peroxide.
    
  • Workup: Evaporate HFIP (recoverable) or extract with EtOAc.

Method C: The Classical Approach (m-CPBA)

Best for: Highly lipophilic substrates insoluble in alcohols/water. Risk Level: High. Requires strict temperature control.[2]

Protocol:

  • Dissolve sulfide in DCM (dry).

  • Cool to -78°C (Acetone/Dry Ice bath). CRITICAL STEP.

  • Dissolve m-CPBA (1.0 equiv exactly) in DCM and add dropwise over 20 mins.

  • Stir at -78°C for 1 hour.

  • Quench: Add saturated

    
    at -78°C before removing the cooling bath.
    
  • Why: At -78°C, the reaction kinetics allow for discrimination. If you warm up with m-CPBA present, you will form sulfone [3].[3]

Troubleshooting Guide (The "Sad Path")

Scenario 1: "I see Sulfone (M+32) in my LCMS."
Possible CauseDiagnosticCorrective Action
Excess Oxidant Did you calculate stoichiometry based on purity?m-CPBA is often 77% pure, not 100%. Re-titrate your oxidant or use exactly 1.05 equiv of NaIO4.
Temperature Drift Did the reaction warm up?For m-CPBA, the bath must stay at -78°C. For H2O2, ensure no exotherm occurs (use a water bath).
Reaction Time Did you leave it overnight?Sulfoxide oxidation is slow but non-zero. Stop the reaction as soon as the starting material (SM) is consumed.
Scenario 2: "The reaction is stalled (SM remains)."
  • Don't just add more oxidant. This promotes over-oxidation of the product already formed.

  • Action: Check pH. For NaIO4, slightly acidic conditions (pH 4-5) can help solubility and rate.

  • Action: If using Method B (HFIP), ensure the H2O2 is fresh. Old peroxide degrades to water.

Scenario 3: "I have a mixture of Sulfide, Sulfoxide, and Sulfone."
  • Separation Strategy: Sulfoxides are much more polar than sulfides or sulfones.

    • TLC: Sulfoxide will likely be at the baseline (in Hex/EtOAc) compared to the others.

    • Column: Switch to a polar eluent (e.g., DCM:MeOH or 100% EtOAc). The sulfone usually elutes before the sulfoxide on silica.

Mechanistic Visualization

Understanding the energy landscape is vital for control.

ReactionCoordinate cluster_control Control Zone Sulfide Sulfide (R-S-R) Starting Material TS1 TS1 Low Barrier Sulfide->TS1 Fast Sulfoxide Sulfoxide (R-SO-R) Target Product TS1->Sulfoxide TS2 TS2 High Barrier (Requires Heat/Excess E+) Sulfoxide->TS2 Slow (Control Here) Sulfone Sulfone (R-SO2-R) Over-Oxidation TS2->Sulfone

Figure 2: Reaction coordinate diagram. The goal is to keep the system energy below the activation energy of TS2.

Frequently Asked Questions (FAQs)

Q: Can I use Oxone® (Potassium peroxymonosulfate)? A: generally, No. Oxone is a very aggressive oxidant and typically drives the reaction all the way to the sulfone. If you must use it, you need careful buffering and strictly 0.5 equiv (since Oxone is a triple salt), but NaIO4 is safer for this purpose.

Q: My sulfoxide is chiral. Will these methods racemize it? A: Standard oxidation of a sulfide creates a new chiral center (if R


 R'), resulting in a racemic mixture (50:50 enantiomers). If you need a chiral sulfoxide, you must use asymmetric oxidation (e.g., Kagan oxidation or Davis oxaziridine), not the standard protocols listed here.

Q: How do I remove the byproduct of m-CPBA (m-chlorobenzoic acid)? A: Wash the organic layer with saturated aqueous NaHCO3 (at least 3 times) or 1M NaOH (if your product is base-stable). The acid deprotonates to the water-soluble benzoate.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[1][4] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.

  • Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). Selective oxidation of sulfides to sulfoxides using 30% hydrogen peroxide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). European Journal of Organic Chemistry, 1998(11), 2537–2540.

  • Nicolaou, K. C., et al. (1980).[3] Organoselenium-induced ring closures. Journal of the American Chemical Society, 102(11), 3784–3793. (Describes mCPBA selectivity temperature dependence).

  • Matteucci, M., Bhalay, G., & Bradley, M. (2003).[5] Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3.[6] Organic Letters, 5(3), 235–237.[5]

Sources

Optimization

Technical Support Center: Optimizing Amine Hydrochloride Formation

Welcome to the Technical Support Center for optimizing the reaction conditions for amine hydrochloride formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the reaction conditions for amine hydrochloride formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The formation of amine hydrochloride salts is a critical step in pharmaceutical development, enhancing properties such as stability, solubility, and handling of active pharmaceutical ingredients (APIs).[1][2] This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind amine hydrochloride formation, and why is it so widely used?

Amine hydrochloride formation is an acid-base reaction where a basic amine reacts with hydrochloric acid (HCl) to form an ammonium salt.[1][3] The lone pair of electrons on the nitrogen atom of the amine accepts a proton (H+) from HCl, forming a positively charged ammonium ion, which then associates with the negatively charged chloride ion (Cl-).[3]

This transformation from a covalent amine to an ionic salt dramatically alters the compound's physicochemical properties.[3] Hydrochloride salts are by far the most common choice for basic drugs, primarily due to their physiological tolerability and the ready availability of hydrochloric acid.[4] The resulting salt form often exhibits:

  • Improved Water Solubility: Many drug molecules are large and organic, making them poorly soluble in water. Converting them to a hydrochloride salt introduces ionic character, which significantly enhances their solubility in aqueous media, a crucial factor for bioavailability.[1][5]

  • Enhanced Stability: Amine hydrochlorides are generally more crystalline and less prone to degradation from atmospheric oxidation or light compared to their free base counterparts.[5]

  • Improved Handling Properties: Free amines can be oily or low-melting solids, which are difficult to handle and purify. The corresponding hydrochloride salts are typically crystalline solids with well-defined melting points, making them easier to weigh, formulate, and store.[2][3]

Q2: I'm planning an amine hydrochloride salt formation. What are my options for the source of HCl, and what are the pros and cons of each?

Choosing the right source of HCl is a critical first step and depends on the scale of your reaction, the sensitivity of your substrate to water, and the desired purity of the final product.

HCl SourceAdvantagesDisadvantagesBest Suited For
HCl gas Anhydrous conditions, high purity.Requires specialized equipment (gas cylinder, bubbler), potential for back-suction, safety concerns with handling corrosive gas.Water-sensitive substrates, large-scale reactions where precise stoichiometry is needed.[6]
HCl in an organic solvent (e.g., dioxane, ethanol, diethyl ether) Anhydrous, convenient to handle and measure, commercially available in various concentrations.[6]Can be expensive, introduces an additional solvent that may need to be removed.Most lab-scale applications, especially when anhydrous conditions are important.[6]
Aqueous HCl (concentrated or dilute) Inexpensive, readily available, easy to handle.Introduces water which can lead to lower yields due to the solubility of the salt in water, not suitable for water-sensitive compounds or when an anhydrous salt form is desired.[4]Water-stable amines where high yield is not the primary concern, or for initial screening experiments.
In-situ generation of HCl Avoids handling of gaseous or concentrated HCl, can provide anhydrous conditions.May introduce byproducts from the HCl-generating reagents that need to be removed.Situations where direct use of other HCl sources is not feasible or desirable.[7]
Q3: My reaction is complete, but the amine hydrochloride salt is not precipitating. What can I do?

Failure to precipitate is a common issue and can often be resolved by altering the solvent environment to decrease the solubility of the salt. Here is a troubleshooting workflow:

G start Salt Not Precipitating step1 Cool the reaction mixture (ice bath) start->step1 step2 Scratch the inside of the flask with a glass rod step1->step2 No precipitate end_success Precipitate Forms step1->end_success Success step3 Add a seed crystal (if available) step2->step3 No precipitate step2->end_success Success step4 Add an anti-solvent step3->step4 No precipitate step3->end_success Success step5 Concentrate the solution step4->step5 No precipitate step4->end_success Success end_fail Still No Precipitate: Re-evaluate solvent system step5->end_fail

Caption: Troubleshooting flowchart for inducing precipitation of an amine hydrochloride salt.

Detailed Explanation of Troubleshooting Steps:

  • Cooling: Lowering the temperature decreases the solubility of most salts, often inducing crystallization.

  • Scratching: Creating a rough surface on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introducing a small crystal of the desired product can initiate crystallization.

  • Adding an Anti-solvent: This is a very effective technique. An anti-solvent is a solvent in which your amine hydrochloride salt is insoluble, but is miscible with your reaction solvent. Common anti-solvents include diethyl ether, hexane, and acetone.[8] Add the anti-solvent dropwise to the stirred solution until you observe turbidity, then allow it to stand.

  • Concentration: If the salt is too soluble in the current volume of solvent, carefully removing some of the solvent under reduced pressure will increase the concentration and may lead to precipitation.

Q4: Instead of a crystalline solid, my product has "oiled out" or formed a gummy precipitate. What causes this and how can I fix it?

"Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid. This often happens when the salt is highly soluble in the reaction mixture or when impurities are present that inhibit crystallization.

Causality:

  • Presence of Water: Using aqueous HCl can introduce water, which may be a good solvent for the salt, preventing it from crystallizing.

  • Solvent Choice: The reaction solvent may be too good at solvating the salt.

  • Impurities: Residual starting material, byproducts, or even excess HCl can interfere with the crystal lattice formation. The use of excess strong acid can lead to the formation of highly hygroscopic salts (e.g., amine·nHCl where n>1), which can appear as oils.[2]

Solutions:

  • Remove the Solvent and Re-dissolve: Evaporate the current solvent system completely. Try to redissolve the residue in a minimal amount of a different solvent (e.g., isopropanol, ethanol) and then slowly add an anti-solvent (e.g., diethyl ether, ethyl acetate) to induce precipitation.

  • Trituration: Add an anti-solvent to the oil and stir vigorously. This can sometimes induce the oil to solidify.

  • Purify the Free Base: Before forming the salt, ensure your starting amine is pure. Column chromatography of the free base can remove impurities that hinder crystallization.

  • Switch the Acid: If the hydrochloride salt is consistently problematic, consider forming a salt with a different acid, such as methanesulfonic acid or tartaric acid, which may have more favorable crystallization properties.[8]

Q5: How critical are anhydrous conditions, and what are the best practices for maintaining them?

For many amine hydrochloride formations, especially when a specific crystalline form is desired, anhydrous (dry) conditions are crucial.[9]

Why Anhydrous Conditions are Important:

  • Preventing Hydrolysis: Some functional groups on the amine may be sensitive to hydrolysis in the presence of acid and water.

  • Maximizing Yield: As mentioned, water can increase the solubility of the hydrochloride salt, leading to lower isolated yields.[4]

  • Controlling Polymorphism: The presence of water can influence the crystalline form (polymorph) of the salt that is produced. For pharmaceutical applications, controlling polymorphism is critical as different forms can have different properties.

Best Practices for Anhydrous Conditions:

  • Dry Glassware: Oven-dry all glassware before use.

  • Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).

  • Anhydrous HCl Source: Use HCl gas or a solution of HCl in an anhydrous organic solvent.[6]

  • Inert Atmosphere: For highly sensitive substrates, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Experimental Protocols

Protocol 1: General Procedure for Amine Hydrochloride Formation using HCl in Dioxane/Ethanol

This protocol describes a standard laboratory procedure for the formation of an amine hydrochloride salt using a commercially available solution of HCl in an organic solvent.

Materials:

  • Amine

  • Anhydrous solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or 1.25M HCl in ethanol)

  • Stir plate and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolve the amine in a suitable anhydrous solvent (e.g., diethyl ether) in an Erlenmeyer flask equipped with a stir bar. A typical concentration is 0.1-0.5 M.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the HCl solution dropwise to the cooled amine solution.

  • A precipitate should form upon addition of the HCl solution.[6]

  • Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any unreacted starting material or soluble impurities.

  • Dry the crystalline solid under vacuum to a constant weight.

Protocol 2: In-situ Generation of Anhydrous HCl from Acetyl Chloride

This method provides a convenient way to generate anhydrous HCl directly in the reaction vessel, avoiding the need for a gas cylinder.

Materials:

  • Amine

  • Anhydrous solvent (e.g., ethyl acetate, methanol)

  • Acetyl chloride

  • Stir plate and stir bar

  • Ice bath

  • Drying tube (filled with calcium chloride)

Procedure:

  • Dissolve the amine in a suitable anhydrous solvent (e.g., ethyl acetate) in a round-bottom flask equipped with a stir bar and a drying tube.

  • Cool the solution in an ice bath.

  • In a separate, dry flask, prepare a solution of acetyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the acetyl chloride solution to the stirred, cooled amine solution. The acetyl chloride will react with any trace moisture or with an alcohol solvent to generate HCl in situ.

    • Reaction with methanol: CH₃COCl + CH₃OH → HCl + CH₃COOCH₃

  • Observe the formation of a precipitate as the amine hydrochloride salt is formed.

  • Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Isolate the product by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum.

Data Presentation

Table 1: Solvent Selection Guide for Amine Hydrochloride Formation and Crystallization

The choice of solvent is crucial for both the reaction and the subsequent crystallization. The ideal solvent should dissolve the free amine but not the hydrochloride salt.

SolventPolarityUse in ReactionUse in CrystallizationNotes
Diethyl Ether LowGood choice for dissolving many free amines.Excellent anti-solvent; the salt is often insoluble.[4]Highly volatile and flammable.
Ethyl Acetate MediumGood general-purpose solvent.Can be used as a reaction solvent or an anti-solvent.
Dichloromethane (DCM) MediumGood for dissolving a wide range of amines.May be too good a solvent for the salt, often requiring an anti-solvent.
Isopropanol (IPA) / Ethanol HighCan be used as a reaction solvent, especially when using HCl in ethanol.The salt may have some solubility, so cooling and/or an anti-solvent may be needed.Can participate in reactions (e.g., with acyl chlorides).
Acetone HighOften used as an anti-solvent to precipitate salts.[8]Can potentially react with some amines to form imines.
Hexanes/Heptane Very LowGenerally poor solvent for amines.Excellent anti-solvent.

Visualization of Key Concepts

Diagram: The Acid-Base Reaction of Amine Hydrochloride Formation

G cluster_reactants Reactants cluster_products Products R3N R₃N: HCl H-Cl plus1 + arrow Salt [R₃NH]⁺ Cl⁻

Caption: The reaction of a tertiary amine with HCl to form a tertiary amine hydrochloride salt.

This guide provides a foundational understanding and practical advice for optimizing amine hydrochloride formation. Successful salt formation is often an iterative process, and the principles and troubleshooting steps outlined here should serve as a valuable resource in your experimental endeavors.

References

  • BenchChem. (n.d.). Optimizing reaction conditions (temperature, pH, catalysts) for 2-Methylindolin-1-amine hydrochloride.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • Reddit. (2018). Ways of crashing out amines.
  • Quora. (n.d.). How can HCl be formed from chloride salts?
  • Google Patents. (1993). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • Bryan Research & Engineering, LLC. (n.d.). An Evaluation of General “Rules of Thumb” in Amine Sweetening Unit Design and Operation.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • YouTube. (2022). Amine and HCl - salt formation reaction.
  • Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.
  • BenchChem. (n.d.). Technical Support Center: Optimizing 2-Amidinothiophene Hydrochloride Synthesis.
  • Organic Chemistry Portal. (2006). 'In situ'; Generated 'HCl'; - An Efficient Catalyst for Solvent-Free Hantzsch Reaction at Room Temperature: Synthesis of New Dihydropyridine Glycoconjugates.

Sources

Troubleshooting

Technical Support Center: Bioanalysis of Modafinil &amp; Metabolites

Executive Summary: The "Polarity Trap" in Modafinil Assays Welcome to the technical support hub. If you are developing an assay for Modafinil, you likely encountered a specific anomaly: excellent recovery for the parent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap" in Modafinil Assays

Welcome to the technical support hub. If you are developing an assay for Modafinil, you likely encountered a specific anomaly: excellent recovery for the parent drug but poor or highly variable data for the acid metabolite (Modafinil Acid).

This is not an instrument failure; it is a chemical strategy error. While Modafinil is a neutral compound (at physiological pH), Modafinil Acid is a carboxylic acid with a pKa of approximately 2.8 . In standard plasma precipitation or neutral liquid-liquid extraction (LLE), the acid metabolite remains ionized (charged) and refuses to partition into the organic layer, leading to <15% recovery and massive susceptibility to matrix effects.

This guide provides the corrective protocols to stabilize your extraction, eliminate phospholipid interference (the primary cause of ion suppression), and validate your method according to FDA/EMA standards.

Module 1: Diagnosing Matrix Effects (The "Invisible" Error)

Before optimizing extraction, you must quantify the "Matrix Effect" (ME). Ion suppression is often mistaken for low recovery. You cannot rely on simple recovery calculations (Pre-spike vs. Post-spike) alone. You must use the Matuszewski Method to distinguish between Extraction Efficiency and Matrix Factor.

The Diagnostic Protocol

Run the following three sets of samples (n=6 different lots of plasma):

SetDescriptionRepresents
Set A Standards in neat solvent (Mobile Phase)True Instrument Response
Set B Standards spiked into extracted blank matrix (Post-Extraction Spike)Matrix Presence
Set C Standards spiked into matrix before extraction (Pre-Extraction Spike)Total Process Efficiency
Calculations
  • Matrix Factor (MF):

    
    
    
    • Result < 0.85: Significant Ion Suppression (Signal lost to matrix).

    • Result > 1.15: Ion Enhancement.[1]

  • Extraction Recovery (RE):

    
    
    
    • Note: If RE is low (<50%) for Modafinil Acid, your extraction pH is likely incorrect (see Module 2).

Visual Workflow: Matrix Effect Assessment

MatrixEffectWorkflow Start Start: Low Sensitivity/High CV% Step1 Prepare Set A (Neat) & Set B (Post-Spike) Start->Step1 CalcMF Calculate Matrix Factor (B/A) Step1->CalcMF Decision Is MF < 0.85 or > 1.15? CalcMF->Decision Suppression Ion Suppression Detected Decision->Suppression Yes NoSuppression Matrix Effect Acceptable Decision->NoSuppression No CheckPL Check Phospholipid Retention (m/z 184 transition) Suppression->CheckPL OptChrom Optimize Chromatography (Divert flow or Gradient change) CheckPL->OptChrom OptExt Switch Extraction Method (PPT -> SPE) CheckPL->OptExt CheckRec Calculate Recovery (C/B) NoSuppression->CheckRec LowRec Is Acid Recovery < 50%? CheckRec->LowRec FixPH CRITICAL: Acidify Plasma to pH 2 before extraction LowRec->FixPH Yes Proceed to Validation Proceed to Validation LowRec->Proceed to Validation No

Figure 1: Decision tree for diagnosing signal loss. Distinguishing between matrix suppression and poor extraction recovery is critical for Modafinil Acid.

Module 2: The Extraction Strategy (Solving the Polarity Trap)

The most common failure in Modafinil assays is using a generic "neutral" extraction.

The Chemistry
  • Modafinil: Neutral/Basic. Extracts well at pH 7-9.

  • Modafinil Acid: Acidic (pKa ~2.8). At pH 7, it is anionic (

    
    ) and stays in the water phase.
    
  • Modafinil Sulfone: Neutral/Polar.

Protocol Recommendations
Option A: Solid Phase Extraction (SPE) – Gold Standard

SPE provides the cleanest extract, removing phospholipids that cause matrix effects.

  • Cartridge: Mixed-Mode Polymeric (e.g., Oasis MAX or Strata-X).

  • Protocol:

    • Pre-treat: Add 2% Formic Acid to plasma (1:3 ratio) to protonate Modafinil Acid.

    • Load: Apply to equilibrated cartridge.

    • Wash 1: 2% Formic Acid in water (removes proteins/salts).

    • Wash 2: 5% Methanol (removes weak interferences).

    • Elute: 100% Methanol or Acetonitrile.

  • Why: This ensures both the neutral parent and the protonated acid are retained on the sorbent, then eluted together.

Option B: Liquid-Liquid Extraction (LLE) – Cost Effective

If you lack SPE automation, LLE works only if you control pH.

  • Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Critical Step: You MUST acidify the plasma to pH < 3.0 using 1M HCl or 10% Formic Acid before adding the organic solvent.

  • Mechanism:[2][3] Acidification suppresses the ionization of Modafinil Acid (

    
    ), making it hydrophobic enough to partition into the Ethyl Acetate.
    
  • Warning: LLE does not remove phospholipids as effectively as SPE. You may still see matrix effects (see Module 3).

Module 3: Chromatographic Defense (Phospholipid Removal)

If you observe ion suppression (Module 1) despite optimizing extraction, "Glycerophosphocholines" (GPCh) are the likely culprit. They elute late on C18 columns and can bleed into subsequent injections.

The "Phospholipid Blob" Check

Monitor the transition m/z 184 -> 184 (In-source fragmentation of phosphocholine head group) during your run.

  • Symptom: A broad hump late in the chromatogram.

  • Risk: If Modafinil co-elutes with this hump, your quantification will fail.

Solution: Gradient Optimization

Do not run an isocratic method. Use a steep washout gradient.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 (e.g., Kinetex or Acquity BEH), 1.7 µm or 2.6 µm.

Recommended Gradient:

  • 0.0 - 0.5 min: 10% B (Load)

  • 0.5 - 3.0 min: Ramp to 90% B (Elute Analytes)

  • 3.0 - 4.5 min: Hold at 95% B (Flush Phospholipids )

  • 4.5 - 5.0 min: Return to 10% B (Re-equilibrate)

Module 4: Internal Standard Selection

Do not use analogs (e.g., Adrafinil) as an Internal Standard (IS) for Modafinil Acid.

  • Issue: Analogs do not compensate for the specific matrix effects or pH-dependent recovery shifts of the acid metabolite.

  • Requirement: Use Stable Isotope Labeled (SIL) IS.

    • For Modafinil: Modafinil-d5 or Modafinil-13C6.

    • For Modafinil Acid: Modafinil Acid-d5.[5]

  • Note: If Modafinil Acid-d5 is unavailable, Modafinil-d5 can track the parent, but you must validate that the matrix effect for the Acid is negligible (<15% variation).

Frequently Asked Questions (Troubleshooting)

Q1: My Modafinil Acid peaks are splitting or tailing badly.

  • Cause: Solvent mismatch. You likely reconstituted your sample in 100% Methanol/Acetonitrile, but your initial mobile phase is high aqueous (90% Water).

  • Fix: Reconstitute samples in a solvent matching your starting mobile phase (e.g., 10-20% Acetonitrile in Water).

Q2: I have high recovery for Modafinil (90%) but only 10% for Modafinil Acid.

  • Diagnosis: You are using LLE or PPT without acidification. The acid metabolite is ionized and staying in the discarded aqueous layer.

  • Fix: Add 20 µL of 1M HCl per 200 µL plasma before extraction.

Q3: Can I use Protein Precipitation (PPT) with Acetonitrile?

  • Answer: Yes, but it is "dirty." PPT removes proteins but leaves 99% of phospholipids. If you use PPT, you must use a divert valve to send the first 1 minute and the final wash of the LC run to waste to protect your Mass Spec source.

Q4: Is Modafinil Acid stable in plasma?

  • Answer: Yes, Modafinil and its metabolites are generally stable in plasma at -20°C. However, avoid repeated freeze-thaw cycles (>3) as this can degrade the matrix and increase ion suppression.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

  • Bharatiya, R., et al. (2014).[1] Liquid chromatography tandem mass spectrometry method for the estimation of modafinil in human plasma.[1][6][7] World Journal of Pharmaceutical Sciences.[1] Link

  • Dubey, S., et al. (2009).[8] A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization.[6][9][10] Indian Journal of Pharmacology. Link

  • Schwertner, H. A., & Kong, S. B. (2002). Determination of modafinil, modafinil acid, and modafinil sulfone in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography.[11] Journal of Chromatography B. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Optimization

How to improve the resolution of modafinil enantiomers in chiral HPLC

The following technical guide serves as a specialized support center for the chiral resolution of Modafinil. It is designed for analytical chemists and formulation scientists requiring high-fidelity separation of (R)-Mod...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the chiral resolution of Modafinil. It is designed for analytical chemists and formulation scientists requiring high-fidelity separation of (R)-Modafinil (Armodafinil) and (S)-Modafinil.

Topic: High-Performance Liquid Chromatography (HPLC) Method Development for Modafinil Enantiomers Status: Operational Expert Level: Senior Application Scientist

Core Method Parameters & Column Selection[1][2][3][4][5][6]

Q: I am setting up a new method. Which Chiral Stationary Phase (CSP) provides the highest selectivity for Modafinil?

A: While both amylose and cellulose derivatives are standard, Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate)) is empirically superior to Chiralpak AD-H for Modafinil resolution.[1]

  • The Mechanism: Modafinil possesses a chiral sulfoxide center.[2][3] The cellulose backbone of the OD-H column forms a specific helical cavity that offers better steric discrimination for the sulfoxide group compared to the amylose-based AD-H.

  • Evidence: Comparative studies indicate that while AD-H can achieve separation, OD-H consistently yields higher resolution factors (

    
    ) under identical normal-phase conditions.
    
  • Alternative: For rapid analysis (< 6 min), a Chirobiotic T (Teicoplanin) column in polar organic mode is a validated high-throughput alternative, though OD-H remains the gold standard for baseline resolution in R&D.

Q: What is the recommended starting mobile phase composition?

A: For the Chiralcel OD-H column, a Normal Phase approach is most effective.

  • Composition: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA)[1]

  • Ratio: 75 : 25 : 0.15 (v/v/v)[1]

  • Why TFA? Although Modafinil is a neutral sulfoxide/amide, residual silanols on the silica support can interact with the amide moiety, causing peak tailing. 0.1% - 0.15% TFA suppresses these secondary interactions, sharpening the peak shape and improving

    
    .
    
Q: Can I use Reverse Phase (RP) conditions instead?

A: Yes, specifically if using an


-acid glycoprotein (AGP)  column.
  • Conditions: Phosphate buffer (pH 7.0) with low organic modifier (e.g., 1-5% isopropanol or acetonitrile).

  • Trade-off: AGP columns are robust but generally offer lower theoretical plate counts than polysaccharide columns (OD-H), leading to broader peaks and lower resolution limits. Use RP only if MS compatibility is strictly required and normal phase solvents (hexane) are prohibited.

Troubleshooting & Optimization Logic

Q: My resolution ( ) is between 1.0 and 1.2. How do I achieve baseline separation ( )?

A: Temperature modulation is your most powerful thermodynamic lever here.

  • Action: Lower the column temperature from 25°C to 15°C or 10°C.

  • The Physics: Enantioseparation is an enthalpy-driven process. Lowering the temperature increases the retention factor (

    
    ) and the selectivity (
    
    
    
    ) by stabilizing the transient diastereomeric complex between the analyte and the CSP.
  • Warning: This will increase system backpressure and run time. Ensure your flow rate is adjusted (e.g., down to 0.8 mL/min) to stay within column pressure limits.

Q: I am observing significant peak tailing ( ). What is the root cause?

A: Tailing in Modafinil separation usually stems from two sources:

  • Silanol Interactions: If using a coated polysaccharide column (like OD-H), the silica matrix may be exposed.

    • Fix: Verify the TFA concentration is at least 0.1%. If using a Teicoplanin column, switch to Triethylamine (TEA) / Methanol mobile phase (100:0.05 v/v).

  • Sample Solvent Mismatch: Injecting Modafinil dissolved in pure Ethanol or Acetonitrile into a Hexane-rich mobile phase causes "solvent wash" effects.

    • Fix: Dissolve the sample in the mobile phase itself (75:25 Hexane:Ethanol).

Q: The retention times are shifting between runs.

A: This indicates a lack of equilibrium in the solvation layer of the CSP.

  • Polysaccharide Columns: These columns "imbibe" solvents. If you recently switched from isopropanol to ethanol, the column requires significant equilibration volume (> 20 column volumes).

  • Temperature Fluctuations: Modafinil separation is highly thermosensitive. Ensure your column oven is stable

    
    C.
    

Data Summary & Protocols

Comparative Method Performance
ParameterMethod A (Gold Standard)Method B (High Speed)Method C (Bio-compatible)
Column Chiralcel OD-HChirobiotic TChiral-AGP
Mode Normal PhasePolar OrganicReverse Phase
Mobile Phase Hexane/EtOH/TFA (75:25:0.[1]15)MeOH/TEA (100:0.[4]05)Phosphate Buffer / IPA
Resolution (

)
> 1.38 (High) > 1.2 (Moderate)> 1.1 (Variable)
Run Time 12 - 15 min< 6 min 10 - 20 min
Primary Use Purity Analysis / QCHigh Throughput ScreeningPK Studies (Biological Fluids)
Standard Operating Procedure (SOP): Baseline Optimization
  • Equilibration: Flush Chiralcel OD-H with Mobile Phase (Hex/EtOH/TFA) at 1.0 mL/min for 30 mins.

  • Blank Injection: Inject Mobile Phase to confirm baseline stability at 225 nm.

  • System Suitability: Inject Racemic Modafinil (10

    
    g/mL).
    
  • Check

    
    : 
    
    • If

      
      : Proceed.
      
    • If

      
      : Lower Temp to 20°C 
      
      
      
      Reduce Flow to 0.8 mL/min
      
      
      Decrease Ethanol % by 5%.

Visualizing the Troubleshooting Pathway

The following diagram outlines the logical decision tree for resolving low resolution or poor peak shape issues specific to Modafinil.

Modafinil_Optimization Start Start: Evaluate Chromatogram CheckRs Is Resolution (Rs) > 1.5? Start->CheckRs Pass Method Validated CheckRs->Pass Yes LowRs Issue: Co-elution / Low Rs CheckRs->LowRs No (Rs < 1.5) PeakShape Issue: Peak Tailing CheckRs->PeakShape No (Tailing) CheckTemp Current Temp > 20°C? LowRs->CheckTemp LowerTemp Action: Lower Temp to 15°C (Increases Selectivity) CheckTemp->LowerTemp Yes CheckMP Check Mobile Phase CheckTemp->CheckMP No (Already Low) LowerTemp->CheckRs ModifyMP Action: Reduce Ethanol % (e.g., 75:25 -> 80:20) CheckMP->ModifyMP ModifyMP->CheckRs CheckAdd Is TFA/TEA added? PeakShape->CheckAdd AddModifier Action: Add 0.1% TFA (Normal Phase) or 0.05% TEA (Polar Organic) CheckAdd->AddModifier No CheckSolvent Sample Solvent = Mobile Phase? CheckAdd->CheckSolvent Yes AddModifier->CheckRs FixSolvent Action: Re-dissolve sample in Mobile Phase CheckSolvent->FixSolvent No FixSolvent->CheckRs

Caption: Decision logic for troubleshooting Modafinil enantioseparation. Blue nodes indicate start, Red indicates error states, Yellow indicates decision points, and White indicates corrective actions.

References

  • Cass, Q. B., et al. (2008). Enantioselective HPLC resolution of synthetic intermediates of armodafinil and related substances. National Institutes of Health (PubMed). Available at: [Link]

  • Rao, R. N., et al. (2012). New enantioselective LC method development and validation for the assay of modafinil. ResearchGate. Available at: [Link]

  • Chromatography Online. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Phenomenex. (2023).[5] HPLC Troubleshooting Guide: Peak Issues. Phenomenex Technical Resources. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Assessing the Purity of (4-(Methylsulfinyl)phenyl)methanamine Hydrochloride from Various Suppliers

For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not a trivial detail; it is the bedrock of reliable and reproducible results. The compound (4-(Methylsulfinyl)phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not a trivial detail; it is the bedrock of reliable and reproducible results. The compound (4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a key building block in medicinal chemistry, and its purity can significantly impact the outcome of a synthesis, the accuracy of a biological assay, and ultimately, the viability of a drug candidate. Impurities, even in trace amounts, can lead to unexpected side reactions, altered pharmacological profiles, and misleading structure-activity relationship (SAR) data.[1]

This guide provides a comprehensive framework for comparing the purity of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride from different commercial suppliers. We will delve into the essential analytical techniques, offer step-by-step protocols, and present a logical approach to interpreting the data, empowering you to make informed decisions for your critical research.

The Critical Nature of Purity and Potential Impurities

The synthesis of complex organic molecules like (4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a multi-step process.[2] Each step, from the initial starting materials to the final salt formation, is a potential source of impurities. These can include residual starting materials, by-products from incomplete reactions or side reactions, and degradation products.[3][4] Therefore, a supplier's adherence to Good Manufacturing Practices (GMP) is often a strong indicator of their ability to control these variables and produce a consistent, high-purity product.[5][6][7][8]

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergistic use of multiple orthogonal methods. Here, we detail the core techniques for a thorough evaluation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool in the pharmaceutical industry for separating, identifying, and quantifying impurities.[1][4][9][10][11] Its high resolution and sensitivity make it ideal for detecting even minor components in a sample.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride from each supplier.

    • Dissolve each sample in 5 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[4]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

    • Identify and quantify any impurities with an area percentage greater than 0.05%.

Causality Behind Experimental Choices: The C18 column is chosen for its versatility in retaining a broad range of organic molecules. The gradient elution from a weak solvent (water) to a strong solvent (acetonitrile) ensures that both polar and non-polar impurities are effectively separated and eluted from the column. The addition of TFA helps to sharpen the peaks by ion-pairing with the amine, improving resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is unparalleled for structural elucidation and can provide a wealth of information about the identity and purity of a sample.[12][13][14][15] It allows for the identification of the main component and can reveal the presence of impurities that may not be detectable by HPLC.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of each sample.

    • Dissolve in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6), in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks corresponding to the protons of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride.

    • Look for any unassigned peaks, which may indicate the presence of impurities. The chemical shifts and coupling patterns of these peaks can help in their identification.[16]

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for identifying impurities, especially when coupled with HPLC (LC-MS).[17][18][19][20][21]

  • Sample Preparation:

    • Use the same samples prepared for HPLC analysis.

  • Instrumentation:

    • An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.[20]

  • Data Acquisition:

    • Run the same HPLC gradient as described above.

    • Acquire mass spectra in positive ion mode over a mass range of m/z 100-1000.

  • Data Analysis:

    • Confirm the molecular weight of the main peak.

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Visualizing the Analytical Workflow

The following diagram illustrates the comprehensive workflow for assessing the purity of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride.

G cluster_sourcing Supplier Sourcing cluster_analysis Analytical Workflow cluster_results Data Interpretation SupplierA Supplier A Sample HPLC HPLC-PDA Analysis SupplierA->HPLC NMR ¹H NMR Analysis SupplierA->NMR LCMS LC-MS Analysis SupplierA->LCMS SupplierB Supplier B Sample SupplierB->HPLC SupplierB->NMR SupplierB->LCMS SupplierC Supplier C Sample SupplierC->HPLC SupplierC->NMR SupplierC->LCMS Purity Purity Assessment HPLC->Purity Impurity Impurity Profile HPLC->Impurity Identity Identity Confirmation NMR->Identity LCMS->Identity Final Final Supplier Selection Purity->Final Impurity->Final Identity->Final

Caption: Workflow for purity assessment of chemical reagents.

The Certificate of Analysis (CoA): A Critical First Look

Before any in-house testing, a thorough review of the supplier's Certificate of Analysis (CoA) is essential. A CoA is a batch-specific document that provides key quality control data.[22][23][24][25] Look for the stated purity, the analytical method used to determine it, and the date of analysis. While the CoA is a valuable starting point, it should not be a substitute for your own verification.

Comparative Data: A Hypothetical Case Study

To illustrate the importance of this multi-faceted approach, consider the following hypothetical data for (4-(Methylsulfinyl)phenyl)methanamine hydrochloride from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Lot Number A-123B-456C-789
Stated Purity (CoA) >99% (HPLC)98% (HPLC)>97% (Titration)
Purity by HPLC (%) 99.698.297.1
Number of Impurities >0.1% 135
Largest Single Impurity (%) 0.250.81.5
¹H NMR Confirmation ConformsConformsConforms, with minor unassigned peaks
LC-MS Confirmation (m/z) ConfirmedConfirmedConfirmed

Discussion and Strategic Supplier Selection

The hypothetical data reveals significant differences between the suppliers:

  • Supplier A provides the highest purity material with only one minor impurity. This would be the ideal choice for sensitive applications such as late-stage drug development, in vivo studies, or when developing a robust synthetic route where by-products need to be minimized.

  • Supplier B offers a product of good purity, suitable for many research applications like hit-to-lead optimization or routine synthesis. The presence of multiple impurities, however, warrants caution in sensitive assays.

  • Supplier C provides the lowest purity material with a significant major impurity. The use of titration on the CoA for purity determination is also a red flag, as it is a non-specific method that cannot provide an impurity profile. This material might be acceptable for initial, non-critical screening experiments but should be avoided for any work where purity is paramount.

The choice of supplier is therefore not just a matter of cost, but a strategic decision based on the intended application.

Visualizing the Decision-Making Process

The following diagram illustrates the relationship between the intended application, required purity, and supplier selection.

G cluster_application Intended Application cluster_purity Required Purity cluster_supplier Supplier Choice App1 Early Discovery / Screening Purity1 >95% App1->Purity1 Cost-Effective Option App2 Lead Optimization Purity2 >98% App2->Purity2 Balanced Choice App3 Preclinical / GMP Synthesis Purity3 >99.5% App3->Purity3 Highest Quality Required SupplierC Supplier C Purity1->SupplierC Cost-Effective Option SupplierB Supplier B Purity2->SupplierB Balanced Choice SupplierA Supplier A Purity3->SupplierA Highest Quality Required

Caption: Logic for selecting a chemical supplier.

Conclusion

The purity of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a critical parameter that can profoundly influence research and development outcomes. A comprehensive analytical approach, combining HPLC, NMR, and MS, is essential for a reliable assessment of product quality. By critically evaluating supplier documentation and performing in-house verification, researchers can ensure the integrity of their experiments and the reliability of their data, ultimately accelerating the path to discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Key Chemical Intermediate: Understanding the Synthesis and Properties of (4-(p-Tolyloxy)phenyl)methanamine Hydrochloride.
  • Sigma-Aldrich. (4-(Methylsulfonyl)phenyl)methanamine hydrochloride | 98593-51-2.
  • Fluorochem. (4-(Isopropylsulfonyl)phenyl)methanamine hydrochloride.
  • ChemicalBook. (4-(p-tolyloxy)phenyl)methanamine hydrochloride | 262862-66-8.
  • PubMed. (2023, July 28). What is the role of current mass spectrometry in pharmaceutical analysis?.
  • PubMed. High perfomance liquid chromatography in pharmaceutical analyses.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • RSC Publishing. Analytical Methods.
  • Spectrum Chemical. Certificates of Analysis.
  • Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?.
  • FDA. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?.
  • PubChem - NIH. (4-Methylphenyl)(phenyl)methanamine hydrochloride | C14H16ClN.
  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • ResearchGate. (2015, July 24). (PDF) Mass Spectrometry in Pharmaceutical Analysis.
  • Blog. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA) (23 min read).
  • Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4.
  • Benchchem. Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.
  • World Health Organization (WHO). (2010, October 1). TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients (bulk drug substances).
  • Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.
  • NIH. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
  • Sigma-Aldrich. Documents.
  • Open Access Library Journal. (2023, August 29). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Philosophical Transactions of the Royal Society A. Quantitative mass spectrometry methods for pharmaceutical analysis.
  • Canada.ca. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ComplianceOnline. (1999, November). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • PubChem. [4-(Ethanesulfonyl)phenyl]methanamine hydrochloride | C9H14ClNO2S | CID 86811677.
  • Dalton Pharma Services. FDA's Guidelines for GMP Of API.
  • SafetyCulture. (2025, May 8). How to Get a Certificate of Analysis (COA).
  • Google Patents. US9588090B2 - Method for the determination of film-forming amines.
  • Priyanka Suresh Ghugare, et al. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.

Sources

Comparative

Comparative Efficacy of Modafinil vs. Armodafinil in Animal Studies

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author: Senior Application Scientist Executive Summary: The Stereochemical Divergence In the landscape of wakef...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Author: Senior Application Scientist

Executive Summary: The Stereochemical Divergence

In the landscape of wakefulness-promoting agents (eugeroics), the distinction between Modafinil (racemic mixture) and Armodafinil (pure R-enantiomer) is not merely structural—it is a fundamental pharmacokinetic determinant that dictates experimental outcomes in animal models.

While both compounds share the same mechanism of action—binding to the Dopamine Transporter (DAT) and elevating extracellular dopamine—their efficacy profiles diverge significantly due to metabolic stability. In preclinical studies, Armodafinil demonstrates a superior pharmacokinetic (PK) profile characterized by monophasic elimination and higher systemic exposure (AUC) compared to the racemate.

This guide dissects the comparative efficacy of these two agents, providing actionable protocols for researchers designing sleep-wake architecture studies.

Mechanistic Pharmacodynamics: The DAT Interface

To interpret behavioral data, one must first understand the molecular interaction. Both agents function as atypical DAT inhibitors. Unlike cocaine or amphetamines, which produce widespread, phasic dopamine release in the Nucleus Accumbens (NAc) leading to high abuse potential, modafinil and armodafinil induce a slow-onset, tonic elevation of dopamine.

Receptor Binding Affinity

Experimental data indicates that the R-enantiomer (Armodafinil) possesses a distinct affinity profile compared to the S-enantiomer found in the racemic Modafinil.[1]

  • Target: Dopamine Transporter (DAT).[1][2][3]

  • Affinity: The R-enantiomer exhibits approximately 3-fold higher affinity for the DAT than the S-enantiomer in rat brain tissue.[1]

  • Downstream Effect: This binding inhibits reuptake, increasing synaptic dopamine, which subsequently activates downstream histamine and orexin (hypocretin) signaling pathways essential for wakefulness.

Visualization: Mechanism of Action Pathway

MOA_Pathway Armodafinil Armodafinil (R-Enantiomer) DAT Dopamine Transporter (DAT) (Inhibition) Armodafinil->DAT High Affinity Binding Modafinil Modafinil (Racemate) Modafinil->DAT Moderate Affinity Binding DA_Synapse Extracellular Dopamine (Elevation) DAT->DA_Synapse Prevents Reuptake Histamine Histamine Release (Tuberomammillary Nucleus) DA_Synapse->Histamine Downstream Activation Orexin Orexin Activation (Lateral Hypothalamus) DA_Synapse->Orexin Downstream Activation Wakefulness Sustained Wakefulness (Cortical Activation) Histamine->Wakefulness Orexin->Wakefulness

Figure 1: Signal transduction pathway showing the cascade from DAT inhibition to cortical wakefulness. Note the higher affinity input from Armodafinil.

Pharmacokinetics: The Driver of Efficacy

The core differentiator in animal studies is the metabolic rate. In rats and dogs, the S-enantiomer is eliminated rapidly, while the R-enantiomer resists metabolism.

Comparative PK Profile (Rat Model)
ParameterModafinil (Racemate)Armodafinil (R-Enantiomer)Implication for Study Design
Elimination Pattern Biphasic (Rapid S-elimination, slow R-elimination)Monophasic (Consistent slow elimination)Armodafinil maintains stable plasma levels longer.[4][5]
Half-Life (t1/2) Shorter effective t1/2 due to S-isomer lossLonger effective t1/2Dosing intervals can be extended with Armodafinil.
Systemic Exposure (AUC) Baseline~33-40% Higher (at equimolar doses)Lower doses of Armodafinil may achieve equivalent efficacy.
Time to Peak (Tmax) SimilarSimilarOnset of behavioral effects is comparable.[6]
Visualization: Stereoselective Metabolism

PK_Metabolism Dose Oral Dose Administration Racemate Modafinil (Racemate) Dose->Racemate R_Iso R-Enantiomer (Armodafinil) Racemate->R_Iso S_Iso S-Enantiomer Racemate->S_Iso Metab_R Slow Metabolism (Resistant) R_Iso->Metab_R Stable Metab_S Rapid Metabolism (S-oxidation/Hydrolysis) S_Iso->Metab_S Fast Elimination Plasma_Conc Plasma Concentration Late Phase Metab_S->Plasma_Conc Low Contribution Metab_R->Plasma_Conc High Contribution

Figure 2: The metabolic fate of the enantiomers. The S-isomer is rapidly cleared, leaving the R-isomer to drive late-phase efficacy.

Efficacy in Wakefulness: EEG/EMG Findings

In rodent models (Wistar or Sprague-Dawley rats), efficacy is measured by the duration of wakefulness and the suppression of REM/Non-REM sleep without rebound hypersomnia.

Key Experimental Findings
  • Wake Duration: At 100 mg/kg (i.p.), Armodafinil produces a significant, dose-dependent increase in wakefulness duration compared to vehicle.[7]

  • Late-Phase Efficacy: Due to the PK profile, Armodafinil maintains wakefulness significantly longer into the light phase (inactive phase for nocturnal rodents) than an equivalent dose of Modafinil.[8]

  • Rebound Hypersomnia: Unlike methamphetamine (1 mg/kg), which causes a crash (rebound sleep) after the drug wears off, Armodafinil shows a "soft landing" with minimal rebound hypersomnolence.

Locomotor Activity vs. Wakefulness

A critical distinction in animal studies is the quality of wakefulness.

  • Amphetamines: Induce hyper-locomotion (stereotypy) and hyperthermia.

  • Armodafinil: Promotes "quiet wakefulness." Animals are awake and alert (EEG desynchronization) but do not exhibit the frantic locomotor spikes seen with psychostimulants.

Experimental Protocol: The "Gold Standard" EEG/EMG Assay

To validate these findings in your own lab, use this standardized protocol. This workflow ensures data integrity by separating artifact from genuine wake-promotion.

Protocol: Sleep-Wake Architecture Analysis in Rats

Objective: Quantify wake-promoting efficacy of Armodafinil vs. Modafinil.

1. Surgical Implantation (Day -14):

  • Anesthesia: Isoflurane (2-3%).

  • Implants:

    • EEG: Stainless steel screws over the frontal (motor) and parietal (sensory) cortex.

    • EMG: Wire electrodes inserted into the dorsal neck muscles (nuchal muscle) to detect postural tone.

  • Recovery: 10-14 days individually housed with ad libitum food/water.

2. Baseline Recording (Day -1):

  • Connect animals to tethered recording systems (e.g., Plexon or Pinnacle).

  • Record 24-hour baseline light/dark cycle (12:12).

3. Drug Administration (Day 0):

  • Timing: Administer at CT-4 or CT-6 (4-6 hours into the light phase, when sleep pressure is maximal).

  • Groups (n=8-12 per group):

    • Vehicle (Methylcellulose 0.25%).

    • Modafinil (100 mg/kg, i.p.).[7]

    • Armodafinil (100 mg/kg, i.p.).[7]

  • Note: Oral gavage (p.o.) is preferred for PK relevance, but i.p. is common for acute behavioral screening.

4. Data Analysis:

  • Scoring: Classify epochs (10s bins) into Wake, NREM, or REM.

    • Wake: Low amplitude, high frequency EEG + High EMG.

    • NREM: High amplitude, low frequency (delta) EEG + Low EMG.

    • REM: Low amplitude, high frequency (theta) EEG + Atonic EMG (silence).

  • Endpoint: Calculate total minutes of wakefulness in the 6 hours post-dosing.

Visualization: Experimental Workflow

Experiment_Workflow Surgery Step 1: Stereotaxic Surgery (EEG/EMG Implantation) Recovery Step 2: Recovery & Habituation (14 Days) Surgery->Recovery Baseline Step 3: Baseline Recording (24h Light/Dark Cycle) Recovery->Baseline Dosing Step 4: Dosing (CT-4) Armodafinil vs Modafinil Baseline->Dosing Recording Step 5: Post-Dose Recording (Focus: 0-6h Post-Injection) Dosing->Recording Analysis Step 6: FFT Analysis & Scoring (Wake/NREM/REM) Recording->Analysis

Figure 3: Step-by-step workflow for comparative EEG/EMG sleep studies.

References

  • Wisor, J. P., et al. (2006). "Armodafinil, the R-enantiomer of modafinil: wake-promoting effects and pharmacokinetic profile in the rat."[7] Pharmacology Biochemistry and Behavior.

  • Darwish, M., et al. (2009). "Armodafinil and Modafinil Have Substantially Different Pharmacokinetic Profiles Despite Having the Same Terminal Half-Lives." Clinical Drug Investigation.

  • Loland, C. J., et al. (2012). "R-modafinil (armodafinil): a unique dopamine uptake inhibitor and potential medication for psychostimulant abuse." Biological Psychiatry.[3]

  • Minzenberg, M. J., & Carter, C. S. (2008). "Modafinil: a review of neurochemical actions and effects on cognition."[9] Neuropsychopharmacology.

  • Ishizuka, T., et al. (2008). "Involvement of central histaminergic systems in modafinil-induced but not methylphenidate-induced increases in locomotor activity in rats."[9] European Journal of Pharmacology.

Sources

Validation

Biological activity of (4-(Methylsulfinyl)phenyl)methanamine vs. modafinil

This guide provides a technical comparison between the established eugeroic Modafinil and the structural fragment/analog (4-(Methylsulfinyl)phenyl)methanamine .[1] Note to Researchers: While Modafinil is a clinically app...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the established eugeroic Modafinil and the structural fragment/analog (4-(Methylsulfinyl)phenyl)methanamine .[1]

Note to Researchers: While Modafinil is a clinically approved wakefulness-promoting agent, (4-(Methylsulfinyl)phenyl)methanamine (also known as 4-Methylsulfinylbenzylamine) is primarily characterized as a chemical intermediate or a structural fragment.[1] Direct clinical data for the latter is sparse; therefore, this guide synthesizes established Modafinil pharmacology with Structure-Activity Relationship (SAR) predictions and available fragment data to guide experimental validation.[1]

[1]

Executive Summary

  • Modafinil: A benzhydryl-sulfinyl-acetamide acting as an atypical Dopamine Transporter (DAT) inhibitor.[1] It requires bulky hydrophobic groups (diphenyl) for high-affinity binding to the DAT orthosteric site.[1]

  • (4-(Methylsulfinyl)phenyl)methanamine: A substituted benzylamine lacking the distal phenyl ring and the amide moiety of Modafinil.[1]

  • Key Distinction: SAR analysis indicates the Target Compound lacks the necessary steric bulk for potent DAT inhibition.[1] Its activity profile likely shifts towards Trace Amine Associated Receptor (TAAR) agonism or Monoamine Oxidase (MAO) substrate affinity, distinct from Modafinil’s reuptake inhibition.[1]

Chemical Structure & Properties[1][2][3][4][5][6]

Structural Visualization

The following diagram illustrates the structural relationship. Modafinil can be conceptually viewed as a "capped" and "expanded" version of the target amine.[1]

StructureComparison cluster_features Pharmacophore Elements Modafinil Modafinil (C15H15NO2S) MW: 273.35 Sulfinyl Sulfinyl Group (S=O) Modafinil->Sulfinyl Contains Amine Terminal Amine Modafinil->Amine Amide (Not Amine) Hydrophobic Diphenylmethyl (Hydrophobic Pocket) Modafinil->Hydrophobic Critical for DAT Binding Target (4-(Methylsulfinyl)phenyl)methanamine (C8H11NOS) MW: 169.24 Target->Sulfinyl Contains Target->Amine Primary Benzylamine Target->Hydrophobic Lacks (Single Phenyl)

Caption: Structural deconstruction showing the Target Compound lacks the diphenylmethyl moiety required for Modafinil-like DAT inhibition.[1]

Physicochemical Comparison
FeatureModafinil(4-(Methylsulfinyl)phenyl)methanamineImplication
Formula


Target is a fragment.[1]
MW 273.35 g/mol 169.24 g/mol Target has faster clearance potential.[1]
LogP ~1.2 (Moderate Lipophilicity)~ -0.5 to 0.5 (Polar)Target has lower BBB permeability.[1]
H-Bond Donors 1 (Amide)2 (Primary Amine)Target is more water-soluble.[1]
Key Moiety Diphenylmethyl + AcetamidePhenyl + Primary AmineDistinct receptor targets.[1]

Biological Activity & Mechanism of Action[2][3]

Modafinil: The Standard[1]
  • Primary Target: Dopamine Transporter (DAT).[1]

  • Mechanism: Binds to DAT (Ki ≈ 2-10 µM), blocking dopamine reuptake.[1] It binds to a site distinct from cocaine/methylphenidate (the "atypical" site), stabilizing the transporter in an inward-facing conformation.[1]

  • Secondary Effects: Increases histamine, orexin, and norepinephrine levels indirectly.[1]

(4-(Methylsulfinyl)phenyl)methanamine: The Analog[1]
  • Predicted DAT Activity: Negligible. The single phenyl ring is insufficient to occupy the S1/S2 hydrophobic pockets of the DAT, which typically require a benzhydryl (diphenyl) or similar bulky group (e.g., in GBR-12909 or Modafinil).[1]

  • Predicted Trace Amine Activity: High probability of TAAR1 Agonism .[1]

    • Rationale: The structure resembles Tyramine and Octopamine (substituted benzylamines/phenethylamines).[1] The para-sulfinyl group acts as a bioisostere for other polar groups.[1]

  • Enzymatic Interaction: Likely a substrate for MAO-A/B .[1] Unlike Modafinil (which is metabolically stable against MAO), primary benzylamines are rapidly deaminated unless alpha-methylated (like amphetamine).[1]

Comparative Pharmacodynamics (Predicted)
Target SystemModafinilTarget Compound (Predicted)
DAT Inhibition Moderate/High (Driver of wakefulness)Low/Inactive (Lacks steric bulk)
TAAR1 Agonism LowModerate/High (Structural similarity to Tyramine)
MAO Stability High (Amide protected)Low (Substrate for oxidative deamination)
Duration Long (12-15 hours)Short (< 4 hours)

Experimental Protocols for Validation

To objectively compare these compounds, researchers must utilize a tiered screening approach.[1]

Tier 1: In Vitro DAT Binding Assay

Purpose: Determine if the target compound retains any affinity for the dopamine transporter.[1]

  • Reagents:

    
     (Radioligand), Rat Striatal Synaptosomes.[1]
    
  • Protocol:

    • Preparation: Homogenize rat striatum in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Incubation: Incubate 100 µg protein with 5 nM

      
       and varying concentrations (
      
      
      
      to
      
      
      M) of Modafinil or Target Compound.
    • Termination: Filter through GF/B filters pre-soaked in 0.5% PEI.

    • Analysis: Measure radioactivity via liquid scintillation counting.

    • Calculation: Determine

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
  • Expected Result: Modafinil

    
    .[1] Target Compound 
    
    
    
    (Inactive).[1]
Tier 2: Locomotor Activity (In Vivo)

Purpose: Assess functional wakefulness/stimulant properties.

  • Subjects: C57BL/6 Mice (n=8 per group).

  • Dosing:

    • Vehicle (Saline/DMSO)[1]

    • Modafinil (100 mg/kg, i.p.)[1]

    • Target Compound (Equimolar dose: ~62 mg/kg, i.p.)[1]

  • Workflow:

    • Acclimatize mice to locomotor chambers (Open Field) for 60 mins.

    • Administer drug.[1]

    • Record horizontal distance traveled (cm) in 10-min bins for 4 hours.[1]

  • Data Interpretation:

    • Modafinil:[1][2] Sustained increase in locomotor activity peaking at 60-90 mins.[1]

    • Target Compound: If TAAR1 agonist -> Transient decrease or slight increase.[1] If inactive -> No change from vehicle.[1]

Experimental Workflow Diagram

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Start Compound Selection Solubility Solubility Check (DMSO/Saline) Start->Solubility DAT_Assay DAT Binding Assay ([3H]WIN 35,428) Solubility->DAT_Assay MAO_Assay MAO-A/B Activity Assay (Kynuramine oxidation) Solubility->MAO_Assay Locomotor Open Field Test (Locomotor Activity) DAT_Assay->Locomotor If Ki < 10µM MAO_Assay->Locomotor If Stable Sleep_Wake EEG/EMG Telemetry (Wakefulness Duration) Locomotor->Sleep_Wake If Active

Caption: Step-by-step validation pipeline. In vivo testing is conditional on in vitro binding or stability results.

Safety & Toxicology Considerations

  • Metabolic Activation:

    • Modafinil: Metabolizes to Modafinil Acid (inactive) and Modafinil Sulfone (inactive).[1] Safe profile.

    • Target Compound: Benzylamines can be metabolized to aldehydes (via MAO), which can be reactive/toxic if not cleared.[1]

  • Sulfoxide Chilarity:

    • Modafinil is a racemate; the (R)-enantiomer (Armodafinil) has a longer half-life.[1]

    • The Target Compound also possesses a chiral sulfinyl center.[1] Enantioselective synthesis or separation is required for precise biological characterization, as the (R) and (S) enantiomers may exhibit different metabolic rates.[1]

References

  • Modafinil Mechanism: Minzenberg, M. J., & Carter, C. S. (2008).[1] Modafinil: a review of neurochemical actions and effects on cognition. Neuropsychopharmacology, 33(7), 1477-1502.[1] Link

  • DAT Binding Protocols: Madras, B. K., et al. (2006).[1] Modafinil occupies dopamine and norepinephrine transporters in vivo and modulates the transporters and trace amine activity in vitro.[1] Journal of Pharmacology and Experimental Therapeutics, 319(2), 561-569.[1] Link

  • Trace Amine Receptors: Berry, M. D. (2004).[1] Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators.[1] Journal of Neurochemistry, 90(2), 257-271.[1] Link[1]

  • Compound Source Data: PubChem. (2024).[1] Compound Summary: 4-(Methylsulfinyl)benzylamine.[1] National Library of Medicine.[1] Link

Sources

Comparative

A Comparative Analysis of Dopamine Reuptake Inhibition by Modafinil and Its Derivatives for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the dopamine reuptake inhibition properties of modafinil and its key derivatives. Designed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the dopamine reuptake inhibition properties of modafinil and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships and functional consequences of these compounds on the dopamine transporter.

Introduction: The Central Role of Dopamine Reuptake Inhibition in Wakefulness-Promoting Agents

Modafinil, sold under the brand name Provigil among others, is a wakefulness-promoting agent used for the treatment of narcolepsy and other sleep disorders.[1] Its mechanism of action is not fully understood but is thought to involve multiple neurotransmitter systems.[2] However, a key aspect of its pharmacological profile is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the brain.[3][4] This action is believed to be a primary contributor to its wake-promoting effects.[4]

Modafinil is a racemic compound, meaning it is a mixture of two enantiomers: R-modafinil (armodafinil) and S-modafinil.[5] This guide will compare the dopamine reuptake inhibition of racemic modafinil with its single enantiomer formulation, armodafinil, its prodrug adrafinil, and newer synthetic derivatives such as flmodafinil (CRL-40,940). Understanding the nuances of how these molecules interact with the dopamine transporter is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.

Comparative Analysis of Dopamine Transporter Inhibition

The affinity of a compound for the dopamine transporter is a key indicator of its potency as a dopamine reuptake inhibitor. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half of the available receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

CompoundChemical StructureDopamine Transporter (DAT) Binding Affinity (Ki) in nMKey Characteristics
Modafinil Racemic mixture of (R)- and (S)-enantiomers~1930 - 6390The parent compound, with a relatively low affinity for DAT compared to classical stimulants like cocaine.[3][6]
Armodafinil (R)-enantiomer of modafinil~780Approximately 3-fold higher affinity for DAT than the S-enantiomer.[1] Exhibits a longer half-life than the S-enantiomer, leading to more stable plasma concentrations.[7]
Adrafinil Prodrug of modafinilNot directly applicableMetabolized in the liver to form modafinil. Its effects are therefore attributable to modafinil's action on DAT.
Flmodafinil (CRL-40,940) Bis-fluoro derivative of modafinil~2970 (S-enantiomer)A fluorinated analog reported to have greater potency than modafinil in animal studies.[8][9]

Expert Commentary on Structure-Activity Relationships:

The data clearly demonstrates a structure-activity relationship among these compounds. The chirality of the sulfoxide group in modafinil is a critical determinant of its affinity for the dopamine transporter, with the R-enantiomer (armodafinil) exhibiting a significantly higher affinity than the S-enantiomer.[1] This difference in binding affinity likely contributes to the distinct pharmacokinetic profile of armodafinil, which maintains higher plasma concentrations later in the day compared to racemic modafinil.[7]

The introduction of fluorine atoms to the phenyl rings, as seen in flmodafinil, represents a strategy to modulate the compound's properties. Fluorination can alter factors such as lipophilicity and metabolic stability, potentially leading to enhanced potency and duration of action.[9] Animal studies suggest that flmodafinil is 2-3 times more potent than modafinil.[8]

It is important to note that adrafinil is a prodrug and does not exert its effects directly. It undergoes hepatic metabolism to produce modafinil, which is then responsible for the inhibition of dopamine reuptake. Therefore, its efficacy is dependent on the individual's metabolic rate.

Experimental Methodologies for Assessing Dopamine Reuptake Inhibition

The determination of a compound's activity at the dopamine transporter relies on robust and validated experimental protocols. Below are detailed methodologies for two key assays used in this field.

In Vitro Radioligand Binding Assay for Dopamine Transporter Affinity

This assay directly measures the binding affinity of a test compound to the dopamine transporter. The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the transporter.

Protocol: [³H]WIN 35,428 Competitive Binding Assay

  • Preparation of Synaptosomal Membranes:

    • Homogenize dissected brain tissue (e.g., striatum from rodents) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.

    • Wash the pellet with buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the synaptosomal membrane preparation.

    • Add increasing concentrations of the test compound (e.g., modafinil or its derivatives).

    • Add a fixed concentration of the radioligand [³H]WIN 35,428.[10]

    • For determination of non-specific binding, add a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine) to a separate set of wells.

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The choice of [³H]WIN 35,428 as the radioligand is due to its high affinity and selectivity for the dopamine transporter.[10][11] The use of synaptosomal preparations from the striatum is logical as this brain region has a high density of dopamine transporters.

In Vivo Microdialysis for Measuring Extracellular Dopamine Levels

This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of a specific brain region in a living animal. It provides a functional readout of a compound's ability to inhibit dopamine reuptake.

Protocol: In Vivo Microdialysis in Rodents

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat or mouse).

    • Secure the animal in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[12]

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[12]

    • After a stable baseline of dopamine levels is established, administer the test compound (e.g., modafinil) via an appropriate route (e.g., intraperitoneal or oral).

    • Continue collecting dialysate samples for several hours to monitor the change in extracellular dopamine concentration over time.

  • Analysis of Dialysate Samples:

    • Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[13]

    • Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the baseline levels.

    • Plot the percentage change in dopamine concentration over time.

    • Compare the effects of different doses of the test compound or different compounds.

Causality Behind Experimental Choices: The nucleus accumbens is often chosen as the target brain region due to its critical role in reward and motivation, which are modulated by dopamine.[12] HPLC-EC is the analytical method of choice due to its high sensitivity and selectivity for dopamine and other monoamines.[13]

Visualizing the Mechanism and Workflow

Dopamine Reuptake Inhibition at the Synapse

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Vesicular Storage Vesicular Storage Dopamine Synthesis->Vesicular Storage Synaptic Cleft Synaptic Cleft Vesicular Storage->Synaptic Cleft Release DAT Dopamine Transporter (DAT) Presynaptic Neuron Presynaptic Neuron DAT->Presynaptic Neuron Synaptic Cleft->DAT Reuptake Dopamine Receptors Dopamine Receptors Synaptic Cleft->Dopamine Receptors Dopamine Modafinil Modafinil Modafinil->DAT Inhibition Signal Transduction Signal Transduction Dopamine Receptors->Signal Transduction

Caption: Mechanism of dopamine reuptake inhibition by modafinil.

Experimental Workflow for In Vitro Binding Assay

start Start prep Prepare Synaptosomal Membranes start->prep assay Perform Competitive Binding Assay (Test Compound vs. [3H]WIN 35,428) prep->assay filter Separate Bound and Free Ligand via Filtration assay->filter count Quantify Radioactivity with Scintillation Counter filter->count analyze Analyze Data (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for determining DAT binding affinity.

Conclusion and Future Directions

The comparative analysis reveals a clear hierarchy in the dopamine reuptake inhibiting properties of modafinil and its derivatives. Armodafinil's higher affinity for the DAT compared to racemic modafinil provides a rationale for its distinct pharmacokinetic and potentially pharmacodynamic profile.[1][7] The development of fluorinated analogs like flmodafinil demonstrates the potential for further optimizing the potency and duration of action of these compounds.[8]

For researchers and drug development professionals, these findings underscore the importance of stereochemistry and targeted chemical modifications in designing novel DAT inhibitors. Future research should focus on elucidating the precise binding modes of these compounds to the dopamine transporter, which could inform the design of next-generation therapeutics with enhanced selectivity and reduced off-target effects.[14] Furthermore, a comprehensive head-to-head comparison of these derivatives in preclinical and clinical studies is warranted to fully characterize their relative efficacy and safety profiles.

References

  • Mignot, E., Nishino, S., Guilleminault, C., & Dement, W. C. (1994). Modafinil binds to the dopamine uptake carrier site with low affinity. Sleep, 17(5), 436–437.
  • Volkow, N. D., Fowler, J. S., Logan, J., Alexoff, D., Zhu, W., Telang, F., ... & Hubbard, B. (2009).
  • Zolkowska, D., Jain, R., Rothman, R. B., Partilla, J. S., Roth, B. L., Setola, V., ... & Baumann, M. H. (2009). R-modafinil (armodafinil): a unique dopamine uptake inhibitor and potential medication for psychostimulant abuse. Neuropsychopharmacology, 34(10), 2393–2406.
  • ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. Retrieved from [Link]

  • Darwish, M., Kirby, M., Hellriegel, E. T., & Robertson, P. (2009). Armodafinil and modafinil have substantially different pharmacokinetic profiles despite having the same terminal half-lives.
  • Reid, M. S., Nishino, S., Mignot, E., & Dement, W. C. (1998). Effects of (R)-modafinil and modafinil analogs on dopamine dynamics assessed by voltammetry and microdialysis in the mouse nucleus accumbens shell. Journal of neurochemistry, 71(6), 2561–2568.
  • Volkow, N. D., Fowler, J. S., Logan, J., Alexoff, D., Zhu, W., Telang, F., ... & Hubbard, B. (2009). Effects of modafinil on dopamine and dopamine transporters in the male human brain. Harvard DASH.
  • Wisor, J. P. (2013). Modafinil as a catecholaminergic agent: empirical evidence and unanswered questions. Frontiers in neurology, 4, 139.
  • Allard, P., Marcusson, J. O., & Ross, S. B. (1996). [3H]WIN 35,428 binding in the human brain. Brain research, 706(2), 347–350.
  • Lee, K. H., & Zhou, Z. (2021). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International journal of molecular sciences, 22(11), 5895.
  • Kalaba, P., Ilic, M., Aher, N. Y., Dragacevic, V., Wieder, M., Zehl, M., ... & Lubec, G. (2020). Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)-CE-123. ACS Omega, 5(1), 391–417.
  • Schmitt, K. C., & Reith, M. E. (2011). The atypical stimulant and nootropic modafinil interacts with the dopamine transporter in a different manner than classical cocaine-like inhibitors. PloS one, 6(10), e25711.
  • ResearchGate. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. Retrieved from [Link]

  • Wikipedia. (2026). Modafinil. Retrieved from [Link]

  • Herbal Nootropics. (n.d.). FLModafinil (CRL-40,940): Complete Guide. Retrieved from [Link]

  • Berger, S. P., Farrell, K., & Reith, M. E. (1993). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of neuroscience methods, 48(3), 221–226.
  • Keighron, J. D., & De Biasi, M. (2018). Effects of R-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell. ACS chemical neuroscience, 9(7), 1738–1746.
  • Green Door. (n.d.). Enhancing Focus and Productivity: Flmodafinil Compared to Modafinil. Retrieved from [Link]

  • YouTube. (2025). The Truth About Modafinil & Armodafinil: Not the Limitless Pill You Think. Retrieved from [Link]

  • Drugs.com. (n.d.). Armodafinil vs Modafinil Comparison. Retrieved from [Link]

  • News-Medical. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). WIN 35,428 (top) or cocaine (bottom) inhibition of [ 3 H]dopamine uptake (left) or [ 3 H]WIN 35,428 binding (right) under identical conditions at CHO cells stably transfected with WT DAT (F) or D79E DAT (E). Retrieved from [Link]

  • Al-Hasani, R., & Blough, B. E. (2016). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV)
  • Staley, J. K., Mash, D. C., & Basile, M. J. (1997). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Journal of neurochemistry, 68(1), 262–268.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Methylsulfinyl)phenyl)methanamine hydrochloride
Reactant of Route 2
(4-(Methylsulfinyl)phenyl)methanamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.